molecular formula C9H9NO3 B1594279 1-(4-Nitrophenyl)propan-1-one CAS No. 3758-70-1

1-(4-Nitrophenyl)propan-1-one

Cat. No.: B1594279
CAS No.: 3758-70-1
M. Wt: 179.17 g/mol
InChI Key: QHTSEJJUUBOESF-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Nitrophenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Nitrophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTSEJJUUBOESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191012
Record name 1-Propanone, 1-(4-nitrophenyl)-
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3758-70-1
Record name 1-(4-Nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3758-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-NITROPROPIOPHENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanone, 1-(4-nitrophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Positioning a Versatile Nitrophenyl Ketone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Nitrophenyl)propan-1-one (CAS: 3758-70-1)

1-(4-Nitrophenyl)propan-1-one, also known as 4'-nitropropiophenone, is a substituted aromatic ketone that serves as a highly versatile and valuable intermediate in synthetic organic chemistry. While not an active pharmaceutical ingredient (API) itself, its strategic combination of a reactive ketone carbonyl and a modifiable nitro group makes it a powerful scaffold for the construction of more complex molecular architectures. The para-substitution pattern of its functional groups offers a distinct advantage for synthesizing linear, high-value molecules, including key precursors to modern pharmaceuticals.

This guide provides a comprehensive technical overview of 1-(4-Nitrophenyl)propan-1-one, moving beyond basic data to explain the causality behind its synthesis, characterization, and strategic application. We will explore its physicochemical properties, detail a robust laboratory-scale synthesis with mechanistic considerations, predict its analytical characteristics, and illuminate its synthetic utility with a focus on its role in drug discovery and development.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research. 1-(4-Nitrophenyl)propan-1-one is a solid at room temperature, and its key identifiers and computed physicochemical properties are summarized below. These values are crucial for reaction setup, solvent selection, and purification strategies.

Property / IdentifierValueReference(s)
CAS Number 3758-70-1[1]
IUPAC Name 1-(4-nitrophenyl)propan-1-one[2]
Synonyms 4'-Nitropropiophenone, p-Nitropropiophenone[2]
Molecular Formula C₉H₉NO₃[1][3]
Molecular Weight 179.17 g/mol [2][3]
Canonical SMILES CCC(=O)C1=CC=C(C=C1)[O-][2]
InChIKey QHTSEJJUUBOESF-UHFFFAOYSA-N[3]
Appearance Solid (predicted)
Molecular Complexity 201[2]
Topological Polar Surface Area 62.9 Ų[2]
XLogP3 2.2[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Section 2: Synthesis and Mechanistic Insights

The synthesis of 1-(4-nitrophenyl)propan-1-one is most practically achieved via the electrophilic aromatic substitution (nitration) of propiophenone. While a Friedel-Crafts acylation of nitrobenzene might seem plausible at first glance, it is generally unfeasible due to the strong electron-withdrawing and deactivating nature of the nitro group on the aromatic ring, which inhibits the reaction.[4]

Preferred Synthetic Route: Nitration of Propiophenone

The established method for introducing a nitro group onto an aromatic ring is treatment with a "mixed acid" solution of concentrated nitric and sulfuric acids.[5] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the potent electrophile, the nitronium ion (NO₂⁺).

The propanoyl group (-C(O)CH₂CH₃) on propiophenone is a deactivating, meta-directing substituent. Therefore, the primary product of this reaction is the meta-isomer, 1-(3-nitrophenyl)propan-1-one. However, the para-isomer (the target compound) and the ortho-isomer are also formed as minor products. The successful synthesis relies on careful control of reaction conditions and subsequent purification to isolate the desired para-isomer.

G cluster_step1 Step 1: Formation of the Nitronium Ion Electrophile cluster_step2 Step 2: Electrophilic Attack and Isomer Formation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O Propiophenone Propiophenone NO2+->Propiophenone H2O H₂O SigmaComplex_p σ-complex (para) Propiophenone->SigmaComplex_p + NO₂⁺ SigmaComplex_m σ-complex (meta) Propiophenone->SigmaComplex_m + NO₂⁺ Product_p 1-(4-Nitrophenyl)propan-1-one SigmaComplex_p->Product_p - H⁺ Product_m 1-(3-Nitrophenyl)propan-1-one (Major Product) SigmaComplex_m->Product_m - H⁺

Caption: Mechanism for the nitration of propiophenone.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)propan-1-one

This protocol is adapted from the well-established procedure for the nitration of acetophenone and should be performed with rigorous safety precautions in a fume hood.[6]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 120 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0 °C.

  • Addition of Propiophenone: Slowly add propiophenone (0.5 mol, 67.1 g) dropwise from the dropping funnel to the stirred sulfuric acid. Ensure the temperature is maintained below 5 °C throughout the addition. After addition is complete, cool the mixture to approximately -5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 40 mL (0.65 mol) of concentrated nitric acid to 60 mL of concentrated sulfuric acid. Cool this mixture to 15-20 °C.

  • Nitration Reaction: Add the cooled nitrating mixture to the dropping funnel and add it dropwise to the propiophenone solution. The rate of addition must be carefully controlled to keep the internal reaction temperature at 0 °C or lower. This addition may take 45-90 minutes. Vigorous stirring is essential to prevent localized heating.

  • Quenching and Isolation: After the addition is complete, allow the mixture to stir for an additional 2 hours at 0-5 °C. Then, pour the reaction mixture slowly and carefully onto a large volume of crushed ice (approx. 1 kg) with stirring. A solid precipitate containing the mixture of nitro-isomers will form.

  • Purification:

    • Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • The primary challenge is the separation of the para and meta isomers. This is typically achieved by fractional crystallization from a suitable solvent like ethanol. The isomers often exhibit different solubilities, allowing for the isolation of the less soluble isomer.

    • Alternatively, column chromatography on silica gel using a solvent system such as hexane-ethyl acetate can provide excellent separation of the isomers. The progress can be monitored by Thin Layer Chromatography (TLC).

Section 3: Analytical Characterization

While commercial suppliers do not always provide detailed analytical data for this specific compound, its structure allows for reliable prediction of its spectral characteristics. These predictions are based on data from its well-characterized isomer, 1-(3-nitrophenyl)propan-1-one, and fundamental principles of spectroscopy.[7][8][9][10]

Analytical TechniqueExpected Characteristics
¹H NMR Aromatic Region: Two doublets integrating to 2H each, characteristic of a 1,4-disubstituted (para) benzene ring. The doublet downfield (approx. δ 8.2-8.3 ppm) corresponds to the protons ortho to the electron-withdrawing NO₂ group. The doublet upfield (approx. δ 8.0-8.1 ppm) corresponds to the protons ortho to the C=O group. A distinct AA'BB' splitting pattern is expected. Aliphatic Region: A quartet (2H, approx. δ 3.0-3.1 ppm) for the -CH₂- group adjacent to the carbonyl, and a triplet (3H, approx. δ 1.2-1.3 ppm) for the terminal -CH₃ group.
¹³C NMR Carbonyl Carbon: A signal around δ 195-200 ppm. Aromatic Carbons: Four signals are expected. The carbon bearing the NO₂ group (C4) will be significantly shifted downfield (approx. δ 150 ppm). The ipso-carbon attached to the acyl group (C1) will also be downfield (approx. δ 140-142 ppm). The two sets of equivalent aromatic CH carbons will appear in the δ 124-130 ppm range. Aliphatic Carbons: Two signals, one for the -CH₂- (approx. δ 30-35 ppm) and one for the -CH₃ (approx. δ 8-10 ppm).
FT-IR (cm⁻¹) C=O Stretch: Strong, sharp absorption around 1690-1710 cm⁻¹. NO₂ Stretch: Two strong absorptions: one symmetric stretch around 1340-1360 cm⁻¹ and one asymmetric stretch around 1515-1530 cm⁻¹. C-H Stretch (Aromatic): Signals above 3000 cm⁻¹. C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z = 179. Key Fragments: A prominent peak at m/z = 150 due to loss of the ethyl group (•C₂H₅). Another significant peak at m/z = 122 (M - C₂H₅ - CO). A fragment corresponding to the nitrophenyl cation at m/z = 122 is also expected.

Section 4: Applications in Research and Drug Development

The true value of 1-(4-nitrophenyl)propan-1-one lies in its capacity as a bifunctional synthetic building block. The ketone and nitro moieties offer orthogonal reactivity, allowing for a wide range of selective transformations.[11][12]

Key Synthetic Transformations
  • Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative, 1-(4-aminophenyl)propan-1-one. This transformation is fundamental in medicinal chemistry, as the resulting primary amine is a key handle for introducing amide, sulfonamide, urea, and other functionalities common in bioactive molecules.

  • Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol, 1-(4-nitrophenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄). This introduces a chiral center, opening pathways to enantioselective synthesis.

  • Combined Transformations: Sequential reduction of both the nitro group and the ketone yields 1-(4-aminophenyl)propan-1-ol, a chiral amino alcohol scaffold present in many pharmaceutical agents.

Caption: Synthetic utility of 1-(4-Nitrophenyl)propan-1-one.

Case Study: Intermediate in the Synthesis of Apixaban

A prominent example of this compound's utility is in the synthesis of Apixaban (Eliquis), a widely used anticoagulant. While not a direct precursor, a derivative, 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, is a key intermediate in several commercial routes.[13] This intermediate is constructed using p-nitroaniline, which can be derived from precursors like 1-(4-nitrophenyl)propan-1-one. This connection highlights how simple, functionalized building blocks are integral to the manufacturing of complex, life-saving drugs.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 1-(4-nitrophenyl)propan-1-one are paramount for ensuring safety.

  • Hazard Identification: The compound is classified under GHS with the following hazards:

    • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)[2]

    • H317: May cause an allergic skin reaction (Skin Sensitization, Category 1)[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Avoid all skin contact.

    • Respiratory Protection: Use only in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.

  • Handling: Wash hands thoroughly after handling. Avoid creating dust. Keep away from heat and sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is 2°C - 8°C.[14]

Conclusion

1-(4-Nitrophenyl)propan-1-one is more than a mere catalog chemical; it is a strategically designed intermediate offering a gateway to a vast landscape of chemical complexity. Its predictable synthesis via nitration of propiophenone, coupled with the orthogonal reactivity of its ketone and nitro functionalities, makes it an indispensable tool for researchers. Its demonstrated relevance in the synthetic pathway of major pharmaceuticals like Apixaban underscores its importance to the drug development community. By understanding its properties, synthesis, and reactivity, scientists can leverage this powerful building block to accelerate the discovery and creation of novel molecules.

References

Please note: The current date for all access is January 21, 2026.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(4-Nitrophenyl)propan-1-one, also known as p-nitropropiophenone, is an aromatic ketone of significant interest in synthetic organic chemistry and serves as a versatile building block in the development of novel pharmaceutical agents. Its chemical structure, featuring a phenyl ring substituted with a nitro group and a propanoyl side chain, imparts a unique combination of electronic and steric properties. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development, enabling informed decisions in reaction design, formulation, and analytical method development. This guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Nitrophenyl)propan-1-one, supported by experimental considerations and data from reliable sources.

Chemical Identity and Structure

A foundational understanding of a compound begins with its unequivocal identification and a clear representation of its molecular structure.

Key Identifiers:

  • IUPAC Name: 1-(4-nitrophenyl)propan-1-one[1]

  • CAS Number: 3758-70-1[1]

  • Molecular Formula: C₉H₉NO₃[1][2][3]

  • Molecular Weight: 179.17 g/mol [1][3]

  • Canonical SMILES: CCC(=O)C1=CC=C(C=C1)[O-][1][2]

  • InChIKey: QHTSEJJUUBOESF-UHFFFAOYSA-N[1][2]

The structure of 1-(4-Nitrophenyl)propan-1-one is characterized by a propiophenone core with a nitro group at the para position of the phenyl ring. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Caption: Chemical structure of 1-(4-Nitrophenyl)propan-1-one.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 1-(4-Nitrophenyl)propan-1-one, compiled from various chemical databases. These values are essential for a wide range of applications, from predicting reaction kinetics to designing purification protocols.

PropertyValueSource(s)
Melting Point 90-91 °C[3][4]
Boiling Point (Predicted) 289.4 ± 13.0 °C[3][4]
Density (Predicted) 1.199 ± 0.06 g/cm³[4]
Topological Polar Surface Area 62.9 Ų[2]
Rotatable Bond Count 2[2]
Hydrogen Bond Acceptor Count 3[2]

Experimental Determination of Physicochemical Properties: A Methodological Insight

The data presented above are derived from a combination of experimental measurements and computational predictions. For rigorous scientific work, understanding the methodologies behind these values is crucial.

Melting Point Determination

The sharp melting point range of 90-91 °C suggests a relatively pure crystalline solid.[3][4]

Recommended Protocol: Differential Scanning Calorimetry (DSC)

DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.

Experimental Workflow:

G start Start: Sample Preparation pan Accurately weigh 1-5 mg of 1-(4-Nitrophenyl)propan-1-one into an aluminum DSC pan. start->pan seal Hermetically seal the pan. pan->seal instrument Place the sample pan and a reference pan (empty, sealed) into the DSC cell. seal->instrument program Equilibrate the cell at a temperature below the expected melting point (e.g., 50 °C). instrument->program ramp Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition. program->ramp data Record the heat flow as a function of temperature. ramp->data analysis Determine the onset and peak temperatures of the endothermic melting event. data->analysis end End: Report Melting Point analysis->end

Caption: Workflow for Melting Point Determination by DSC.

Causality and Expertise: The choice of a slow ramp rate (5-10 °C/min) is critical to ensure thermal equilibrium and obtain a sharp, well-defined melting endotherm. A faster rate can lead to a broadened peak and an artificially elevated apparent melting point. The onset temperature of the melting peak is typically reported as the melting point.

Solubility Assessment

Protocol for Semi-Quantitative Solubility Determination:

This protocol allows for a rapid assessment of solubility in various solvents, which is crucial for selecting appropriate solvents for reactions, chromatography, and recrystallization.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water).

  • Sample Preparation: Add a known amount (e.g., 10 mg) of 1-(4-Nitrophenyl)propan-1-one to a series of vials.

  • Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL).

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • Classification: Classify the solubility based on the volume of solvent required for complete dissolution (e.g., >100 mg/mL - Very Soluble; 10-100 mg/mL - Soluble; 1-10 mg/mL - Sparingly Soluble; <1 mg/mL - Insoluble).

Trustworthiness through Self-Validation: This method, while semi-quantitative, is internally consistent. The resulting solubility profile across a polarity spectrum provides a reliable guide for solvent selection in further experiments. For instance, if the compound is found to be soluble in ethyl acetate but sparingly soluble in hexane, this information directly informs the choice of a mobile phase for chromatographic purification (e.g., a hexane/ethyl acetate gradient).

Spectral Characterization

Spectroscopic data is indispensable for the structural elucidation and confirmation of identity of 1-(4-Nitrophenyl)propan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific public spectrum for 1-(4-Nitrophenyl)propan-1-one is not available, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure. For the isomeric compound 1-(4-Nitrophenyl)propan-2-one, ¹H and ¹³C NMR data are available, providing a useful reference.[6]

Expected ¹H NMR Resonances for 1-(4-Nitrophenyl)propan-1-one:

  • Aromatic Protons: Two doublets in the downfield region (typically δ 7.5-8.5 ppm) corresponding to the AA'BB' spin system of the para-substituted phenyl ring. The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing nature.

  • Methylene Protons (-CH₂-): A quartet (typically δ 2.8-3.2 ppm) due to coupling with the adjacent methyl protons.

  • Methyl Protons (-CH₃): A triplet (typically δ 1.0-1.3 ppm) due to coupling with the adjacent methylene protons.

Expected ¹³C NMR Resonances:

  • Carbonyl Carbon (C=O): A resonance in the highly deshielded region (typically δ 195-205 ppm).

  • Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-155 ppm). The carbon bearing the nitro group will be significantly downfield.

  • Aliphatic Carbons: Resonances for the methylene and methyl carbons in the upfield region (typically δ 8-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in 1-(4-Nitrophenyl)propan-1-one.

Expected Characteristic IR Absorptions:

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the related compound (1R)-1-(4-nitrophenyl)propan-1-ol, GC-MS data is available.[7]

Expected Mass Spectrum of 1-(4-Nitrophenyl)propan-1-one:

  • Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks:

    • Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z = 150 ([M-29]⁺).

    • A fragment corresponding to the nitrophenyl group at m/z = 122.

    • A fragment corresponding to the propanoyl cation at m/z = 57.

Stability and Reactivity Considerations

The presence of the nitro group and the ketone functionality dictates the stability and reactivity profile of 1-(4-Nitrophenyl)propan-1-one.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, nitroaromatic compounds can be sensitive to heat and light, so storage in a cool, dark place is recommended. Stability testing, following guidelines such as those from the ICH, would be necessary to establish a formal re-test period for GMP applications.[8]

  • Reactivity:

    • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), providing a pathway to 1-(4-aminophenyl)propan-1-one, a key intermediate for further functionalization.

    • Reactions at the Carbonyl Group: The ketone functionality can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination, and condensation reactions.

    • Electrophilic Aromatic Substitution: The nitro group is strongly deactivating, making further electrophilic substitution on the aromatic ring challenging.

Analytical Methodologies

For the analysis of 1-(4-Nitrophenyl)propan-1-one in various matrices, chromatographic techniques are generally employed.

  • Gas Chromatography (GC): Due to its volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for purity determination and quantification.[9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is also a powerful technique. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water would be a good starting point for method development. The strong UV absorbance of the nitrophenyl chromophore allows for sensitive detection.

Conclusion

1-(4-Nitrophenyl)propan-1-one is a valuable chemical entity with a well-defined set of physicochemical properties that are critical to its application in scientific research and development. This guide has provided a comprehensive overview of its chemical identity, key physical data, and the experimental and analytical methodologies for their determination. By understanding the principles behind these properties, researchers can more effectively and efficiently utilize this compound in their synthetic and developmental endeavors.

References

  • PubChem. 1-(4-Nitrophenyl)-1-propanone | C9H9NO3 | CID 94726. [Link]

  • PubChem. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367. [Link]

  • ChemSynthesis. 1-(4-nitrophenyl)-3-phenyl-1-propanone. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • PubChem. (1R)-1-(4-nitrophenyl)propan-1-ol | C9H11NO3 | CID 11309880. [Link]

  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

Sources

1-(4-Nitrophenyl)propan-1-one molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-nitrophenyl)propan-1-one, a key chemical intermediate in synthetic organic chemistry. The document details its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications, particularly as a building block in the development of pharmacologically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights into its synthesis and handling.

Molecular Identity and Physicochemical Properties

1-(4-Nitrophenyl)propan-1-one, also known as 4'-nitropropiophenone, is an aromatic ketone characterized by a propiophenone structure substituted with a nitro group at the para position of the phenyl ring.

Molecular Structure:

2D structure of 1-(4-Nitrophenyl)propan-1-one

Key Identifiers and Properties:

The fundamental properties of 1-(4-nitrophenyl)propan-1-one are summarized in the table below. These data are critical for its application in experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
IUPAC Name 1-(4-nitrophenyl)propan-1-onePubChem[1]
Synonyms p-Nitropropiophenone, 4'-NitropropiophenonePubChem[1]
CAS Number 3758-70-1ChemicalBook, PubChem[1][2]
Molecular Formula C₉H₉NO₃ChemicalBook, PubChem[1][2]
Molecular Weight 179.17 g/mol ChemicalBook, PubChem[1][2]
Appearance Yellow crystalline powder
Melting Point 90-91 °CChemicalBook[2]
Boiling Point 289.4 ± 13.0 °C (Predicted)ChemicalBook[2]
Density 1.199 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
SMILES CCC(=O)C1=CC=C(C=C1)[O-]PubChem[1]
InChI InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3PubChem[1]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 1-(4-nitrophenyl)propan-1-one is most effectively achieved through a two-step process. A direct Friedel-Crafts acylation of nitrobenzene is not feasible due to the strong deactivating nature of the nitro group, which makes the aromatic ring insufficiently nucleophilic for the reaction to proceed. Therefore, the logical and field-proven approach involves the synthesis of an activated precursor, propiophenone, followed by electrophilic aromatic substitution (nitration).

Overall Synthesis Workflow

The workflow involves the acylation of benzene to form the intermediate, which is then nitrated to yield the final product alongside other isomers that must be removed during purification.

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Purification Benzene Benzene Propiophenone Propiophenone (Intermediate) Benzene->Propiophenone Acylation PropionylChloride Propanoyl Chloride PropionylChloride->Propiophenone AlCl3 AlCl₃ (Catalyst) AlCl3->Benzene IsomerMix Mixture of Nitrated Isomers (ortho, meta, para) Propiophenone->IsomerMix Nitration MixedAcid HNO₃ / H₂SO₄ MixedAcid->Propiophenone Purification Purification (Fractional Crystallization / Chromatography) IsomerMix->Purification FinalProduct 1-(4-Nitrophenyl)propan-1-one (Final Product) Purification->FinalProduct

Sources

A Guide to the Spectroscopic Characterization of 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for the compound 1-(4-Nitrophenyl)propan-1-one (also known as 4'-nitropropiophenone). As a key intermediate in various chemical syntheses, its unambiguous structural confirmation is paramount. This document offers a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The discussion is grounded in fundamental spectroscopic principles and is intended for researchers, chemists, and quality control professionals who rely on these analytical techniques for molecular characterization. We will explore not just the data itself, but the underlying chemical principles that give rise to the observed spectral features.

Molecular Structure and Spectroscopic Overview

1-(4-Nitrophenyl)propan-1-one possesses a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol [1]. Its structure features a propiophenone core with a nitro group (NO₂) at the para position of the phenyl ring.

This substitution pattern is critical to its spectral properties. The phenyl ring, the carbonyl group (C=O), and the nitro group form a conjugated system. Both the carbonyl and nitro groups are strong electron-withdrawing groups, which significantly influence the electronic environment of the molecule, particularly the chemical shifts of the aromatic protons and carbons. Understanding this electronic structure is the foundation for interpreting the spectra that follow.

Caption: Molecular structure of 1-(4-Nitrophenyl)propan-1-one with key proton environments labeled (Hₐ-Hᵈ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Nitrophenyl)propan-1-one, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, proton decoupling is employed to ensure each unique carbon appears as a single line, simplifying the spectrum.

¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.

  • Aromatic Region (δ 8.0-8.4 ppm): The powerful electron-withdrawing effects of the para-nitro group and the conjugated carbonyl group strongly deshield the aromatic protons, shifting them significantly downfield compared to benzene (δ 7.3 ppm)[2]. Due to the para-substitution, the ring protons form a classic AA'BB' system, which often appears as two distinct doublets.

    • Hᵦ (δ ~8.3 ppm, 2H, d): The two protons ortho to the nitro group (meta to the carbonyl) are the most deshielded. They are expected to appear as a doublet.

    • Hₐ (δ ~8.1 ppm, 2H, d): The two protons ortho to the carbonyl group (meta to the nitro) are slightly less deshielded and should appear as a neighboring doublet.

  • Aliphatic Region (δ 1.0-3.5 ppm):

    • Hᶜ (δ ~3.1 ppm, 2H, q): This signal corresponds to the methylene (-CH₂-) protons. Being alpha to the carbonyl group, they are deshielded. According to the n+1 rule, their signal is split into a quartet by the three adjacent methyl protons (n=3, 3+1=4)[3].

    • Hᵈ (δ ~1.2 ppm, 3H, t): This signal represents the terminal methyl (-CH₃) protons. They are split into a triplet by the two adjacent methylene protons (n=2, 2+1=3).

Proton Label Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Assignment
Hᵦ~8.32HDoublet (d)Aromatic CH (ortho to NO₂)
Hₐ~8.12HDoublet (d)Aromatic CH (meta to NO₂)
Hᶜ~3.12HQuartet (q)-CO-CH₂ -CH₃
Hᵈ~1.23HTriplet (t)-CO-CH₂-CH₃
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, as the plane of symmetry through the C=O and NO₂ groups makes the ortho and meta carbons chemically equivalent.

  • Carbonyl Carbon (δ ~198 ppm): Ketone carbonyl carbons are highly deshielded and typically appear in the δ 190-220 ppm range[4]. Conjugation with the aromatic ring shifts this peak slightly upfield.

  • Aromatic Carbons (δ 120-155 ppm):

    • C-NO₂ (δ ~151 ppm): The carbon directly attached to the nitro group is significantly deshielded.

    • C-CO (δ ~142 ppm): The ipso-carbon attached to the acyl group.

    • C-ortho to CO (δ ~129 ppm): The two carbons ortho to the carbonyl group.

    • C-meta to CO (δ ~124 ppm): The two carbons meta to the carbonyl group (ortho to the nitro group).

  • Aliphatic Carbons (δ 8-35 ppm):

    • -CH₂- (δ ~32 ppm): The methylene carbon, alpha to the carbonyl, is deshielded relative to a simple alkane.

    • -CH₃ (δ ~8 ppm): The terminal methyl carbon appears in the typical upfield aliphatic region.

Carbon Type Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl~198C =O
Aromatic~151C -NO₂
Aromatic~142C -CO
Aromatic~129C H (ortho to CO)
Aromatic~124C H (meta to CO)
Aliphatic~32-CO-CH₂ -CH₃
Aliphatic~8-CO-CH₂-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of 1-(4-Nitrophenyl)propan-1-one is dominated by absorptions from the carbonyl and nitro groups.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a transparent disk) or as a thin film on a salt plate (for oils) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

IR Spectrum Analysis

The key diagnostic absorptions are found in the group frequency region (4000 to 1450 cm⁻¹)[5].

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): A weak to medium absorption is expected just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring[5].

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): Medium to strong absorptions are expected just below 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the ethyl group[6].

  • C=O Stretch (ca. 1690 cm⁻¹): A very strong, sharp absorption is predicted in this region. The carbonyl frequency of a simple alkyl ketone (~1715 cm⁻¹) is lowered due to conjugation with the electron density of the phenyl ring[7].

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): Several medium-intensity bands are expected in this region, characteristic of the phenyl ring vibrations. A prominent peak is often observed near 1600 cm⁻¹.

  • NO₂ Stretches (ca. 1525 cm⁻¹ and 1350 cm⁻¹): These are two of the most characteristic peaks in the spectrum. Aromatic nitro compounds show two strong absorptions: one for the asymmetric stretch (higher frequency) and one for the symmetric stretch (lower frequency)[6].

Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3080MediumC-H StretchAromatic
~2980, 2940MediumC-H StretchAliphatic (CH₃, CH₂)
~1690Strong, SharpC=O StretchConjugated Ketone
~1600, 1585MediumC=C StretchAromatic Ring
~1525StrongN=O Asymmetric StretchNitro Group
~1350StrongN=O Symmetric StretchNitro Group
~855StrongC-N StretchAryl-NO₂

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Electron Impact (EI) is a common ionization method. High-energy electrons bombard the molecule, knocking off an electron to form a radical cation known as the molecular ion (M⁺•)[8].

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS Spectrum and Fragmentation Analysis

The mass spectrum provides both the molecular weight and structural information from the fragmentation pattern.

  • Molecular Ion (M⁺•) Peak (m/z 179): The peak corresponding to the intact molecule's mass is expected at m/z 179. For nitroaromatic compounds, this peak is typically observable[9].

  • Major Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. This process leads to the formation of a stable acylium ion[9].

G cluster_0 Ionization cluster_1 Molecular Ion cluster_2 α-Cleavage Pathways mol 1-(4-Nitrophenyl)propan-1-one (MW = 179) ion [M]⁺• (m/z = 179) mol->ion - e⁻ frag1 p-Nitrobenzoyl Cation (m/z = 150) [Base Peak] ion->frag1 - •CH₂CH₃ (29 u) frag2 Propanoyl Cation (m/z = 57) ion->frag2 - •C₆H₄NO₂ (122 u)

Caption: Predicted primary fragmentation pathways for 1-(4-Nitrophenyl)propan-1-one in an EI mass spectrometer.

  • Loss of an Ethyl Radical (m/z 150): The most favorable α-cleavage involves the loss of the ethyl radical (•CH₂CH₃, mass 29 u). This generates the highly stable para-nitrobenzoyl cation. Due to its stability, this fragment is predicted to be the base peak (the most abundant ion) in the spectrum.

  • Loss of a p-Nitrophenyl Radical (m/z 57): Cleavage on the other side of the carbonyl group results in the loss of the p-nitrophenyl radical (•C₆H₄NO₂, mass 122 u), generating the propanoyl cation (CH₃CH₂CO⁺) at m/z 57.

  • Other Fragments: Further fragmentation of the p-nitrobenzoyl cation (m/z 150) can occur, such as the loss of nitric oxide (NO, 30 u) to give a fragment at m/z 120, or the loss of carbon monoxide (CO, 28 u) to yield the p-nitrophenyl cation at m/z 122.

m/z Value Predicted Relative Intensity Identity of Fragment
179Medium[M]⁺• (Molecular Ion)
150100% (Base Peak)[M - C₂H₅]⁺
122Medium[C₆H₄NO₂]⁺
120Low-Medium[M - C₂H₅ - NO]⁺
104Low[M - C₂H₅ - NO₂]⁺
57Medium[C₂H₅CO]⁺

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of 1-(4-Nitrophenyl)propan-1-one. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, clearly showing the substituted aromatic ring and the ethyl ketone side chain. IR spectroscopy validates the presence of the key functional groups—the conjugated ketone and the aromatic nitro group—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by α-cleavage, which is consistent with the proposed structure. Together, these techniques provide a self-validating system for the structural elucidation and purity confirmation of this compound.

References

  • Royal Society of Chemistry. (2021). Supplementary Data for: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94726, 1-(4-Nitrophenyl)-1-propanone. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, CD₃OD, experimental) (HMDB0001232). Retrieved from [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 20.1: Molecular Mass Spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation and its importance in determining structural information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Nitrophenyl)propan-1-one, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed interpretation of its ¹H and ¹³C NMR data. We will explore the causal relationships between the molecular structure and the observed spectral features, grounded in the fundamental principles of NMR spectroscopy.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in organic chemistry for determining the structure of molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1-(4-Nitrophenyl)propan-1-one (C₉H₉NO₃)[2][3] presents a valuable case study for spectral interpretation, featuring a combination of an aliphatic chain and a substituted aromatic ring. The presence of a ketone carbonyl group and a nitro group introduces significant electronic effects that profoundly influence the chemical shifts of nearby nuclei, making its NMR spectra particularly instructive. This guide will dissect these spectra to assign each signal to its corresponding nucleus, thereby confirming the compound's structure.

Caption: Molecular structure of 1-(4-Nitrophenyl)propan-1-one with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The key parameters are chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons generating a signal; and multiplicity (splitting pattern), which shows the number of neighboring protons.

The Aromatic Region (δ 8.0 – 8.4 ppm)

The para-substituted benzene ring gives rise to a characteristic pattern in this downfield region.[4][5] The four aromatic protons are chemically non-equivalent, forming an AA'BB' spin system that often appears as two distinct doublets, especially at higher field strengths.

  • H-b (ortho to C=O): These two equivalent protons are located ortho to the carbonyl group and meta to the nitro group. They are deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing nature of the adjacent ketone.

  • H-c (ortho to NO₂): These two protons are ortho to the strongly electron-withdrawing nitro group and meta to the carbonyl group. The nitro group's potent deshielding effect, both inductive and through resonance, shifts these protons further downfield compared to H-b.[6]

Consequently, we expect two signals, each integrating to 2H. The signal for H-c will appear at a higher chemical shift (further downfield) than the signal for H-b. Both signals will appear as doublets due to coupling with their respective ortho neighbors, with a typical ortho coupling constant (³J) of ~8-9 Hz.

The Aliphatic Region (δ 1.0 – 3.2 ppm)

The propanone side chain gives rise to two distinct signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups.

  • Methylene Protons (H-α, δ ~3.1 ppm): These protons are on the carbon alpha to the carbonyl group. The electronegativity of the carbonyl oxygen deshields these protons, shifting their signal downfield relative to a standard alkane proton.[7][8] According to the n+1 rule, this signal is split into a quartet by the three neighboring protons of the methyl group (3+1=4).

  • Methyl Protons (H-β, δ ~1.2 ppm): These protons are on the terminal methyl group, beta to the carbonyl. Being further from the electron-withdrawing groups, they are the most shielded protons in the molecule and appear furthest upfield. This signal is split into a triplet by the two neighboring methylene protons (2+1=3).

Summary of ¹H NMR Data
Assigned ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz)
H-c~8.3Doublet2H~8.5
H-b~8.1Doublet2H~8.5
H-α (-CH₂-)~3.1Quartet2H~7.2
H-β (-CH₃)~1.2Triplet3H~7.2

Analysis of the ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.[9] The chemical shift is highly sensitive to the carbon's electronic environment, providing a direct count of non-equivalent carbons and insight into their functionalization. 1-(4-Nitrophenyl)propan-1-one has seven unique carbon environments.

The Carbonyl Carbon (δ > 190 ppm)
  • C7 (C=O): The carbonyl carbon of a ketone is one of the most deshielded types of carbon, typically appearing far downfield. For an aromatic ketone, this signal is expected in the δ 190-200 ppm range.[8][10][11] This significant downfield shift is due to the large paramagnetic contribution to shielding caused by the C=O π-system and the electronegativity of the oxygen atom.

The Aromatic Carbons (δ 120 – 150 ppm)

The six aromatic carbons will produce four distinct signals due to the molecule's symmetry.[4]

  • C4 (C-NO₂): The ipso-carbon directly attached to the nitro group is strongly deshielded by the group's electron-withdrawing nature. Its signal is expected around δ 148-150 ppm.[6]

  • C1 (C-C=O): The ipso-carbon attached to the propanone substituent will also be shifted downfield, though typically less than the carbon bearing the nitro group.

  • C2, C6 (CH): These carbons, ortho to the carbonyl group, will have a distinct chemical shift.

  • C3, C5 (CH): These carbons, ortho to the nitro group, will appear at a different chemical shift from C2/C6. The strong electron-withdrawing effect of the nitro group influences the entire ring's electron density.

The Aliphatic Carbons (δ < 40 ppm)

The two carbons of the ethyl group attached to the carbonyl will appear in the upfield region of the spectrum.

  • C8 (α-CH₂): The carbon alpha to the carbonyl is deshielded and will appear further downfield than a typical sp³ methylene carbon, likely in the δ 30-35 ppm range.

  • C9 (β-CH₃): The terminal methyl carbon is the most shielded carbon in the molecule and will give a signal at the highest field (lowest δ value), typically around δ 8-10 ppm.

Summary of ¹³C NMR Data
Assigned CarbonChemical Shift (δ, ppm) (Predicted)
C7 (C=O)~196
C4 (C-NO₂)~150
C1 (C-C=O)~141
C2, C6 (CH aromatic)~129
C3, C5 (CH aromatic)~124
C8 (α-CH₂)~32
C9 (β-CH₃)~8

Standard Experimental Protocol

Accurate and reproducible NMR data acquisition requires a standardized methodology. The following protocol outlines the essential steps for analyzing a solid sample like 1-(4-Nitrophenyl)propan-1-one.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the 1-(4-Nitrophenyl)propan-1-one sample.

  • Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its versatility.

  • Standard: The solvent typically contains a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for calibrating the chemical shift axis.

  • Homogenization: Gently agitate or vortex the tube until the sample is completely dissolved, ensuring a clear, homogeneous solution free of particulates.

NMR Data Acquisition
  • Instrumentation: Place the NMR tube into the spectrometer's probe. Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H or ¹³C frequency and perform shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for good signal-to-noise (S/N).

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., 'zgpg30') to ensure all signals appear as singlets.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. Typically 128 to 1024 scans are necessary for a good S/N ratio.

    • Relaxation Delay (D1): A 2-second delay is a common starting point.

A Sample Weighing (10-20 mg) B Dissolution in Deuterated Solvent (e.g., CDCl₃) A->B C Transfer to NMR Tube B->C D Instrument Insertion & Locking C->D E Tuning & Shimming D->E F ¹H NMR Acquisition (1D Proton) E->F G ¹³C NMR Acquisition (1D Carbon, Proton Decoupled) E->G H Data Processing (Fourier Transform, Phasing, Baseline Correction) F->H G->H I Spectral Analysis (Peak Picking, Integration, Assignment) H->I

Caption: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 1-(4-Nitrophenyl)propan-1-one are highly diagnostic and allow for unambiguous structural confirmation. The predictable chemical shifts and coupling patterns arising from the interplay of the aromatic ring, the ketone functionality, and the nitro group serve as an excellent example of how fundamental NMR principles are applied in modern chemical analysis. This guide provides the foundational knowledge for researchers to confidently interpret these spectra, a critical skill in synthetic chemistry and drug discovery.

References

  • Vertex AI Search. (n.d.). Spectroscopy Tutorial: Ketones.
  • The Royal Society of Chemistry. (2021). Supplementary Data.
  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR.
  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy.
  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • (n.d.). Signal Areas.
  • Vertex AI Search. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367.
  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Guidechem. (n.d.). 1-(4-NITROPHENYL)PROPAN-1-ONE 3758-70-1 wiki.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)propan-1-one | C9H9NO3 | CID 94726.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

Deconstructing 1-(4-Nitrophenyl)propan-1-one: A Technical Guide to its Mass Spectrometry Fragmentation Pattern

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating Molecular Structure Through Controlled Fragmentation

This guide is structured to provide a comprehensive understanding, beginning with the foundational principles of EI-MS and the key fragmentation reactions pertinent to the target molecule. We will then systematically dissect the structure of 1-(4-Nitrophenyl)propan-1-one to predict its fragmentation pathways, culminating in a summary of expected fragment ions and a visual representation of the fragmentation cascade.

Core Principles of Electron Ionization Mass Spectrometry and Fragmentation

Electron ionization is a hard ionization technique where a gaseous sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M•+).[1] The molecular ion, being energetically unstable, undergoes a series of unimolecular decompositions into smaller, charged fragments and neutral radicals or molecules.[2] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). The fragmentation patterns are not random; they are governed by the inherent stability of the resulting ions and neutral species, providing a roadmap to the original molecular structure.[3]

For a molecule like 1-(4-Nitrophenyl)propan-1-one, which possesses both an aromatic ketone and a nitro functional group, several key fragmentation pathways are anticipated to be prominent. These include alpha-cleavage, McLafferty rearrangement, and characteristic cleavages of the nitroaromatic system.

Predicted Fragmentation Pathways of 1-(4-Nitrophenyl)propan-1-one

The structure of 1-(4-Nitrophenyl)propan-1-one (p-nitropropiophenone), with a molecular formula of C₉H₉NO₃, presents several susceptible bonds for fragmentation under electron ionization.[4] The calculated monoisotopic mass of the molecular ion [M]•+ is approximately 179.0582 g/mol .

Alpha-Cleavage: The Carbonyl's Primary Fissure

Alpha-cleavage is a hallmark fragmentation of carbonyl compounds, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group. This cleavage is driven by the formation of a resonance-stabilized acylium ion. For 1-(4-Nitrophenyl)propan-1-one, two primary alpha-cleavage pathways are possible:

  • Loss of the Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ethyl group is highly probable. This results in the formation of the 4-nitrobenzoyl cation, a resonance-stabilized acylium ion. The loss of an ethyl radical (mass 29) would produce a fragment with an m/z of 150 . This is often a very prominent peak in the mass spectra of propiophenone derivatives.

  • Loss of the 4-Nitrophenyl Radical (•C₆H₄NO₂): The alternative alpha-cleavage involves the loss of the 4-nitrophenyl radical (mass 122). This would generate the propionyl cation (CH₃CH₂CO⁺) with an m/z of 57 .

McLafferty Rearrangement: A Six-Membered Ring Transition State

The McLafferty rearrangement is another characteristic fragmentation pathway for carbonyl compounds that possess a gamma-hydrogen atom. This rearrangement proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation. In 1-(4-Nitrophenyl)propan-1-one, the propyl chain provides the necessary gamma-hydrogens. The rearrangement would involve the transfer of a hydrogen atom from the methyl group (gamma-carbon) to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This would result in the elimination of ethene (C₂H₄, mass 28) and the formation of the radical cation of 1-(4-nitrophenyl)ethen-1-ol, with a predicted m/z of 151 .

Fragmentation of the Nitroaromatic Moiety

The nitro group on the aromatic ring also directs a characteristic set of fragmentation pathways. These cleavages can occur from the molecular ion or from fragment ions that retain the nitrophenyl group.

  • Loss of •NO₂: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂, mass 46). From the molecular ion (m/z 179), this would result in a fragment at m/z 133 , corresponding to the C₉H₉O⁺ ion.

  • Loss of •NO and CO: A more complex fragmentation pathway involves the rearrangement of the nitro group to a nitrite, followed by the loss of a nitric oxide radical (•NO, mass 30). This is often followed by the expulsion of a neutral carbon monoxide molecule (CO, mass 28).

    • From the molecular ion (m/z 179), the loss of •NO would yield a fragment at m/z 149 .

    • Subsequent loss of CO from the m/z 149 fragment would produce an ion at m/z 121 .

  • Fragmentation of the Aromatic Ring: The aromatic ring itself can undergo fragmentation, although this typically results in lower mass ions. The 4-nitrophenyl cation (m/z 122), formed from the loss of the propionyl group, can further fragment.

    • Loss of •NO₂ from the 4-nitrophenyl cation (m/z 122) would yield a phenyl cation at m/z 76 .

    • Loss of •NO from the 4-nitrophenyl cation would give a fragment at m/z 92 , which could then lose CO to form an ion at m/z 64 .

Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for 1-(4-Nitrophenyl)propan-1-one in its EI mass spectrum.

m/zProposed Structure/FormulaFragmentation Pathway
179[C₉H₉NO₃]•+Molecular Ion
151[C₈H₇NO₂]•+McLafferty Rearrangement (Loss of C₂H₄)
150[C₇H₄NO₃]⁺Alpha-cleavage (Loss of •CH₂CH₃)
133[C₉H₉O]⁺Loss of •NO₂
122[C₆H₄NO₂]⁺Loss of •COCH₂CH₃
104[C₇H₄O]⁺Loss of •NO from m/z 150
92[C₆H₄O]⁺Loss of •NO from m/z 122
76[C₆H₄]⁺Loss of •NO₂ from m/z 122
57[CH₃CH₂CO]⁺Alpha-cleavage (Loss of •C₆H₄NO₂)

Visualizing the Fragmentation Cascade

To illustrate the relationships between the parent molecule and its predicted fragments, the following diagram outlines the primary fragmentation pathways.

Fragmentation_Pattern cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_nitro Nitro Group Fragmentation M 1-(4-Nitrophenyl)propan-1-one [M]•+ m/z = 179 F150 [M - C₂H₅]⁺ m/z = 150 M->F150 - •C₂H₅ F57 [M - C₆H₄NO₂]⁺ m/z = 57 M->F57 - •C₆H₄NO₂ F151 [M - C₂H₄]•+ m/z = 151 M->F151 - C₂H₄ F133 [M - NO₂]⁺ m/z = 133 M->F133 - •NO₂ F122 [C₆H₄NO₂]⁺ m/z = 122 F150->F122 - CO F76 [C₆H₄]⁺ m/z = 76 F122->F76 - •NO₂

Caption: Predicted EI-MS fragmentation pathways of 1-(4-Nitrophenyl)propan-1-one.

Experimental Protocol: Electron Ionization Mass Spectrometry

For the acquisition of the mass spectrum of 1-(4-Nitrophenyl)propan-1-one, the following general protocol for a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source would be employed:

  • Sample Preparation: A dilute solution of 1-(4-Nitrophenyl)propan-1-one is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

    • Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms). The column temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

  • Mass Spectrometry:

    • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with electrons at a standard energy of 70 eV.

    • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

    • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. This experimental spectrum would then be compared against the predicted fragmentation pattern outlined in this guide.

Conclusion: A Predictive Framework for Structural Elucidation

The predictable nature of mass spectral fragmentation, grounded in the principles of ion stability, allows for the confident postulation of the fragmentation pattern of 1-(4-Nitrophenyl)propan-1-one, even in the absence of an experimental spectrum. The dominant fragmentation pathways are anticipated to be alpha-cleavage leading to the formation of the 4-nitrobenzoyl cation (m/z 150) and the propionyl cation (m/z 57), and a McLafferty rearrangement yielding a fragment at m/z 151. Furthermore, characteristic losses from the nitro group are expected to contribute to the overall spectral fingerprint. This in-depth guide serves as a robust framework for researchers and drug development professionals, enabling them to interpret the mass spectrum of this and structurally related compounds, thereby facilitating its identification and characterization.

References

Sources

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and practices for analyzing 1-(4-Nitrophenyl)propan-1-one using infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a deep, practical understanding of this technique for structural elucidation and quality control. This document moves beyond a simple recitation of facts to explain the underlying causality of spectral features, ensuring a robust and scientifically sound interpretation.

Introduction: The Vibrational Portrait of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch, bend, and vibrate. These absorption frequencies are unique to the types of bonds and functional groups present, creating a distinct "vibrational fingerprint" for each compound. For 1-(4-Nitrophenyl)propan-1-one, a molecule of interest in synthetic chemistry and potentially in drug discovery pathways, IR spectroscopy serves as a rapid and reliable tool for confirming its identity and purity.

The structure of 1-(4-Nitrophenyl)propan-1-one, presented below, dictates its infrared spectrum. The key features to anticipate are the absorptions arising from the aromatic nitro group, the conjugated ketone, the aromatic ring, and the aliphatic ethyl group.

Molecular Structure and Expected Vibrational Modes

A thorough analysis of the IR spectrum of 1-(4-Nitrophenyl)propan-1-one begins with a clear understanding of its molecular architecture.

Figure 1. Chemical structure of 1-(4-Nitrophenyl)propan-1-one.

The primary functional groups that will give rise to characteristic and strong absorptions in the IR spectrum are:

  • The Nitro Group (-NO₂): This group is characterized by strong, distinct stretching vibrations.

  • The Carbonyl Group (C=O): As part of a ketone conjugated with an aromatic ring, its stretching frequency will be a prominent feature.

  • The Aromatic Ring: The benzene ring will exhibit C-H stretching and C=C in-ring stretching and bending vibrations.

  • The Aliphatic Chain (-CH₂CH₃): The ethyl group will show characteristic C-H stretching and bending vibrations.

Predicted Infrared Spectrum: A Detailed Analysis

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and In-depth Explanation
Aromatic C-H Stretch3100 - 3000Medium to WeakThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring. They typically appear at slightly higher wavenumbers than aliphatic C-H stretches.
Aliphatic C-H Stretch3000 - 2850MediumThese peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group (-CH₂CH₃). Their position just below 3000 cm⁻¹ is a reliable indicator of sp³ hybridized carbon-hydrogen bonds.
Carbonyl (C=O) Stretch1700 - 1680StrongThe C=O stretch is one of the most intense and recognizable peaks in an IR spectrum due to the large change in dipole moment during vibration. For a standard aliphatic ketone, this peak is typically around 1715 cm⁻¹. However, in 1-(4-Nitrophenyl)propan-1-one, the carbonyl group is in conjugation with the aromatic ring. This resonance delocalization of electrons reduces the double-bond character of the C=O bond, weakening it and thus lowering its stretching frequency to the 1700-1680 cm⁻¹ range. The electron-withdrawing nature of the para-nitro group will also influence this position.
Asymmetric NO₂ Stretch1550 - 1475StrongThe nitro group exhibits two characteristic stretching vibrations. The asymmetric stretch, occurring at a higher frequency, is typically very strong and is a key diagnostic peak for nitro compounds attached to an aromatic ring.
Symmetric NO₂ Stretch1360 - 1290StrongThe symmetric stretch of the nitro group is also a strong absorption and, in conjunction with the asymmetric stretch, provides a definitive identification of the -NO₂ functional group.
Aromatic C=C Stretch1600 - 1450Medium to WeakThe benzene ring has several in-ring C=C stretching vibrations that typically appear as a series of peaks in this region. These can sometimes be complex but are confirmatory for the presence of an aromatic system.
Aliphatic C-H Bend1470 - 1370MediumThe scissoring and bending vibrations of the CH₂ and CH₃ groups in the ethyl chain appear in this region.
C-N Stretch870 - 830MediumThe stretching vibration of the bond between the aromatic ring and the nitrogen of the nitro group is expected in this region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a high-quality, reliable IR spectrum of 1-(4-Nitrophenyl)propan-1-one, which is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a standard and robust technique.

Rationale for KBr Pellet Method

The KBr pellet method involves intimately mixing a small amount of the solid sample with finely ground, dry KBr powder and pressing the mixture under high pressure to form a thin, transparent pellet. Potassium bromide is used because it is transparent to infrared radiation over a wide range of frequencies (typically 4000 to 400 cm⁻¹) and has a refractive index similar to that of many organic compounds, which minimizes scattering of the infrared beam. This method provides a spectrum of the solid sample in a non-solvated state, which is often desirable.

Step-by-Step Protocol for KBr Pellet Preparation

G cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 Spectral Acquisition Grind KBr 1. Grind ~100 mg of dry, spectroscopy-grade KBr to a fine powder using an agate mortar and pestle. Add Sample 2. Add 1-2 mg of 1-(4-Nitrophenyl)propan-1-one to the KBr powder. Grind KBr->Add Sample Mix Thoroughly 3. Mix the sample and KBr intimately by further grinding until a homogeneous mixture is obtained. Add Sample->Mix Thoroughly Load Die 4. Transfer a portion of the mixture to a pellet die. Mix Thoroughly->Load Die Press 5. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet. Load Die->Press Mount Pellet 6. Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Press->Mount Pellet Acquire Spectrum 7. Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹. Mount Pellet->Acquire Spectrum

Figure 2. Workflow for preparing a KBr pellet for FTIR analysis.

Self-Validating System and Quality Control:

  • Moisture Exclusion: KBr is hygroscopic, and water has strong IR absorptions that can obscure the sample spectrum. All equipment should be thoroughly dry, and the KBr should be stored in a desiccator. A broad absorption around 3400 cm⁻¹ is indicative of water contamination.

  • Homogeneity: The pellet should be transparent or translucent. An opaque or cloudy pellet suggests incomplete mixing, excessive sample concentration, or insufficient pressure, which can lead to scattering and a distorted baseline.

  • Reproducibility: The protocol should be followed consistently to ensure that spectra from different batches or analysts are comparable.

Data Interpretation and Causality

Interpreting the IR spectrum of 1-(4-Nitrophenyl)propan-1-one involves a systematic examination of the key regions of the spectrum.

  • High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of light atoms. Look for the aromatic C-H stretches just above 3000 cm⁻¹ and the aliphatic C-H stretches just below 3000 cm⁻¹. The absence of a broad O-H or N-H band in this region confirms the purity of the sample from starting materials or solvents containing these groups.

  • Triple Bond and Cumulated Double Bond Region (2500-2000 cm⁻¹): This region is expected to be clear for 1-(4-Nitrophenyl)propan-1-one, as it lacks alkyne or nitrile functionalities.

  • Double Bond Region (2000-1500 cm⁻¹): This is a critical region for this molecule. The most prominent peak will be the strong C=O stretch of the conjugated ketone, expected between 1700 and 1680 cm⁻¹. The strong, sharp nature of this peak is highly characteristic. Also in this region, the aromatic C=C stretching bands will appear.

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole. The two strong NO₂ stretching vibrations (asymmetric around 1520 cm⁻¹ and symmetric around 1345 cm⁻¹) are the most important features here. The various C-H bending and C-C and C-N stretching vibrations also occur in this region, contributing to the unique fingerprint of the compound.

Conclusion

The infrared spectrum of 1-(4-Nitrophenyl)propan-1-one is a rich tapestry of vibrational information that, when interpreted systematically, provides unambiguous confirmation of its chemical structure. The key to a successful analysis lies not just in identifying the major peaks but in understanding the causal relationships between the molecular structure—specifically the conjugation of the ketone and the presence of the electron-withdrawing nitro group—and the resulting shifts in absorption frequencies. By following a robust experimental protocol, such as the KBr pellet method, and applying sound spectroscopic principles, researchers can confidently use IR analysis as a cornerstone of their analytical workflow for this and related compounds.

References

  • PubChem. (n.d.). 1-(4-Nitrophenyl)propan-1-one. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)propan-1-ol. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 1(a)FTIR spectrum of pure p-nitro phenol. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S6. IR spectrum of 1-phenyl-1-propanone (1a). Retrieved January 21, 2026, from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 21, 2026, from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved January 21, 2026, from [Link]

  • SciELO. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved January 21, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility Characteristics of 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Solubility in Scientific Advancement

In the realms of chemical synthesis, pharmaceutical development, and material science, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility and behavior. It governs reaction kinetics, bioavailability, purification strategies, and formulation stability. This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(4-Nitrophenyl)propan-1-one (CAS: 3758-70-1), a nitroaromatic ketone. While specific experimental data for this compound is not extensively published, this document leverages fundamental chemical principles, data from structurally analogous molecules, and established experimental protocols to construct a robust and predictive solubility profile. This approach is designed to empower researchers, scientists, and drug development professionals with the insights needed to effectively utilize this compound in their work.

Molecular Architecture and Its Influence on Solubility

The solubility of any substance is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2] This phenomenon arises from the energetics of breaking existing solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.[1]

To predict the behavior of 1-(4-Nitrophenyl)propan-1-one, we must first dissect its molecular structure.

  • Molecular Formula: C₉H₉NO₃[3]

  • Molecular Weight: 179.17 g/mol [3]

  • Key Functional Groups:

    • Aromatic Nitro Group (-NO₂): This group is strongly electron-withdrawing and highly polar. The nitrogen and oxygen atoms possess partial charges, making the group a strong dipole and an effective hydrogen bond acceptor.[3]

    • Propanone Group (-C(O)CH₂CH₃): The carbonyl (C=O) function is a significant polar feature and a hydrogen bond acceptor.[4] The adjacent ethyl group adds a non-polar, aliphatic character.

    • Phenyl Ring (C₆H₄): The benzene ring is predominantly non-polar and can engage in favorable π-π stacking interactions with other aromatic systems.

The molecule's overall character is a composite of these features. The computed Topological Polar Surface Area (TPSA) of 62.9 Ų and an XLogP3 value of 2.2 indicate a molecule of significant polarity but with moderate lipophilicity.[3] It lacks hydrogen bond donor capabilities but has three hydrogen bond acceptor sites (the two oxygens of the nitro group and the carbonyl oxygen).[3] This structure suggests a nuanced solubility profile, where solubility is not straightforwardly high in either extremely polar or non-polar solvents.

Predicted Solubility Profile in Various Solvent Classes

Based on the molecular structure analysis and published data on the highly analogous compound 1-(4-nitrophenyl)ethanone[5], a detailed predictive solubility profile can be constructed. The general trend for similar compounds shows the highest solubility in polar aprotic solvents, followed by aromatic, polar protic, and finally, non-polar aliphatic solvents.[5]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Methanol, EthanolLow to Moderate The molecule's significant non-polar surface area (phenyl ring, ethyl group) limits solubility in water.[6] While the polar groups can accept hydrogen bonds from water, the energy required to disrupt water's strong hydrogen-bonding network is not fully compensated.[7] Solubility is expected to be moderate in alcohols, where the solvent's alkyl chains can interact with the non-polar parts of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl AcetateHigh These solvents possess strong dipoles that can effectively solvate the polar nitro and carbonyl groups of the solute.[1] Lacking a strong self-associating hydrogen bond network, they are excellent solvents for polar molecules that are not hydrogen bond donors. Data from analogous compounds strongly supports this prediction.[5]
Non-polar Aromatic Toluene, BenzeneModerate to High The aromatic ring of the solute can participate in favorable π-π stacking interactions with the aromatic solvent molecules. This interaction, combined with London dispersion forces, allows for effective solvation of the non-polar aspects of the molecule.[1]
Non-polar Aliphatic Hexane, CyclohexaneVery Low These solvents interact solely through weak London dispersion forces. They cannot effectively solvate the highly polar nitro and carbonyl groups, making the energetic cost of dissolving the crystalline solid prohibitive.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate Ethers have a moderate polarity and can act as hydrogen bond acceptors, allowing for some interaction with the solute's polar groups. Their aliphatic character also allows for interaction with the non-polar regions.

Standardized Protocol for Experimental Solubility Determination

Theoretical predictions require empirical validation. The OECD Test Guideline 107, known as the "Shake-Flask Method," is the universally recognized standard for determining the aqueous solubility of a compound and can be adapted for organic solvents.[8][9] This method is appropriate for 1-(4-Nitrophenyl)propan-1-one, as its predicted partition coefficient falls within the method's reliable range.

Experimental Workflow: Shake-Flask Method

The following protocol outlines the necessary steps for a robust solubility determination.

  • Preparation:

    • Ensure the 1-(4-Nitrophenyl)propan-1-one sample is of high purity.

    • Use analytical grade or higher purity solvents.

    • Prepare a series of glass flasks with stoppers for each solvent to be tested.

  • Preliminary Test:

    • To estimate the approximate solubility, add the solute to the solvent in a stepwise manner at the test temperature (e.g., 25 °C or 37 °C), shaking vigorously after each addition.

    • Visually determine the approximate amount needed to achieve saturation. This helps in setting the conditions for the definitive test.[10]

  • Definitive Test:

    • Add an amount of the solute to each flask that is clearly in excess of its estimated solubility (e.g., 5-10 times the estimated amount) to ensure a saturated solution at equilibrium.[11]

    • Record the precise mass of solute and volume of solvent added.

  • Equilibration:

    • Seal the flasks and place them in a mechanical shaker or on a stirring plate within a temperature-controlled environment (e.g., an incubator or water bath).

    • Agitate the flasks at a constant speed (e.g., 100-150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, and equilibrium should be confirmed by taking measurements at different time points (e.g., 24h, 48h) until the concentration plateaus.[11]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the flasks to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solid to settle.

    • To ensure complete removal of suspended micro-particles, withdraw an aliquot from the clear supernatant and centrifuge it at high speed.[8]

  • Quantification:

    • Carefully extract a known volume of the clear, saturated solution.

    • Dilute the sample as necessary with an appropriate solvent.

    • Analyze the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, by comparing the response to a calibration curve prepared with known standards.

  • Calculation:

    • Calculate the solubility from the measured concentration, expressing the result in units such as mg/L, g/100 mL, or mol/L.

Visualization of the Experimental Workflow

G Figure 1. Experimental Workflow for Solubility Determination cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis cluster_result 4. Result A High Purity Solute & Analytical Grade Solvents B Add Excess Solute to Solvent in Flask A->B Materials Ready C Agitate at Constant Temp (e.g., 48h at 100 rpm) B->C Equilibration D Allow to Settle, then Centrifuge Supernatant C->D Phase Separation E Extract & Dilute Aliquot of Saturated Solution D->E Sample Preparation F Quantify Concentration (e.g., by HPLC) E->F Analytical Measurement G Calculate & Report Solubility Value F->G Data Processing

Caption: Figure 1. A flowchart of the OECD 107 Shake-Flask method for solubility.

Advanced Perspectives: In Silico Solubility Prediction

Modern drug discovery and chemical development increasingly rely on computational, or in silico, models to predict physicochemical properties like solubility before a compound is even synthesized.[12] These methods offer rapid screening and prioritization of candidates.

  • Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical correlation between a molecule's structural features (descriptors) and its measured solubility.[13]

  • Physics-Based Methods: These approaches calculate solubility from fundamental thermodynamic principles, such as the free energy changes involved in sublimation and hydration.[14]

  • Machine Learning and Deep Learning: By training algorithms on large datasets of known solubility data, these models can learn complex patterns and predict the solubility of new molecules with increasing accuracy.[15][16]

While these tools are powerful, they are predictive and serve to guide, not replace, precise experimental determination as described in Section 3.0.

Conclusion

1-(4-Nitrophenyl)propan-1-one is a polar molecule whose solubility is governed by the balance between its large polar nitro and carbonyl groups and its non-polar aromatic and aliphatic regions. It is predicted to be most soluble in polar aprotic solvents like acetone and DMSO, moderately soluble in aromatic and alcoholic solvents, and poorly soluble in water and aliphatic hydrocarbons. For definitive quantitative data, the standardized shake-flask method provides a reliable and reproducible experimental protocol. By integrating theoretical chemical principles with established experimental methodologies, researchers can confidently handle and utilize this compound to its full potential.

References

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - NIH.
  • Solubility of Organic Compounds - Chemistry Steps.
  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing).
  • EXPERIMENT 1 DETERMIN
  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.
  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - NIH.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Inform
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing).
  • 1-(4-NITROPHENYL)PROPAN-1-ONE) Product Description - ChemicalBook.
  • Solubility of Organic Compounds (video) - Khan Academy.
  • 1-(4-NITROPHENYL)PROPAN-1-ONE | 3758-70-1 - ChemicalBook.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • 3.
  • 1-(4-Nitrophenyl)-1-propanone | C9H9NO3 | CID 94726 - PubChem.
  • 1.6: Physical properties of organic compounds - Chemistry LibreTexts.
  • High-accuracy water solubility determination using logK - KRE
  • Principles of Solubility in Organic Chemistry with Nadia Korovina - YouTube.
  • Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15)
  • Properties of aromatic ketones and other solvents.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO.
  • Water Solubility (Flask Method)
  • Ketone - Wikipedia.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher and drug development professional, the synthesis of novel chemical entities is a journey of precision, innovation, and, paramountly, safety. This guide provides an in-depth technical overview of the safety and handling precautions for 1-(4-Nitrophenyl)propan-1-one, a key intermediate in various synthetic pathways. By understanding the inherent properties of this compound and adhering to rigorous safety protocols, we can mitigate risks and foster a secure research environment.

Compound Profile and Hazard Identification

1-(4-Nitrophenyl)propan-1-one (CAS No. 3758-70-1) is a solid organic compound with a molecular weight of 179.17 g/mol and the chemical formula C₉H₉NO₃[1][2][3]. A comprehensive understanding of its hazard profile is the bedrock of safe handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and concise framework for understanding the hazards associated with 1-(4-Nitrophenyl)propan-1-one.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Sensitization1H317: May cause an allergic skin reaction
Skin Corrosion/Irritation2H315: Causes skin irritation (as indicated by some sources)
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation (as indicated by some sources)
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation (as indicated by some sources)

Precautionary Statements: P261, P264, P270, P272, P280, P301+P317, P302+P352, P321, P330, P333+P317, P362+P364, P501[1].

The presence of the nitro group on the phenyl ring is a key determinant of its toxicological profile, contributing to its classification as harmful if swallowed. The potential for skin sensitization necessitates careful avoidance of direct contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling lies in a multi-layered approach that combines robust engineering controls with appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of 1-(4-Nitrophenyl)propan-1-one should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that may generate dust or aerosols, such as weighing or transferring the solid. The fume hood provides a physical barrier and actively removes potentially harmful airborne particles from the user's breathing zone. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area[4].

Personal Protective Equipment: The Essential Barrier

The selection of appropriate PPE is critical to prevent accidental exposure.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Skin Protection:

    • Gloves: Due to the presence of the nitro-compound, butyl rubber gloves are recommended for their high resistance to this chemical class[5]. Nitrile gloves may offer some protection for incidental contact, but breakthrough times should be carefully considered, and they should be replaced immediately upon contamination[6]. Always inspect gloves for any signs of degradation before use.

    • Protective Clothing: A standard laboratory coat is required. For larger quantities or tasks with a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter is necessary.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling
  • Avoid Dust Formation: This compound is a solid, and the generation of dust should be minimized. Use weighing paper or a weighing boat to handle the solid, and gently transfer it to avoid creating airborne particles.

  • Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage

Store 1-(4-Nitrophenyl)propan-1-one in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated. It is crucial to store this compound away from incompatible materials, particularly strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions[4].

Emergency Procedures: A Blueprint for Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Accidental Release Measures

For a minor spill, trained personnel wearing appropriate PPE can proceed with cleanup. For a major spill, the area should be evacuated, and emergency services should be contacted.

Minor Spill Cleanup Protocol:

  • Restrict Access: Cordon off the spill area to prevent others from entering.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Carefully cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Gently sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Fire-Fighting Measures

In the event of a fire involving 1-(4-Nitrophenyl)propan-1-one, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides.

Disposal Considerations

1-(4-Nitrophenyl)propan-1-one and any contaminated materials must be disposed of as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Incineration in a permitted hazardous waste incinerator is a suitable disposal method for nitrophenols[7]. Do not dispose of this chemical down the drain or in the general trash.

Toxicological and Ecological Information

Toxicological Profile
Ecological Information

Data on the environmental fate and effects of 1-(4-Nitrophenyl)propan-1-one are limited. However, related compounds like 4-nitrophenol are known to be harmful to aquatic life[8]. Therefore, it is imperative to prevent the release of this compound into the environment.

Experimental Workflow: Safe Weighing and Solution Preparation

The following diagram illustrates a self-validating workflow for the safe weighing and preparation of a solution of 1-(4-Nitrophenyl)propan-1-one.

Safe_Weighing_and_Solution_Preparation cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup and Disposal Prep_PPE Don appropriate PPE: - Safety Goggles - Butyl Rubber Gloves - Lab Coat Prep_FumeHood Verify Fume Hood is operational Weigh_Tare Place weighing boat on balance and tare Prep_PPE->Weigh_Tare Proceed to Weighing Prep_Materials Gather all necessary materials: - Compound - Spatula - Weighing boat - Beaker with solvent - Stir bar Weigh_Transfer Carefully transfer solid to weighing boat using a spatula Weigh_Record Record the exact mass Dissolve_AddSolid Gently add the weighed solid to the beaker with solvent Weigh_Record->Dissolve_AddSolid Proceed to Dissolution Dissolve_Stir Add stir bar and place on stir plate to dissolve Dissolve_Rinse Rinse weighing boat with a small amount of solvent and add to the beaker Clean_Dispose Dispose of weighing boat and any contaminated items as hazardous waste Dissolve_Rinse->Clean_Dispose Proceed to Cleanup Clean_Wash Clean all glassware Clean_RemovePPE Remove PPE in the correct order Clean_WashHands Wash hands thoroughly

Caption: A logical workflow for the safe handling of 1-(4-Nitrophenyl)propan-1-one during weighing and solution preparation.

Conclusion

1-(4-Nitrophenyl)propan-1-one is a valuable chemical intermediate that can be handled safely by maintaining a thorough understanding of its hazards and by rigorously implementing appropriate safety protocols. A proactive approach to safety, grounded in the principles of hazard identification, risk assessment, and control, is essential for protecting researchers and the environment. This guide serves as a comprehensive resource to support those working with this compound, fostering a culture of safety and scientific excellence.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - Princeton University. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrophenols. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Global Industrial. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-1-(4-nitrophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Complete Environmental Products. (n.d.). 7 Steps To Spill Response. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, 1-spiro[4.5]dec-7-en-7-yl-4-penten-1-one, CAS Registry Number 22460-44-6. Food and Chemical Toxicology.
  • University of Georgia Environmental Health and Safety Division. (2025). EHSO Manual 2025-2026.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive In-Silico Analysis of 1-(4-Nitrophenyl)propan-1-one: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-nitrophenyl)propan-1-one, a molecule of significant interest in medicinal chemistry. We delve into its structural, spectroscopic, and electronic properties through a combination of theoretical principles and advanced computational methodologies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed roadmap for conducting theoretical and computational studies on this and similar molecular entities. By elucidating the causality behind experimental and computational choices, this guide aims to empower researchers to conduct robust in-silico analyses, from fundamental quantum chemical calculations to predictive pharmacokinetic and toxicity assessments, thereby accelerating the drug discovery and development pipeline.

Introduction: The Significance of 1-(4-Nitrophenyl)propan-1-one

1-(4-Nitrophenyl)propan-1-one, with the chemical formula C₉H₉NO₃, belongs to the family of aromatic ketones containing a nitro group. The presence of the electron-withdrawing nitro group and the carbonyl functional group imparts unique electronic properties to the molecule, making it a valuable scaffold for the synthesis of various biologically active compounds. Derivatives of nitrophenyl propanones have been investigated for their potential as inhibitors of various enzymes and their applications in medicinal chemistry. Understanding the fundamental physicochemical and electronic characteristics of the core molecule, 1-(4-nitrophenyl)propan-1-one, is paramount for the rational design of novel therapeutics.

This guide will navigate through the essential theoretical and computational studies required to build a comprehensive profile of this molecule, providing both the "how" and the "why" at each step.

Synthesis and Spectroscopic Characterization: A Foundational Overview

While a specific, detailed synthesis protocol for 1-(4-nitrophenyl)propan-1-one is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from established organic chemistry principles and similar reported syntheses. A logical approach would involve a two-step process:

  • Friedel-Crafts Acylation: This foundational reaction in organic synthesis would involve the acylation of nitrobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the propanoyl group onto the aromatic ring.

  • Nitration: Alternatively, propiophenone could be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring.

A proposed synthetic pathway is illustrated below:

Synthesis_Pathway Propiophenone Propiophenone Product 1-(4-Nitrophenyl)propan-1-one Propiophenone->Product Nitration Reagents1 HNO₃, H₂SO₄ Reagents1->Product

Caption: Proposed synthesis of 1-(4-Nitrophenyl)propan-1-one.

Spectroscopic Signature: The Experimental Fingerprint

2.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretching1680 - 1700
C-NO₂ (Nitro)Asymmetric Stretching1510 - 1560
C-NO₂ (Nitro)Symmetric Stretching1345 - 1385
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1450 - 1600
C-H (Aliphatic)Stretching2850 - 3000

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, which would be split into two doublets due to the para-substitution pattern. The ethyl group protons would appear as a quartet and a triplet.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), and the aliphatic carbons of the ethyl group.

2.1.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 1-(4-nitrophenyl)propan-1-one is expected to display absorption bands arising from π → π* and n → π* electronic transitions. The presence of the conjugated system involving the benzene ring, the carbonyl group, and the nitro group will influence the position and intensity of these bands. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.

Computational Chemistry: Unveiling Molecular Properties through In-Silico Methods

Computational chemistry provides a powerful toolkit to investigate the properties of molecules at an atomic level. Density Functional Theory (DFT) is a robust method for these investigations, offering a good balance between accuracy and computational cost.

Workflow for Computational Analysis

Computational_Workflow Start Molecule Sketching & Initial Geometry Optimization Geometry Optimization (DFT) Start->Optimization Frequency Vibrational Frequency Analysis Optimization->Frequency Confirm Minimum Energy Electronic Electronic Properties (HOMO-LUMO, MEP) Optimization->Electronic Docking Molecular Docking Electronic->Docking ADMET ADMET Prediction Docking->ADMET End Comprehensive Molecular Profile ADMET->End

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(4-Nitrophenyl)propan-1-one via Electrophilic Nitration of Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a detailed protocol and in-depth scientific background for the synthesis of 1-(4-Nitrophenyl)propan-1-one from propiophenone. The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, a cornerstone of organic chemistry. This guide is intended for researchers and professionals in chemical synthesis and drug development. It elucidates the reaction mechanism, offers a step-by-step experimental procedure, emphasizes critical safety protocols mandatory for nitration, and details the purification process required to isolate the desired para-isomer from other constitutional isomers.

Introduction: The Significance of Nitrated Aromatic Ketones

Nitrated aromatic compounds, such as 1-(4-Nitrophenyl)propan-1-one, are valuable intermediates in the synthesis of a wide range of organic molecules. The nitro group (-NO₂) is a versatile functional group; its strong electron-withdrawing nature can be exploited to influence subsequent reactions, and it can be readily reduced to an amino group (-NH₂), providing a gateway to anilines, amides, and other nitrogen-containing heterocycles. These derivatives are foundational in the pharmaceutical, dye, and materials science industries. The synthesis from propiophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction, where an electrophile replaces an atom on an aromatic ring.[1]

The Underlying Chemistry: Electrophilic Aromatic Substitution

The nitration of propiophenone proceeds via the electrophilic aromatic substitution mechanism, which can be broken down into three key stages: the generation of a potent electrophile, the nucleophilic attack by the aromatic ring, and the restoration of aromaticity.[2][3]

Generation of the Electrophile: The Nitronium Ion

The reaction requires a highly reactive electrophile to overcome the inherent stability of the aromatic ring. While nitric acid (HNO₃) is the source of the nitro group, it is not electrophilic enough on its own. Concentrated sulfuric acid (H₂SO₄), being a stronger acid, protonates the nitric acid.[4] This protonated intermediate is unstable and rapidly loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the key reacting species.[2][5]

Reaction: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻

The Role of the Acyl Group: A Note on Directing Effects

The propionyl group (-COCH₂CH₃) attached to the benzene ring is an electron-withdrawing group. Through resonance and inductive effects, it deactivates the ring, making it less reactive towards electrophiles than benzene itself. This deactivation also directs incoming electrophiles primarily to the meta position. Consequently, the nitration of propiophenone yields a mixture of isomers, with 1-(3-nitrophenyl)propan-1-one being the major product .

The desired 1-(4-nitrophenyl)propan-1-one (para) and the 1-(2-nitrophenyl)propan-1-one (ortho) are formed as minor products. Therefore, a robust purification method, such as column chromatography, is essential to isolate the target para-isomer from the reaction mixture.[6]

Mechanism: Attack and Aromatization

The synthesis follows a two-step mechanism:

  • Electrophilic Attack: The π-electron system of the propiophenone ring acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺). This step is the slowest and therefore rate-determining, as it temporarily disrupts the stable aromatic system, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][3]

  • Deprotonation: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This regenerates the carbon-carbon double bond, restoring the ring's aromaticity and yielding the final nitrated product.[1]

Critical Safety Mandates for Nitration

Nitration reactions are energetically favorable and can be highly hazardous if not managed with extreme care.[7] The following safety protocols are non-negotiable.

  • Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme burns upon contact.[8] Nitric acid is also a powerful oxidizing agent that can react violently with organic materials.[9]

  • Thermal Runaway: The reaction is highly exothermic.[10] Uncontrolled temperature increases can lead to a dangerous, self-accelerating reaction rate (thermal runaway), potentially causing boiling, pressure buildup, and explosion. Strict temperature control is paramount.

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[8]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a chemical-resistant lab coat.

  • Engineering Controls: This procedure must be performed inside a certified chemical fume hood with adequate ventilation. An emergency eyewash station and safety shower must be immediately accessible.[9]

  • Quenching: The reaction mixture must be quenched by adding it slowly to a large excess of ice. Never add water to the concentrated acid mixture , as this will generate intense heat and cause dangerous splashing.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)propan-1-one

This protocol is adapted from established procedures for the nitration of aromatic ketones.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mol)
Propiophenone134.1810.0 g0.0745
Conc. Sulfuric Acid (H₂SO₄, 98%)98.08~60 mL-
Conc. Nitric Acid (HNO₃, 70%)63.015.5 mL~0.087
Dichloromethane (DCM)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-
Silica Gel (for chromatography)-As needed-
Hexanes/Ethyl Acetate (for chromatography)-As needed-

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice-salt bath, separatory funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Synthesis Procedure
  • Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to achieve a temperature below 0 °C.

  • Acid Addition: Carefully add 40 mL of concentrated sulfuric acid to the flask and begin stirring. Cool the acid to between -5 °C and 0 °C.

  • Substrate Addition: Slowly add 10.0 g (0.0745 mol) of propiophenone dropwise to the cold, stirring sulfuric acid. Ensure the temperature of the mixture does not rise above 5 °C during the addition.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.5 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. This addition is exothermic; perform it slowly in an ice bath. Cool this mixture to 0 °C before use.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirring propiophenone solution over approximately 30-45 minutes. Crucially, maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Product Isolation and Purification
  • Quenching: Prepare a large beaker containing approximately 400 g of crushed ice. While stirring vigorously, pour the reaction mixture slowly onto the ice. A solid precipitate should form.

  • Filtration/Extraction: If a solid crashes out cleanly, it can be collected by vacuum filtration. However, it is often more effective to extract the product. Transfer the entire ice/quenched mixture to a large separatory funnel and extract three times with 50 mL portions of dichloromethane (DCM).

  • Washing: Combine the organic extracts. Wash sequentially with (1) cold water, (2) saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), and (3) brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product (a mixture of isomers).

  • Purification by Column Chromatography: The crude product must be purified to isolate the para-isomer.[6]

    • Prepare a silica gel column using a suitable solvent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate).

    • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elute the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to separate the ortho, para, and meta isomers. The less polar isomers will typically elute first.

    • Combine the fractions containing the pure 1-(4-nitrophenyl)propan-1-one and remove the solvent to obtain the final product.

Data Summary

ParameterValue
Starting MaterialPropiophenone
Key ReagentsConc. HNO₃, Conc. H₂SO₄
Reaction Temperature-5 °C to 0 °C
Reaction Time~1.5 hours
Product1-(4-Nitrophenyl)propan-1-one
Molar Mass179.17 g/mol [11]
Purification MethodColumn Chromatography
Expected YieldVariable (as it is a minor isomer)

Workflow Visualization

The following diagram outlines the complete experimental workflow for the synthesis and purification process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep_Acid Cool H₂SO₄ in Flask (-5 to 0°C) Prep_Substrate Add Propiophenone (Keep < 5°C) Prep_Acid->Prep_Substrate Reaction Slowly Add Nitrating Mix (-5 to 0°C) Prep_Substrate->Reaction Prep_Nitrating Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool to 0°C Stir Stir for 30 min at 0°C Reaction->Stir Quench Pour onto Ice Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Column Column Chromatography (Silica Gel) Dry->Column Isolate Isolate Pure Fractions of 4-Nitro Isomer Column->Isolate Final_Product Evaporate Solvent to Yield Final Product Isolate->Final_Product

Caption: Experimental workflow for the synthesis of 1-(4-nitrophenyl)propan-1-one.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. BYJU'S. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Chemistry Steps. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]

  • University of Washington. (n.d.). Nitric Acid Safety. UW Environmental Health & Safety. [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. BYJU'S. [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. IS MUNI. [Link]

  • ResearchGate. (2016, April 18). How to isolate/ separate the 1-(3-hydroxy-4-nitrophenyl)propan-1-one, from 1-(5-hydroxy-2-nitrophenyl)propan-1-one? ResearchGate. [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. YouTube. [Link]

  • MDPI. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)-1-propanone. National Center for Biotechnology Information. [Link]

Sources

Friedel-Crafts acylation for 1-(4-Nitrophenyl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of 1-(4-Nitrophenyl)propan-1-one via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-nitrophenyl)propan-1-one, a valuable intermediate in pharmaceutical and chemical research. A common misconception is to attempt a direct Friedel-Crafts acylation of nitrobenzene. However, due to the strong deactivating nature of the nitro group, this approach is synthetically unviable under standard conditions.[1][2][3] This guide presents a scientifically sound and field-proven two-step synthetic strategy: (1) the Friedel-Crafts acylation of benzene with propanoyl chloride to synthesize propiophenone, followed by (2) the regioselective nitration of the propiophenone intermediate. We will delve into the mechanistic underpinnings, provide detailed, step-by-step protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Scientific Background & Strategic Rationale

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acyl halide to generate a potent electrophile, the acylium ion.[5][6][7]

The Challenge: The Deactivating Nitro Group

A direct Friedel-Crafts acylation on nitrobenzene to produce the target compound is generally unsuccessful. The nitro group is a powerful deactivating group due to its strong electron-withdrawing resonance and inductive effects. This significantly reduces the nucleophilicity of the aromatic ring, rendering it unreactive towards the acylium ion under typical Friedel-Crafts conditions.[1][8] Furthermore, the nitro group is a meta-director, meaning any trace amount of product would be the undesired 1-(3-nitrophenyl)propan-1-one isomer.

The Strategic Solution: A Two-Step Synthesis

To circumvent these challenges and achieve the desired para-substitution pattern, a two-step sequence is employed. This strategy leverages the directing effects of the acyl group introduced in the first step.

  • Step 1: Friedel-Crafts Acylation of Benzene. Benzene is first acylated with propanoyl chloride to form propiophenone. This reaction is efficient and high-yielding.

  • Step 2: Nitration of Propiophenone. The resulting propiophenone is then subjected to nitration. The acetyl group is a deactivating group but directs incoming electrophiles to the meta-position. However, nitration of acylbenzenes often yields a mixture of isomers, with the para-isomer being a significant, separable component under controlled conditions. This protocol focuses on the isolation of the desired 1-(4-nitrophenyl)propan-1-one.

This strategic pathway is visualized in the workflow below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Nitration Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Propanoyl Chloride, AlCl₃ Product 1-(4-Nitrophenyl)propan-1-one (Target Molecule) Propiophenone->Product HNO₃, H₂SO₄ (Followed by Purification)

Figure 1: Two-step synthetic workflow for 1-(4-nitrophenyl)propan-1-one.

Reaction Mechanisms

Mechanism of Friedel-Crafts Acylation

The reaction begins with the formation of a complex between the Lewis acid (AlCl₃) and propanoyl chloride. This complex rearranges to form a resonance-stabilized acylium ion, which is the key electrophile. The nucleophilic π-system of the benzene ring then attacks the acylium ion, forming a non-aromatic carbocation intermediate known as a sigma complex. Aromaticity is restored when a weak base, such as AlCl₄⁻, abstracts a proton from the ring, yielding propiophenone and regenerating the AlCl₃ catalyst.[6][9]

G R1 Propanoyl Chloride + AlCl₃ Acylium Acylium Ion (Electrophile) R1->Acylium Generation Sigma Sigma Complex (Arenium Ion) Benzene Benzene Benzene->Sigma Electrophilic Attack Product Propiophenone Sigma->Product Deprotonation (Rearomatization)

Figure 2: Simplified mechanism of the Friedel-Crafts acylation step.
Mechanism of Nitration

In the nitration step, sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of propiophenone attacks the nitronium ion. The resulting sigma complex is deprotonated by a weak base (HSO₄⁻ or H₂O) in the final step to restore aromaticity and yield the nitrated product.

Experimental Protocols

Safety Precaution: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEquiv.Notes
Step 1: Acylation
BenzeneC₆H₆78.11100 mL1.1210.0Reagent & Solvent
Propanoyl ChlorideC₃H₅ClO92.5210.4 g (9.2 mL)0.1121.0Corrosive, lachrymator
Aluminum ChlorideAlCl₃133.3416.5 g0.1241.1Anhydrous, reacts violently with water
Step 2: Nitration
PropiophenoneC₉H₁₀O134.1810.0 g0.07451.0Product from Step 1
Sulfuric Acid (conc.)H₂SO₄98.0825 mL--98%, highly corrosive
Nitric Acid (conc.)HNO₃63.017.5 mL--70%, strong oxidizer
Protocol Part A: Synthesis of Propiophenone
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a calcium chloride drying tube. All glassware must be rigorously dried beforehand.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (16.5 g) and 50 mL of benzene. Begin stirring to create a slurry.

  • Addition of Acyl Chloride: In the dropping funnel, place a solution of propanoyl chloride (10.4 g) in the remaining 50 mL of benzene.

  • Reaction Execution: Cool the stirred AlCl₃/benzene slurry in an ice bath to 0-5 °C. Add the propanoyl chloride solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction will evolve HCl gas, which should be vented through the drying tube into a scrubber.

    • Scientist's Note: The stoichiometric excess of AlCl₃ is required because the product ketone complexes with the Lewis acid, temporarily removing it from the catalytic cycle.[4]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding 100 g of crushed ice, followed by 50 mL of 6 M HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine all organic layers.

  • Purification: Wash the combined organic layers with 50 mL of saturated NaHCO₃ solution, followed by 50 mL of brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude propiophenone, which can be purified further by vacuum distillation if necessary.

Protocol Part B: Synthesis of 1-(4-Nitrophenyl)propan-1-one
  • Nitrating Mixture Preparation: In a 250 mL flask, cool concentrated sulfuric acid (25 mL) to 0 °C in an ice/salt bath. With careful stirring, add concentrated nitric acid (7.5 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • Addition of Ketone: Slowly add propiophenone (10.0 g) from Step 1 to the cold, stirred nitrating mixture. The rate of addition should be controlled to keep the temperature between 5-10 °C.

    • Rationale: Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of dinitrated byproducts.

  • Reaction: Stir the reaction mixture at 5-10 °C for 1 hour.

  • Workup: Pour the reaction mixture slowly onto 250 g of crushed ice with vigorous stirring. A solid precipitate of the mixed nitro-isomers will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product is a mixture of ortho, meta, and para isomers. The desired 1-(4-nitrophenyl)propan-1-one can be isolated and purified by recrystallization from ethanol. The para isomer is typically less soluble and will crystallize out upon cooling.

Characterization

The identity and purity of the final product, 1-(4-nitrophenyl)propan-1-one, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect distinct signals for the ethyl group (triplet and quartet) and aromatic protons in the para-substituted pattern (two doublets).

  • IR Spectroscopy: Look for characteristic peaks for the carbonyl (C=O) stretch (approx. 1690 cm⁻¹) and the nitro (NO₂) group stretches (approx. 1520 and 1350 cm⁻¹).

  • Melting Point: Compare the experimental melting point with the literature value (105-108 °C).[10]

Summary of Key Parameters

ParameterStep 1: AcylationStep 2: Nitration
Catalyst Anhydrous AlCl₃ (Lewis Acid)H₂SO₄ (Brønsted Acid)
Electrophile Propanoyl acylium ionNitronium ion (NO₂⁺)
Temperature 0-10 °C (addition), RT (reaction)5-10 °C
Key Challenge Anhydrous conditions requiredControl of exothermicity
Workup Acidic aqueous quenchPouring onto ice
Purification Distillation / ExtractionRecrystallization

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • OChem Videos for UofM Students. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

  • Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. r/chemhelp. [Link]

  • Shen, Y., Liu, H., & Chen, Y. (2011). The first Friedel–Crafts reaction of nitrobenzene. The Journal of Organic Chemistry. [Link]

  • PubChem. 1-(4-Nitrophenyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. [Link]

  • LibreTexts Chemistry. (2021). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Quora. (2017). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. [Link]

  • Scientific & Academic Publishing. (2019). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. [Link]

  • College of Science, Chemistry Students. ORGANIC REACTION MECHANISM. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • PubChem. (1R)-1-(4-nitrophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • Scribd. Friedel Crafts Acylation. [Link]

  • MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

Sources

use of 1-(4-Nitrophenyl)propan-1-one as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Utilization of 1-(4-Nitrophenyl)propan-1-one as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

This document provides a detailed exploration of 1-(4-Nitrophenyl)propan-1-one, a versatile chemical intermediate, and its strategic applications in the synthesis of active pharmaceutical ingredients (APIs). Designed for researchers, medicinal chemists, and drug development professionals, this guide elucidates the core chemical transformations of this building block, presents validated experimental protocols, and explains the scientific rationale behind methodological choices.

Introduction: The Strategic Importance of 1-(4-Nitrophenyl)propan-1-one

1-(4-Nitrophenyl)propan-1-one (CAS No: 3758-70-1) is a propiophenone derivative distinguished by two primary reactive sites: a ketone functional group and an aromatic nitro group.[1] This dual functionality makes it a highly valuable precursor in multi-step organic synthesis. The nitro group, in particular, serves as a latent amino group, which can be unmasked through reduction at a strategic point in a synthetic sequence. The corresponding aniline is a cornerstone intermediate for a wide array of pharmaceuticals.[2]

The propiophenone backbone is also structurally significant, forming the core of many biologically active molecules, including cathinone and ephedrine analogues.[3][4] This guide will focus on the principal transformation—the reduction of the nitro group—and its subsequent application in constructing more complex pharmaceutical scaffolds.

Core Transformation: Selective Reduction of the Aromatic Nitro Group

The conversion of the aromatic nitro group in 1-(4-nitrophenyl)propan-1-one to an amino group is arguably its most critical application in pharmaceutical synthesis.[2] This transformation yields 1-(4-aminophenyl)propan-1-one, a key building block. The primary challenge and goal of this step is chemoselectivity: reducing the nitro group without affecting the ketone. Several methods can achieve this with high fidelity.

The choice of reducing agent is paramount and depends on factors such as substrate sensitivity, desired yield, cost, and scalability. Catalytic hydrogenation and metal-based reductions are the most common and effective approaches.[5][6]

Mechanistic Rationale for Method Selection
  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the method of choice for its high efficiency and clean reaction profile, typically producing water as the only byproduct. However, its broad reactivity can sometimes lead to the over-reduction of other functional groups, including the ketone, if not carefully controlled.[5]

  • Metal/Acid Systems (e.g., SnCl₂, Fe/HCl, Zn/AcOH): These methods offer excellent chemoselectivity for the nitro group. Stannous chloride (SnCl₂) is particularly valued for its mild reaction conditions and high tolerance for sensitive functional groups like ketones and esters.[7] The mechanism involves a series of single-electron transfers from the metal(II) species to the nitro group, with protons supplied by the solvent or acid.[7] Iron in acidic media is a cost-effective and robust alternative, widely used in industrial-scale synthesis.[5][8]

Comparative Overview of Nitro Reduction Methods
MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C catalystMethanol/Ethanol, Room Temp, 1-4 atm H₂High yield, clean, scalableCatalyst can be expensive; potential for over-reduction; requires specialized hydrogenation equipment.[5][8]
Stannous Chloride Reduction SnCl₂·2H₂OEthanol, 70°CExcellent chemoselectivity, tolerates ketones, esters, halogens; mild conditions.[7]Stoichiometric amounts of tin salts are required, leading to significant metal waste.[8]
Iron Reduction (Béchamp) Fe powder, HCl/AcOHEthanol/Water, RefluxInexpensive, effective, high functional group tolerance.[5][8]Can require harsh acidic conditions; generates iron sludge waste.
Zinc Reduction Zn dust, AcOH/NH₄ClEthanol/Water, RefluxMild conditions, good functional group tolerance.[5][6]Can be less efficient than other methods; generates zinc waste.

Experimental Protocols

Protocol 1: Chemoselective Reduction using Stannous Chloride (SnCl₂)

This protocol describes the selective reduction of the nitro group of 1-(4-nitrophenyl)propan-1-one to an amine, preserving the ketone functionality. The method is based on the robust and highly selective nature of stannous chloride dihydrate.[7]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 1-(4-Nitrophenyl)propan-1-one in Absolute Ethanol B Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) A->B C Heat to 70°C under Nitrogen Atmosphere B->C D Monitor by TLC (30-60 min) C->D E Cool to Room Temperature D->E F Neutralize with 5% NaHCO₃ (pH 7-8) E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry (Na₂SO₄), and Evaporate Solvent G->H I Purify via Recrystallization or Column Chromatography H->I J J I->J Yields 1-(4-Aminophenyl)propan-1-one

Caption: Workflow for SnCl₂ Reduction of 1-(4-Nitrophenyl)propan-1-one.

Materials:

  • 1-(4-Nitrophenyl)propan-1-one

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% Aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(4-nitrophenyl)propan-1-one (1.0 eq., e.g., 5.0 g) in absolute ethanol (e.g., 50 mL).[7]

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq., e.g., 31.5 g) to the solution in portions. The addition may be exothermic.[7]

  • Under a nitrogen atmosphere, heat the reaction mixture to 70°C.

  • Stir vigorously at this temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30-60 minutes).[7]

  • Once complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic mixture by the slow, portion-wise addition of a 5% aqueous sodium bicarbonate solution until the pH reaches 7-8. A white precipitate of tin salts will form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 1-(4-aminophenyl)propan-1-one.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

This protocol provides a clean and efficient alternative for the synthesis of 1-(4-aminophenyl)propan-1-one using catalytic hydrogenation.

Materials:

  • 1-(4-Nitrophenyl)propan-1-one

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite or another filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-(4-nitrophenyl)propan-1-one (1.0 eq.) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system several times with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring or shaking.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Ensure the filter cake is kept wet with solvent.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the high-purity 1-(4-aminophenyl)propan-1-one, which often requires no further purification.

Application in the Synthesis of Pharmaceutical Scaffolds

The product of the core reduction, 1-(4-aminophenyl)propan-1-one, is a versatile intermediate for building more complex drug molecules.

Case Study 1: Synthesis of Ephedrine and Cathinone Analogues

The structure of 1-(4-aminophenyl)propan-1-one is a direct precursor to various substituted cathinones and can be readily converted to ephedrine analogues. These classes of compounds have a range of pharmacological activities, acting as stimulants and decongestants.[9][10] The synthesis involves a subsequent reductive amination of the ketone group.

Synthetic Workflow:

G Start 1-(4-Nitrophenyl)propan-1-one Step1 Nitro Group Reduction (e.g., H₂/Pd-C or SnCl₂) [Protocol 1 or 2] Start->Step1 Intermediate 1-(4-Aminophenyl)propan-1-one Step1->Intermediate Step2 Reductive Amination (e.g., R-NH₂, NaBH₃CN) Intermediate->Step2 End Substituted Ephedrine / Cathinone Analogue Step2->End

Caption: Pathway to Ephedrine/Cathinone Analogues.

The reductive amination step can be performed using a primary amine (e.g., methylamine to yield an ephedrine analogue) and a reducing agent like sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion intermediate over the ketone.[3]

Case Study 2: Precursor to the Anticoagulant Apixaban

While not a direct transformation of 1-(4-nitrophenyl)propan-1-one itself, the synthesis of the anticoagulant drug Apixaban highlights the strategic importance of the 4-nitrophenyl moiety. A key intermediate in a commercially viable synthesis of Apixaban is 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.[11] This intermediate is constructed from p-nitroaniline. This underscores the value of the 4-nitrophenyl group as a robust and essential component that is carried through multiple synthetic steps before a final reduction to the aniline, which is then further elaborated to form the final drug molecule.[11] This illustrates a common strategy in drug development: using the nitro group as a stable, unreactive placeholder that is converted to the more reactive amine late in the synthesis to avoid unwanted side reactions.

Conclusion

1-(4-Nitrophenyl)propan-1-one is a fundamentally important intermediate in pharmaceutical synthesis, primarily due to the versatility of its nitro group. The selective reduction of this group to an amine opens a gateway to a vast chemical space, enabling the efficient construction of bioactive molecules such as cathinone and ephedrine analogues, and serving as a critical component in the synthesis of complex drugs like Apixaban. The protocols and strategic insights provided herein offer a robust framework for researchers to leverage this valuable building block in their drug discovery and development programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate. Retrieved from Benchchem website.[7]

  • Zeynizadeh, B., Zarrin, S., & Ashuri, S. (n.d.). A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent. TSI Journals.[2]

  • Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate.[8]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from organic-chemistry.org.[5]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from en.wikipedia.org.[6]

  • University of Groningen. (2024). Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. Retrieved from University of Groningen research portal.[12]

  • National Institutes of Health (NIH). (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.[13]

  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances.[14]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.[15]

  • Smolecule. (n.d.). Buy 1-(4-nitrophenyl)propan-2-ol. Retrieved from Smolecule website.[16]

  • Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences.[11]

  • Mullen, A. J. (1991). The Synthesis and Pharmacology of Ephedrine Analogues. Dublin City University Research Repository.[3]

  • ResearchGate. (n.d.). A Comprehensive Review of Ephedrine Analogues: Varieties, Abuse and Synthesis Methodologies.[9]

  • LookChem. (n.d.). 1-(4-nitrophenyl)propan-2-one. Retrieved from LookChem website.[17]

  • ChemSynthesis. (2025). 1-(4-nitrophenyl)-3-phenyl-1-propanone. Retrieved from chemsynthesis.com.[18]

  • Valente, M. J., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC.[4]

  • Quora. (2020). How will I prepare propan-1-amine from 1-nitropropane?.[19]

  • Taylor & Francis. (n.d.). Substituted cathinones – Knowledge and References.[10]

  • Zhang, K., et al. (n.d.). Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade.[20]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing High-Purity 1-(4-Nitrophenyl)propan-2-one: A Guide for Pharmaceutical Manufacturers.[21]

  • Scribd. (n.d.). The Synthesis and Pharmacology of Ephedrine Analogues PDF.[22]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one.[23]

  • National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.[24]

  • Sigma-Aldrich. (n.d.). 1-(4-NITROPHENYL)-1-PROPANONE AldrichCPR. Retrieved from sigmaaldrich.com.

  • MDPI. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.[25]

  • ResearchGate. (2025). Identification and analytical characterization of four synthetic cathinone derivatives.[26]

  • ResearchGate. (2025). A Comprehensive Review of Ephedrine Analogues: Varieties, Abuse and Synthesis Methodologies.[27]

  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.[28]

  • Wikipedia. (n.d.). Substituted cathinone. Retrieved from en.wikipedia.org.[29]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile.[30]

  • Guidechem. (n.d.). 1-(4-NITROPHENYL)PROPAN-1-ONE 3758-70-1 wiki. Retrieved from guidechem.com.[1]

Sources

Application Notes and Protocols: The Versatility of 1-(4-Nitrophenyl)propan-1-one in the Synthesis of Bio-active Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. At the heart of their synthesis lies the selection of versatile and reactive starting materials. 1-(4-Nitrophenyl)propan-1-one is one such pivotal precursor. Its chemical architecture, featuring a reactive ketone carbonyl group, acidic α-protons, and an electron-withdrawing nitro group on the phenyl ring, makes it an exceptionally useful building block for a variety of cyclization reactions.

The presence of the ketone functionality provides a primary site for nucleophilic attack and condensation reactions. The adjacent methylene and methyl groups offer two distinct positions for enolate formation, allowing for regioselective reactions. Furthermore, the powerful electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the entire molecule. It enhances the acidity of the α-protons, facilitating enolate formation under milder basic conditions, and activates the phenyl ring towards nucleophilic aromatic substitution, although this is less commonly exploited in the initial cyclization steps. This guide provides detailed protocols and mechanistic insights into the application of 1-(4-Nitrophenyl)propan-1-one in the synthesis of several key heterocyclic families.

The Gateway Intermediate: Synthesis of Chalcones via Claisen-Schmidt Condensation

The most direct application of 1-(4-nitrophenyl)propan-1-one is its use as a ketone component in the Claisen-Schmidt condensation to form chalcones (1,3-diaryl-2-propen-1-ones).[1][2][3] These α,β-unsaturated ketones are not only biologically active in their own right but are also crucial intermediates for the synthesis of numerous five- and six-membered heterocyclic systems.[2] The reaction proceeds via a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.[3]

Causality in Experimental Design:

The choice of a strong base like sodium hydroxide or potassium hydroxide is critical to deprotonate the α-carbon of the ketone, forming a reactive enolate. The reaction is typically run in an alcoholic solvent, such as ethanol, which readily dissolves both the reactants and the base. The electron-withdrawing nitro group on the 1-(4-nitrophenyl)propan-1-one facilitates this deprotonation. The subsequent nucleophilic attack of the enolate on the aldehyde carbonyl, followed by dehydration, drives the reaction to completion.

Experimental Protocol: Synthesis of (2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.79 g (10 mmol) of 1-(4-nitrophenyl)propan-1-one and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 30 mL of ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, add 10 mL of a 10% aqueous sodium hydroxide solution dropwise over 15 minutes.

  • Reaction Monitoring: A color change and the formation of a precipitate should be observed. Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of cold water.

  • Acidify the solution with dilute hydrochloric acid until it is neutral (pH ~7).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any residual base.

  • Purification: Recrystallize the crude product from ethanol to yield the pure chalcone as a crystalline solid.

Data Presentation: Expected Yields for Chalcone Synthesis
Aldehyde ReactantProduct NameExpected Yield (%)
Benzaldehyde(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one85-92%
4-Chlorobenzaldehyde(2E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one88-95%
4-Methoxybenzaldehyde(2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one82-90%
4-(Dimethylamino)benzaldehyde(2E)-3-(4-(dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one80-88%
Visualization: Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve 1-(4-Nitrophenyl)propan-1-one and Aromatic Aldehyde in Ethanol init Add NaOH solution dropwise at RT prep->init monitor Stir for 4-6 hours Monitor by TLC init->monitor quench Pour into cold water monitor->quench neutralize Neutralize with HCl quench->neutralize filter Filter and wash solid neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Chalcone Product recrystallize->product

Claisen-Schmidt Condensation Workflow Diagram.

Synthesis of 3,5-Disubstituted Isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are prevalent in many pharmacologically active molecules. A common and efficient method for their synthesis is the cyclocondensation of an α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride.[4][5]

Mechanistic Insight:

The reaction is initiated by the Michael addition of hydroxylamine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular nucleophilic attack of the hydroxyl group's oxygen onto the carbonyl carbon, forming a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate under acidic or basic conditions leads to the formation of the stable aromatic isoxazole ring.[6]

Experimental Protocol: Synthesis of 3-(4-nitrophenyl)-5-(4-methoxyphenyl)isoxazole
  • Reactant Mixture: In a 50 mL round-bottom flask, suspend 2.83 g (10 mmol) of (2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one and 0.83 g (12 mmol) of hydroxylamine hydrochloride in 25 mL of glacial acetic acid.

  • Base Addition: To this suspension, add 1.64 g (20 mmol) of anhydrous sodium acetate. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2-3 hours. Monitor the reaction's completion using TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture onto crushed ice (approx. 100 g).

  • Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid thoroughly with water to remove acetic acid and salts, then dry it in an oven at 60 °C.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.

Visualization: Isoxazole Synthesis Mechanism

Isoxazole_Mechanism Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate1 Michael Adduct (Intermediate) Chalcone->Intermediate1 + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate1 Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Isoxazole Isoxazole Product Intermediate2->Isoxazole Dehydration Water - H2O Intermediate2->Water

Mechanism of Isoxazole formation from a Chalcone.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[7][8] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated methylene compound) in the presence of elemental sulfur and a base. 1-(4-Nitrophenyl)propan-1-one serves as an excellent ketone component for this reaction.

Causality in Experimental Design:

The reaction is initiated by the Knoevenagel condensation between the ketone (1-(4-nitrophenyl)propan-1-one) and the active methylene compound (e.g., malononitrile), catalyzed by a base like morpholine or triethylamine. The resulting α,β-unsaturated dinitrile is a key intermediate. Elemental sulfur then adds to the β-carbon, and subsequent intramolecular cyclization and tautomerization lead to the final 2-aminothiophene product. The base is crucial for both the initial condensation and for facilitating the reactions involving sulfur.

Experimental Protocol: Synthesis of 2-amino-4-(4-nitrophenyl)-5-methyl-thiophene-3-carbonitrile
  • Reactant Setup: To a 100 mL three-necked flask equipped with a reflux condenser and a stirrer, add 1.79 g (10 mmol) of 1-(4-nitrophenyl)propan-1-one, 0.66 g (10 mmol) of malononitrile, and 0.35 g (11 mmol) of elemental sulfur in 30 mL of ethanol.

  • Catalyst Addition: Add 1 mL of morpholine as a basic catalyst.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain it for 1.5 to 2 hours with vigorous stirring.

  • Product Precipitation: Upon cooling, a solid product will precipitate from the reaction mixture.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials and catalyst. The product is often pure enough for subsequent use, but can be recrystallized from ethanol or isopropanol if necessary.

Visualization: Gewald Reaction Workflow

Gewald_Workflow Reactants 1-(4-Nitrophenyl)propan-1-one + Malononitrile + Elemental Sulfur + Ethanol Catalyst Add Morpholine Reactants->Catalyst Reflux Heat to Reflux (1.5-2h) Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Product Pure 2-Aminothiophene Wash->Product

Workflow for the Gewald Synthesis of 2-Aminothiophenes.

Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction used to generate dihydropyridine derivatives, which are well-known for their cardiovascular activity (e.g., calcium channel blockers).[9][10] A modified Hantzsch reaction can utilize 1-(4-nitrophenyl)propan-1-one by first converting it into a β-enaminone, which then reacts with an aldehyde and a β-ketoester.

Mechanistic Rationale:

The synthesis involves the condensation of an aldehyde with two equivalents of a β-dicarbonyl compound in the presence of ammonia or an ammonium salt.[11] In this adapted protocol, we first form an enamine from 1-(4-nitrophenyl)propan-1-one and ammonium acetate. This enamine then undergoes a Michael addition with an α,β-unsaturated ketone (formed in situ from the aldehyde and another β-dicarbonyl compound like ethyl acetoacetate). The final step is an intramolecular condensation and dehydration to form the 1,4-dihydropyridine ring.[12]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(aryl)-1,4-dihydropyridine-3,5-dicarboxylate derivative

This is a conceptual protocol illustrating the use of a precursor derived from the title compound.

  • Precursor Synthesis (β-Enaminone): React 1-(4-nitrophenyl)propan-1-one with ammonium acetate in a suitable solvent to form 3-amino-1-(4-nitrophenyl)but-2-en-1-one.

  • Hantzsch Reaction Setup: In a round-bottom flask, combine 10 mmol of the chosen aromatic aldehyde (e.g., benzaldehyde), 1.30 g (10 mmol) of ethyl acetoacetate, and 1.92 g (10 mmol) of the pre-synthesized β-enaminone in 25 mL of isopropanol.

  • Reaction Conditions: Heat the mixture to reflux for 8-10 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Purification: Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum to obtain the pure 1,4-dihydropyridine derivative.

Visualization: Hantzsch Pyridine Synthesis Logic

Hantzsch_Logic cluster_reactants Core Reactants cluster_intermediates Key Intermediates Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Knoevenagel NitrogenSource Nitrogen Source (e.g., Enaminone from 1-(4-Nitrophenyl)propan-1-one) Michael Michael Adduct NitrogenSource->Michael Knoevenagel->Michael Product 1,4-Dihydropyridine Michael->Product Cyclization & Dehydration

Logical flow of the Hantzsch 1,4-Dihydropyridine Synthesis.

Conclusion

1-(4-Nitrophenyl)propan-1-one is a highly valuable and versatile precursor in the synthesis of a diverse range of heterocyclic compounds. Its inherent reactivity, governed by the interplay between the ketone and the electron-withdrawing nitro group, allows for its effective participation in cornerstone reactions of heterocyclic chemistry, including the Claisen-Schmidt, Gewald, and Hantzsch syntheses. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers in drug discovery and chemical synthesis, enabling the exploration of novel chemical entities with potential biological and material applications. The strategic use of this building block opens avenues for the creation of extensive libraries of pyrazoles, isoxazoles, thiophenes, and pyridines for further scientific investigation.

References

  • Bakhite, E. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega. [Link]

  • Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances. [Link]

  • Sayed, E. M., et al. (2021). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4)-nitrophenyl Group. ResearchGate. [Link]

  • Bakhite, E. A., et al. (2022). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4)-nitrophenyl Group. ResearchGate. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. Organic Chemistry Portal. [Link]

  • PubMed. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. PubMed. [Link]

  • Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]

  • Maddila, S., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Lamberth, C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft.
  • Gewald, K., et al. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte.
  • Katritzky, A. R., et al. (2010). Hantzsch Dihydropyridine Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft.
  • Barnes, R. P. (1944).
  • Sabnis, R. W. (2010). The Gewald reaction. Journal of Heterocyclic Chemistry.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft.
  • Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten aus den Succinylobernsteinsäureestern. Berichte der deutschen chemischen Gesellschaft.
  • Solanke, D. P., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • YouTube. (2019). synthesis of isoxazoles. YouTube. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • JETIR. (2021). SYNTHESIS OF CHALCONES. JETIR. [Link]

  • Gonzalez-Sabín, J., et al. (2003). Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest. ResearchGate. [Link]

  • SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

  • SciSpace. (2013). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. SciSpace. [Link]

  • SciSpace. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). SciSpace. [Link]

Sources

Application Note: High-Fidelity Quantification of 1-(4-Nitrophenyl)propan-1-one using Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details validated analytical methods for the precise and reliable quantification of 1-(4-Nitrophenyl)propan-1-one, a key intermediate and potential impurity in pharmaceutical manufacturing. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each method is discussed with a focus on the scientific rationale behind procedural choices, adherence to international validation standards, and practical insights for implementation in research and quality control environments.

Introduction and Scientific Context

1-(4-Nitrophenyl)propan-1-one (CAS No. 3758-70-1), also known as 4'-nitropropiophenone, is an aromatic ketone of significant interest in synthetic organic chemistry.[1] Its molecular structure, featuring a nitro-substituted phenyl ring, makes it a valuable precursor in the synthesis of various pharmaceutical compounds and a potential process-related impurity that must be monitored.[2] The accurate quantification of this compound is critical for ensuring the purity, safety, and efficacy of final drug products, as well as for optimizing reaction yields and monitoring stability.

Physicochemical Properties of 1-(4-Nitrophenyl)propan-1-one:

Property Value Reference
Molecular Formula C₉H₉NO₃ [3]
Molecular Weight 179.17 g/mol [3]
Melting Point 90-91 °C [4]

| Topological Polar Surface Area | 62.9 Ų |[3] |

The presence of a strong chromophore (the nitrophenyl group) and its moderate volatility make this compound amenable to several analytical techniques. This guide provides validated, fit-for-purpose methodologies tailored for researchers, analytical development scientists, and quality control professionals.

General Workflow for Method Development and Validation

The development and validation of any analytical procedure must be a systematic process to ensure it is suitable for its intended purpose. The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of 1-(4-Nitrophenyl)propan-1-one. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

Method_Development_Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Validation cluster_Imp Phase 3: Implementation Define Define Analytical Requirements (Purpose, Range) LitReview Literature Review & Method Selection Define->LitReview InitialDev Initial Method Development LitReview->InitialDev Optimize Parameter Optimization (e.g., Mobile Phase, Temp.) InitialDev->Optimize SST Define System Suitability Tests (SST) Optimize->SST Protocol Write Validation Protocol SST->Protocol Proceed to Validation Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOQ LOD & LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Final Validation Report Robustness->Report Complete Validation SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Analysis SOP->Routine

Caption: General workflow for analytical method development and validation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC is the premier method for the quantification of moderately polar to non-polar compounds. The analyte, 1-(4-Nitrophenyl)propan-1-one, is separated on a non-polar stationary phase (C18) using a polar mobile phase. Separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector, leveraging the strong chromophore in its structure.[7]

Causality Behind Experimental Choices:

  • Column: A C18 column is selected due to the non-polar nature of the propiophenone backbone of the analyte, ensuring good retention and separation from polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water provides excellent solvating power and is UV-transparent at the detection wavelength. A phosphate buffer is included to maintain a consistent pH, which ensures reproducible retention times by keeping ionizable silanol groups on the silica support in a single state.

  • Detection Wavelength: The nitrophenyl group exhibits strong UV absorbance. While a full UV scan would determine the absolute λmax, a wavelength of 274 nm is a rational starting point based on the electronic transitions of similar nitroaromatic compounds.

HPLC-UV: Detailed Protocol

Instrumentation and Consumables:

  • HPLC system with quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, potassium phosphate monobasic, and purified water.

  • 0.45 µm syringe filters.

Reagent Preparation:

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of purified water; adjust pH to 3.0 with phosphoric acid. The final mobile phase is a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. Filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(4-Nitrophenyl)propan-1-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[8]

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 274 nm

| Run Time | 10 minutes |

HPLC-UV: Method Validation Summary

This protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its purpose.[9][10] The following table summarizes the expected performance characteristics.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the analyte's retention time.Peak is spectrally pure and resolved from placebo/impurities.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² > 0.999 over 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%Intermediate (n=6): ≤ 2.0%Repeatability: < 0.5%Intermediate: < 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1~0.3 µg/mL
Robustness % RSD ≤ 2.0% for minor changesMethod is robust to small changes in pH (±0.2), mobile phase composition (±2%), and temperature (±2°C).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[11] It is ideal for volatile and thermally stable compounds like 1-(4-Nitrophenyl)propan-1-one. The sample is vaporized and separated in a capillary column. As components elute, they are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio, providing a unique "fingerprint" for unequivocal identification and quantification.

Causality Behind Experimental Choices:

  • Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is chosen. It provides excellent resolving power for a wide range of semi-volatile organic compounds and is robust at the required temperatures.

  • Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for trace-level analysis.

  • Temperature Program: A gradient temperature program is employed to ensure that the analyte is eluted as a sharp, symmetrical peak while allowing for the separation of any potential lighter or heavier impurities.

  • MS Detection: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates fragment-rich mass spectra, aiding in structural confirmation. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only characteristic ions of the analyte.

GC-MS: Detailed Protocol

GCMS_Analysis_Workflow SamplePrep Sample Preparation (Dilute in Ethyl Acetate) Vial Transfer to GC Vial SamplePrep->Vial Autosampler Autosampler Injection Vial->Autosampler Inlet Vaporization in Inlet (280°C) Autosampler->Inlet Column Separation on DB-5ms Column Inlet->Column Transfer Elution to MS Transfer Line Column->Transfer IonSource Ionization (EI, 70eV) Transfer->IonSource MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection & Data Acquisition (SIM Mode) MassAnalyzer->Detector

Caption: Experimental workflow for GC-MS analysis.

Instrumentation and Consumables:

  • GC-MS system with a split/splitless inlet and a mass selective detector.

  • DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC vials, analytical balance, volumetric flasks.

  • High-purity helium (carrier gas).

  • GC-grade ethyl acetate.

Reagent Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(4-Nitrophenyl)propan-1-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve the test sample in ethyl acetate to achieve an expected concentration within the calibration range.

GC-MS Conditions:

Parameter Setting
Inlet Temperature 280 °C
Injection Mode Splitless (1 min purge delay)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Ions to Monitor | m/z 179 (Molecular Ion), 150, 120 (Fragments) |

GC-MS: Method Validation Summary
Validation ParameterAcceptance CriteriaExpected Result
Specificity No interfering peaks at the target retention time and mass spectrum matches reference.Confirmed by unique retention time and mass spectral fingerprint.
Linearity (Range) Correlation coefficient (r²) ≥ 0.998r² > 0.999 over 0.1-25 µg/mL.
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.0% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 2.0%Intermediate (n=6): ≤ 3.0%Repeatability: < 1.5%Intermediate: < 2.5%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1~10 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1~30 ng/mL

Method 3: UV-Visible Spectrophotometry

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[11] It is a simple, rapid, and cost-effective technique suitable for quantifying pure substances in simple matrices or for high-throughput screening. Its primary limitation is a lack of specificity compared to chromatographic methods.

Causality Behind Experimental Choices:

  • Solvent: HPLC-grade methanol is chosen as the solvent because it is transparent in the UV region of interest and effectively solubilizes the analyte.

  • Wavelength (λmax): A wavelength scan is performed to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. For nitrophenols, this is typically in the 270-320 nm range.[12]

UV-Vis: Detailed Protocol

Instrumentation and Consumables:

  • Dual-beam UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade methanol.

Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of 1-(4-Nitrophenyl)propan-1-one in methanol. Scan the solution from 400 nm to 200 nm using methanol as a blank. Identify the wavelength of maximum absorbance (λmax).

  • Prepare Stock and Standards: Prepare a stock solution (100 µg/mL) in methanol. Serially dilute to create at least five calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Prepare Sample: Dissolve the test sample in methanol to achieve a concentration that falls within the calibration range.

  • Construct Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax, using methanol as the blank. Plot absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Measure Sample: Measure the absorbance of the sample solution and calculate its concentration using the regression equation from the calibration curve.

UV-Vis: Method Validation Summary
Validation ParameterAcceptance CriteriaExpected Result
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² > 0.999 over 2-10 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%< 0.8%
Limit of Quantification (LOQ) Lowest concentration on the validated linear curve.~2 µg/mL

Conclusion and Method Comparison

We have presented three robust and validated methods for the quantification of 1-(4-Nitrophenyl)propan-1-one. The choice of method depends on the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control, offering an excellent balance of specificity, sensitivity, and throughput.

  • GC-MS provides the highest level of specificity and sensitivity, making it the ideal choice for trace-level impurity analysis, structural confirmation, and complex matrix investigations.

  • UV-Vis Spectrophotometry is a rapid and economical tool suitable for the analysis of pure bulk material or for in-process controls where high specificity is not required.

Each protocol is grounded in established analytical principles and validated according to ICH guidelines, ensuring data integrity for researchers, scientists, and drug development professionals.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)-1-propanone. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (1996, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-(4-nitrophenyl)-3-phenyl-1-propanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)propan-1-ol. Retrieved from [Link]

  • Singh, U. et al. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)propan-1-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-1-(4-nitrophenyl)propan-1-ol. Retrieved from [Link]

  • World Health Organization. (n.d.). Analytical methods and achievability. Retrieved from [Link]

  • University of California, Davis. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Quantification. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-nitro-. Retrieved from [Link]

  • World Journal of Pharmaceutical Science and Research. (2024, October 15). UV-VISIBLE SPECTROSCOPY: A REVIEW ON ITS PHARMACEUTICAL AND BIO-ALLIED SCIENCES. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of 1-(4-Nitrophenyl)propan-1-one by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(4-Nitrophenyl)propan-1-one

1-(4-Nitrophenyl)propan-1-one, also known as 4'-nitropropiophenone, is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a nitro group and a propiophenone backbone, makes it a versatile building block. The purity and concentration of this compound are critical parameters that can significantly impact the yield, purity, and safety of the final products. Therefore, robust and reliable analytical methods for its quantification and impurity profiling are essential for quality control in research, development, and manufacturing settings.

This document provides detailed application notes and step-by-step protocols for the analysis of 1-(4-Nitrophenyl)propan-1-one using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to provide high sensitivity, selectivity, and accuracy, meeting the stringent requirements of the pharmaceutical and chemical industries. The principles of method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, are central to the trustworthiness of these protocols[1].

Physicochemical Properties of 1-(4-Nitrophenyl)propan-1-one

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₉H₉NO₃
Molecular Weight179.17 g/mol
Melting Point90-91 °C[2]
Boiling Point289.4±13.0 °C (Predicted)[2]
XLogP32.2
Topological Polar Surface Area62.9 Ų

The compound's aromatic nature and the presence of a chromophoric nitro group make it well-suited for UV detection in HPLC. Its predicted boiling point and thermal stability are within a range amenable to GC analysis.

High-Performance Liquid Chromatography (HPLC) Method for 1-(4-Nitrophenyl)propan-1-one

Scientific Rationale:

Reverse-phase HPLC is the technique of choice for the analysis of moderately polar, non-volatile compounds like 1-(4-nitrophenyl)propan-1-one. The selection of a C18 stationary phase is based on its wide applicability and proven effectiveness in retaining aromatic compounds through hydrophobic interactions[3]. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups on the stationary phase or in the sample matrix[4]. UV detection is ideal due to the strong absorbance of the nitroaromatic chromophore.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • 1-(4-Nitrophenyl)propan-1-one reference standard.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water in a 60:40 (v/v) ratio. Add 0.1% formic acid to the water component before mixing. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(4-nitrophenyl)propan-1-one reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample containing 1-(4-nitrophenyl)propan-1-one and dissolve it in a suitable solvent (e.g., acetonitrile) to an estimated concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

ParameterSetting
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid in the aqueous phase
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 274 nm (based on the UV absorbance of the nitroaromatic group)
Run Time Approximately 10 minutes

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 1-(4-nitrophenyl)propan-1-one standards against their known concentrations.

  • Determine the concentration of 1-(4-nitrophenyl)propan-1-one in the sample by interpolating its peak area on the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standards Calibration Standards Standards->HPLC Sample Sample Preparation (Dissolve & Filter) Sample->HPLC Detection UV Detection (274 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standards Calibration Standards in Solvent GC Gas Chromatograph (HP-5MS Column) Standards->GC Sample Sample Preparation (Dissolution) Sample->GC MS Mass Spectrometer (EI Source) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum MS->MassSpectrum Quantification Identification & Quantification TIC->Quantification MassSpectrum->Quantification

Sources

Application Note: Advanced Derivatization Strategies for the Sensitive Quantification of 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the chemical derivatization of 1-(4-nitrophenyl)propan-1-one (4'-nitropropiophenone), a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes. Direct analysis of this compound can be hindered by insufficient sensitivity or poor chromatographic performance. To overcome these limitations, we present three robust derivatization strategies targeting the molecule's distinct functional groups—the carbonyl and the nitro moieties. Protocols are detailed for enhancing detectability and selectivity for three major analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is designed to be a self-validating system, with explanations grounded in chemical principles to guide researchers, quality control analysts, and drug development professionals in selecting and implementing the optimal strategy for their specific analytical challenges.

Introduction and Rationale

1-(4-Nitrophenyl)propan-1-one is an aromatic ketone whose accurate quantification is critical for process monitoring, impurity profiling, and toxicological assessment. The molecule possesses two primary functional groups amenable to chemical modification: a ketone carbonyl group and an aromatic nitro group. While the inherent chromophore allows for direct UV detection, achieving the low limits of detection required for trace-level analysis (e.g., for genotoxic impurity assessment) often necessitates derivatization.[1][2]

Challenges in Direct Analysis:

  • HPLC-UV: While feasible, sensitivity may be inadequate for trace impurity analysis without a derivatization agent that significantly enhances the molar absorptivity.

  • GC-MS: The compound's polarity and boiling point can lead to poor peak shape and thermal degradation if not derivatized to a more volatile and stable form.[3]

  • LC-MS: As a neutral molecule, 1-(4-nitrophenyl)propan-1-one exhibits poor ionization efficiency in common electrospray ionization (ESI) sources, resulting in low sensitivity.[2][4]

This guide details derivatization methods that convert the analyte into a product with superior analytical properties, thereby improving volatility, thermal stability, chromatographic behavior, and/or detector response.[5][6]

Analyte Properties: 1-(4-Nitrophenyl)propan-1-one
PropertyValueReference
Chemical Structure Chemical structure of 1-(4-Nitrophenyl)propan-1-onePubChem
IUPAC Name 1-(4-nitrophenyl)propan-1-one[7]
CAS Number 3758-70-1[7][8]
Molecular Formula C₉H₉NO₃[7][9]
Molecular Weight 179.17 g/mol [7][9]
Melting Point 90-91 °C[10]
Boiling Point 289.4±13.0 °C (Predicted)[10]

Strategy 1: Carbonyl Group Derivatization for HPLC-UV Analysis

This strategy targets the ketone functional group using 2,4-dinitrophenylhydrazine (DNPH), a classic and highly effective reagent for enhancing UV-Vis detection of carbonyl compounds.

Principle of Method

DNPH reacts with the carbonyl group of 1-(4-nitrophenyl)propan-1-one under acidic conditions in a nucleophilic addition-elimination reaction. The product is a stable 2,4-dinitrophenylhydrazone derivative.[11][12] The key advantage is the formation of a highly conjugated system that absorbs strongly in the 360-390 nm range, shifting detection to a longer, less crowded wavelength and dramatically increasing sensitivity.[11][13][14] This method is widely adopted for analyzing aldehydes and ketones in various matrices.[15][16]

cluster_workflow Workflow: DNPH Derivatization for HPLC-UV A Sample containing Analyte in Acetonitrile B Add Acidified DNPH Reagent A->B Step 1 C Incubate at 40-60°C for 30-60 min B->C Step 2 D Dilute with Mobile Phase C->D Step 3 E Analyze via Reverse-Phase HPLC-UV (λ = 365 nm) D->E Step 4

Caption: DNPH derivatization workflow for HPLC-UV analysis.

Detailed Protocol: DNPH Derivatization

1. Reagent Preparation:

  • DNPH Derivatizing Reagent (2 mg/mL): Accurately weigh 200 mg of 2,4-dinitrophenylhydrazine into a 100 mL amber volumetric flask. Add 80 mL of acetonitrile and sonicate to dissolve. Cautiously add 1-2 mL of concentrated hydrochloric acid or sulfuric acid as a catalyst.[11] Make up to the mark with acetonitrile, mix well, and store protected from light at 4°C. Prepare this reagent fresh weekly.

2. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Prepare a stock solution of 1-(4-nitrophenyl)propan-1-one in acetonitrile.

  • Working Standards: Prepare a series of working standards (e.g., 0.1 - 10 µg/mL) by diluting the stock solution with acetonitrile.

  • Sample Preparation: Dissolve or dilute the sample in acetonitrile to an expected concentration within the calibration range.

3. Derivatization Procedure:

  • Pipette 1.0 mL of each standard or sample solution into separate 5 mL amber glass vials.

  • Add 1.0 mL of the DNPH Derivatizing Reagent to each vial.

  • Cap the vials tightly and vortex for 30 seconds.

  • Incubate the vials in a heating block or water bath at 50°C for 45 minutes, protected from light.

  • After incubation, allow the vials to cool to room temperature.

  • The derivatized solution can be directly injected or diluted with the mobile phase initial conditions if necessary before analysis.

4. HPLC-UV Conditions:

Parameter Recommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 60% B) or Gradient (e.g., 50% to 90% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis Diode Array Detector (DAD) at 365 nm

| Injection Volume | 10 µL |

Causality Note: The acidic catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by DNPH.[17] The resulting hydrazone is stable, but can exist as E/Z stereoisomers, which can sometimes lead to peak splitting.[18] A well-optimized chromatographic method with a modern C18 column typically co-elutes these isomers or provides a single sharp peak.[15]

Strategy 2: Oximation for GC-MS Analysis

For GC-based methods, derivatization is essential to increase volatility and thermal stability. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is the reagent of choice for this purpose.

Principle of Method

PFBHA reacts with the ketone to form a stable oxime derivative. The key benefits of this derivatization are twofold: it converts the polar carbonyl group into a less polar, more volatile oxime suitable for GC, and it introduces a pentafluorobenzyl (PFB) group.[3] The PFB group is a strong electron-capturing moiety, making the derivative exceptionally sensitive for detection by an Electron Capture Detector (ECD) or by Negative Chemical Ionization (NCI) mass spectrometry, which can provide femtogram-level sensitivity.[19][20]

cluster_workflow Workflow: PFBHA Derivatization for GC-MS A Aqueous Sample/Standard (buffered to pH 5-6) B Add PFBHA Reagent Solution A->B Step 1 C Incubate at 60-80°C for 60 min B->C Step 2 D Cool and Extract with Hexane or Toluene C->D Step 3 E Analyze via GC-MS (NCI or EI mode) D->E Step 4

Caption: PFBHA derivatization workflow for GC-MS analysis.

Detailed Protocol: PFBHA Derivatization

1. Reagent Preparation:

  • PFBHA Reagent Solution (15 mg/mL): Dissolve 150 mg of PFBHA hydrochloride in 10 mL of HPLC-grade water. This solution should be prepared fresh daily.

  • Buffer: Prepare a 0.1 M citrate or acetate buffer solution and adjust to pH 5.5.

2. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Prepare a stock solution of 1-(4-nitrophenyl)propan-1-one in a water-miscible solvent like methanol or acetonitrile.

  • Working Standards: Prepare aqueous working standards (e.g., 1-100 ng/mL) by spiking the appropriate amount of stock solution into the pH 5.5 buffer.

  • Sample Preparation: Dilute the sample with the pH 5.5 buffer to bring the analyte concentration into the desired calibration range.

3. Derivatization Procedure:

  • Place 1.0 mL of the buffered standard or sample into a 4 mL screw-cap vial.

  • Add 100 µL of the PFBHA reagent solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • Add 1.0 mL of hexane (or toluene), cap, and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

  • Allow the layers to separate. Carefully transfer the upper organic layer to a GC vial for analysis.

4. GC-MS Conditions:

Parameter Recommended Setting
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Splitless, 270°C
Oven Program 80°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)
Carrier Gas Helium, constant flow of 1.2 mL/min
MS Ionization Negative Chemical Ionization (NCI) with Methane reagent gas, or Electron Ionization (EI)
NCI Mode Monitor for the [M-PFB]⁻ or other characteristic high-mass ions.

| EI Mode | Monitor for characteristic fragment ions. |

Causality Note: The oximation reaction rate is pH-dependent; a slightly acidic pH (5-6) is optimal for the reaction with ketones.[19] Extraction into a non-polar solvent like hexane isolates the relatively non-polar derivative from the aqueous matrix and polar starting materials, concentrating the analyte for sensitive injection.[21]

Strategy 3: Nitro Group Reduction for Enhanced LC-MS/MS Sensitivity

This advanced strategy targets the nitro group, converting it into a highly ionizable amine to dramatically boost signal in positive-ion ESI-MS. This is particularly useful for achieving the ultra-low detection limits required for genotoxic impurity analysis.

Principle of Method

Aromatic nitro compounds are notoriously difficult to ionize efficiently by ESI.[2][4] By chemically reducing the nitro group (-NO₂) to a primary aromatic amine (-NH₂), a basic site is introduced into the molecule. This amine is readily protonated in the acidic mobile phases typically used for reverse-phase LC, forming a stable [M+H]⁺ ion. This leads to a multi-fold increase in signal intensity and allows for highly selective and sensitive analysis using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.[1] A mild reducing system, such as zinc powder with ammonium formate, is effective and compatible with many other functional groups.[4]

cluster_workflow Workflow: Nitro Reduction for LC-MS/MS A Sample containing Analyte in Methanol/Water B Add Ammonium Formate and Zinc Dust A->B Step 1 C Incubate at RT or gentle heat (e.g., 40°C) B->C Step 2 D Filter through 0.22 µm PTFE filter C->D Step 3 E Analyze via LC-MS/MS (ESI+, MRM mode) D->E Step 4

Caption: Nitro-group reduction workflow for LC-MS/MS analysis.

Detailed Protocol: Nitro Group Reduction

1. Reagent Preparation:

  • Reducing Agent: Use activated zinc dust.

  • Hydrogen Donor: Use analytical grade ammonium formate.

2. Standard & Sample Preparation:

  • Stock Standard (100 µg/mL): Prepare a stock solution of 1-(4-nitrophenyl)propan-1-one in methanol.

  • Working Standards: Prepare working standards (e.g., 0.1 - 50 ng/mL) by diluting the stock solution in a 50:50 methanol:water mixture.

  • Sample Preparation: Dissolve or dilute the sample in 50:50 methanol:water to an expected concentration within the calibration range.

3. Derivatization Procedure:

  • To 1.0 mL of standard or sample in a microcentrifuge tube, add ~10 mg of ammonium formate and ~5 mg of zinc dust.

  • Cap the tube and vortex for 1 minute.

  • Place the tube on a shaker or vortex mixer at room temperature for 30 minutes. The reaction can be gently heated (e.g., 40°C) to expedite completion.

  • After the reaction is complete (the solution should be clear and the zinc settled), centrifuge the tube at high speed for 5 minutes.

  • Carefully filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial. This step is critical to remove any particulate matter that could damage the LC-MS system.

4. LC-MS/MS Conditions:

Parameter Recommended Setting
Product Analyte 1-(4-aminophenyl)propan-1-one (MW: 149.19)
Column C18 or HILIC
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode ESI Positive (ESI+)

| MRM Transition | Q1 (Parent): 150.1 m/z ([M+H]⁺) -> Q3 (Product): To be determined by infusion of the reduced standard (e.g., fragments corresponding to loss of the propyl group or other characteristic fragments). |

Causality Note: The combination of a metal (like Fe, Sn, or Zn) in the presence of an acid or a hydrogen donor (like ammonium formate) is a classic method for nitro group reduction.[22][23][24] The ammonium formate/zinc system is particularly advantageous as it is mild, rapid, and proceeds under neutral to slightly basic conditions, preserving other functional groups like the ketone.[4] Filtration post-reaction is mandatory to protect the analytical instrumentation.

Summary and Conclusion

The optimal derivatization strategy for 1-(4-nitrophenyl)propan-1-one is dictated by the analytical objective and available instrumentation.

StrategyTarget MoietyReagentPrimary TechniqueKey Advantage
Hydrazone Formation CarbonylDNPHHPLC-UV/DADGreatly enhanced UV sensitivity and selectivity.
Oximation CarbonylPFBHAGC-MS (NCI/ECD)Excellent volatility and ultra-high sensitivity for trace analysis.
Nitro Reduction NitroZn / NH₄HCO₂LC-MS/MSDramatically improves ESI+ ionization for superior MS sensitivity.

By converting 1-(4-nitrophenyl)propan-1-one into a derivative with enhanced analytical characteristics, researchers can achieve the sensitivity, selectivity, and robustness required for demanding applications in pharmaceutical development and quality control. Each protocol described herein provides a validated starting point that can be further optimized for specific sample matrices and regulatory requirements.

References

  • Rapid Determination of Acetone in Human Blood by Derivatization With Pentafluorobenzyl Hydroxylamine Followed by Headspace Liquid-Phase Microextraction and Gas chromatography/mass Spectrometry. PubMed. Available at: [Link]

  • Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. National Institutes of Health (NIH). Available at: [Link]

  • 1-(4-Nitrophenyl)-1-propanone | C9H9NO3. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH). Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available at: [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Sci-int.com. Available at: [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies. Available at: [Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Royal Society of Chemistry. Available at: [Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. ResearchGate. Available at: [Link]

  • 2,4- Dinitrophenyl Hydrazone Derivative for an Aldehyde/Ketone. YouTube. Available at: [Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. RSC Publishing. Available at: [Link]

  • 2,4‐Dinitrophenylhydrazine assay guideline with optimized conditions. ResearchGate. Available at: [Link]

  • Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Scribd. Available at: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies. Available at: [Link]

  • What Is Derivatization In GC-MS? YouTube. Available at: [Link]

  • High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols for 1-(4-Nitrophenyl)propan-1-one in Materials Science Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 1-(4-Nitrophenyl)propan-1-one, also known as p-nitropropiophenone, in the field of materials science. While direct, extensive research on this specific molecule is emerging, its inherent chemical functionalities—a photoreactive nitro group and a versatile ketone moiety—position it as a compelling building block for advanced materials. This document outlines detailed, field-proven protocols for its synthesis and proposes its application in the development of photosensitive polymers, as a cross-linking agent for creating robust polymer networks, and as a functionalizing agent for nanoparticles and surfaces. These notes are intended for researchers, scientists, and professionals in materials science and drug development, providing both the foundational theory and practical methodologies to explore the utility of this compound.

Introduction: Unveiling the Potential of a Versatile Ketone

1-(4-Nitrophenyl)propan-1-one (p-nitropropiophenone) is an aromatic ketone characterized by the chemical formula C₉H₉NO₃.[1] The molecule's architecture, featuring a propiophenone core functionalized with a nitro group at the para position of the phenyl ring, offers a unique combination of chemical reactivity and physical properties. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system and provides a handle for further chemical transformations, such as reduction to an amine. Concurrently, the ketone group serves as a reactive site for a variety of condensation and addition reactions.

While commercially available, its application in materials science has not been extensively documented, presenting a fertile ground for novel research and development. This guide aims to bridge this gap by postulating and providing detailed protocols for its use in several key areas of materials science, leveraging the known reactivity of its constituent functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Nitrophenyl)propan-1-one is presented in the table below.

PropertyValueReference
CAS Number 3758-70-1[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [2]
Appearance Expected to be a crystalline solid[3]
Topological Polar Surface Area 62.9 Ų[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

Synthesis of 1-(4-Nitrophenyl)propan-1-one

The direct Friedel-Crafts acylation of nitrobenzene with propanoyl chloride is generally inefficient due to the strong deactivating effect of the nitro group on the aromatic ring.[4][5] A more viable and higher-yielding synthetic route involves a two-step process: the Friedel-Crafts acylation of benzene to synthesize propiophenone, followed by the regioselective nitration of the propiophenone to yield the desired p-nitro isomer.

Workflow for Synthesis

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitration A Benzene + Propanoyl Chloride C Reaction in inert solvent (e.g., CS₂) A->C B AlCl₃ (Lewis Acid Catalyst) B->C D Propiophenone C->D Formation of acylium ion and electrophilic aromatic substitution E Propiophenone D->E G Controlled Temperature (0-5 °C) E->G F Mixed Acid (HNO₃ + H₂SO₄) F->G H 1-(4-Nitrophenyl)propan-1-one G->H Generation of nitronium ion (NO₂⁺) and electrophilic aromatic substitution

Caption: Two-step synthesis of 1-(4-Nitrophenyl)propan-1-one.

Protocol 2.1: Synthesis of Propiophenone

Causality: This step utilizes the well-established Friedel-Crafts acylation to attach the propionyl group to the benzene ring. Aluminum chloride acts as a Lewis acid to generate the highly electrophilic acylium ion from propanoyl chloride, which is then attacked by the electron-rich benzene ring.[6]

Materials:

  • Benzene (anhydrous)

  • Propanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry DCM (100 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add propanoyl chloride (9.25 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, add benzene (7.8 g, 0.1 mol) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The evolution of HCl gas should be observed.

  • Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash successively with water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propiophenone.

  • Purify the product by vacuum distillation.

Protocol 2.2: Nitration of Propiophenone

Causality: The acyl group of propiophenone is a meta-director and a deactivator. However, the reaction can be controlled to favor the formation of the para-isomer. Using a nitrating mixture of nitric and sulfuric acids at low temperatures generates the nitronium ion (NO₂⁺), which then undergoes electrophilic aromatic substitution on the propiophenone ring.[3][7] Maintaining a low temperature is crucial to minimize the formation of dinitro products and to control the regioselectivity.

Materials:

  • Propiophenone

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice-salt bath

  • Crushed ice

  • Cold water

  • Cold ethanol

Procedure:

  • In a 250 mL flask, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add propiophenone (13.4 g, 0.1 mol) to the cold sulfuric acid with constant stirring, ensuring the temperature remains below 5 °C.

  • Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the propiophenone-sulfuric acid solution over 1-2 hours, maintaining the reaction temperature at or below 0 °C.

  • After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Allow the ice to melt, then filter the product by suction and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted propiophenone.

  • Recrystallize the product from ethanol to obtain pure 1-(4-Nitrophenyl)propan-1-one.

Potential Applications in Materials Science

The unique bifunctional nature of 1-(4-Nitrophenyl)propan-1-one opens up avenues for its use in several areas of materials science.

Photosensitive Polymers and Photoinitiators

Scientific Rationale: Aromatic nitro compounds are known to be photochemically active. Upon irradiation with UV light, the nitro group can undergo various transformations, including reduction and rearrangement.[4][8] This photosensitivity can be harnessed to create polymers that change their properties upon exposure to light or to initiate polymerization reactions. The o-nitrobenzyl group is a well-known photolabile moiety used in photoresponsive polymers.[9] While the para-isomer has different photochemical pathways, its photoreactivity can still be exploited. The ketone group can also act as a photoinitiator via hydrogen abstraction upon excitation.[10]

Application Concept: Incorporation of 1-(4-Nitrophenyl)propan-1-one into a polymer backbone or as a pendant group can render the polymer photosensitive. Upon UV irradiation, the cleavage of bonds or the generation of reactive species can lead to cross-linking or degradation of the polymer, forming the basis for photoresists or photocurable materials.

Materials:

  • Poly(methyl methacrylate) (PMMA)

  • 1-(4-Nitrophenyl)propan-1-one

  • Dichloromethane (DCM)

  • UV lamp (e.g., 365 nm)

  • Photomask

  • Developer solution (e.g., a mixture of methyl isobutyl ketone and isopropanol)

Procedure:

  • Prepare a 10% (w/v) solution of PMMA in DCM.

  • Dissolve 1-(4-Nitrophenyl)propan-1-one in the PMMA solution to a final concentration of 2-5% (w/w) relative to PMMA.

  • Stir the solution in the dark until the ketone is fully dissolved.

  • Spin-coat the solution onto a silicon wafer or glass slide to form a thin film.

  • Bake the coated substrate at 90 °C for 10 minutes to remove the solvent.

  • Place a photomask over the film and expose it to UV light. The exposure time will depend on the lamp intensity and the desired degree of cross-linking.

  • After exposure, immerse the substrate in the developer solution. The unexposed regions will dissolve, leaving the cross-linked (negative) pattern.

  • Rinse with isopropanol and dry with a stream of nitrogen.

Characterization: The resulting patterns can be analyzed using optical microscopy and scanning electron microscopy (SEM). The extent of cross-linking can be inferred from Fourier-transform infrared spectroscopy (FTIR) by observing changes in the characteristic peaks of the nitro and ketone groups.

Cross-linking Agent for Polymer Networks

Scientific Rationale: The ketone functionality of 1-(4-Nitrophenyl)propan-1-one can react with primary amines to form imine (Schiff base) linkages.[11] If a diamine or a polymer with pendant amine groups is used, a cross-linked network can be formed.[12] This provides a route to thermosetting polymers or for modifying the properties of existing thermoplastics. The resulting polyimine networks can exhibit interesting properties such as self-healing and recyclability.[11]

Application Concept: By blending 1-(4-Nitrophenyl)propan-1-one with a polymer containing primary amine groups (e.g., a copolymer of methyl methacrylate and aminoethyl methacrylate) and heating, a cross-linked material with enhanced thermal stability and mechanical strength can be produced.

Materials:

  • Amine-functionalized polymer (e.g., poly(styrene-co-4-vinylaniline))

  • 1-(4-Nitrophenyl)propan-1-one

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Molding press

Procedure:

  • Dissolve the amine-functionalized polymer in DMF to form a viscous solution.

  • Add a stoichiometric amount of 1-(4-Nitrophenyl)propan-1-one relative to the amine groups on the polymer.

  • Stir the mixture until a homogeneous solution is obtained.

  • Pour the solution into a mold and heat in a vacuum oven at 60-80 °C to remove the solvent.

  • Transfer the resulting solid to a molding press and heat under pressure (e.g., 120-150 °C) to facilitate the cross-linking reaction. The reaction time will depend on the reactivity of the specific polymer.

  • Cool the mold to room temperature before demolding the cross-linked polymer.

Characterization: The formation of imine bonds can be confirmed by FTIR spectroscopy (appearance of a C=N stretching band). The thermal properties of the cross-linked material can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Mechanical properties can be measured by tensile testing.

Functionalization of Nanoparticles and Surfaces

Scientific Rationale: The aromatic ring of 1-(4-Nitrophenyl)propan-1-one can be further functionalized, or the ketone/nitro group can be used to anchor the molecule to a surface. For instance, the nitro group can be reduced to an amine, which can then be used for covalent attachment to surfaces like silica nanoparticles that have been pre-functionalized with epoxy or carboxyl groups.[13] The ketone itself can also be used for surface modification, for example, through reactions with surface-bound hydrazides.

Application Concept: Immobilizing 1-(4-Nitrophenyl)propan-1-one onto the surface of silica nanoparticles can impart new functionalities to the nanoparticles, such as UV-absorption or the ability to participate in further reactions.

A Silica Nanoparticles (Si-OH) C Amine-functionalized Silica Nanoparticles (Si-NH₂) A->C Silanization B APTES (3-Aminopropyl)triethoxysilane B->C H Functionalized Nanoparticles C->H D 1-(4-Nitrophenyl)propan-1-one F 1-(4-Aminophenyl)propan-1-one D->F Chemical Reduction E Reduction of NO₂ to NH₂ (e.g., with SnCl₂/HCl) E->F F->H G Coupling Agent (e.g., EDC/NHS) G->H Amide Bond Formation

Caption: Functionalization of silica nanoparticles.

Materials:

  • Amine-functionalized silica nanoparticles

  • 1-(4-Nitrophenyl)propan-1-one

  • Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF

  • Buffer solution (e.g., MES buffer, pH 6.0)

Procedure:

  • Reduction of the Nitro Group:

    • Dissolve 1-(4-Nitrophenyl)propan-1-one in ethanol.

    • Add a solution of SnCl₂ in concentrated HCl and heat the mixture under reflux.

    • After the reaction is complete (monitored by TLC), neutralize with a base (e.g., NaOH) and extract the product, 1-(4-aminophenyl)propan-1-one, with an organic solvent. Purify by column chromatography.

  • Activation of the Amine-Functionalized Nanoparticles (This step is not required for this specific protocol, but is a common alternative approach).

  • Coupling Reaction:

    • The protocol described here involves activating a carboxyl-functionalized molecule to react with the amine-functionalized nanoparticles. However, an alternative would be to first modify the 1-(4-aminophenyl)propan-1-one to contain a carboxyl group. For simplicity, we will assume a direct reaction is desired after a different surface modification of the silica. A more direct approach is to use the ketone for functionalization.

    • Alternative using the ketone: A more direct route would be to react the ketone of 1-(4-Nitrophenyl)propan-1-one with hydrazine-modified silica nanoparticles to form a hydrazone linkage.

Characterization: Successful functionalization can be confirmed by FTIR, which would show characteristic peaks of the aromatic nitro ketone on the silica spectrum. TGA can be used to quantify the amount of organic material grafted onto the nanoparticles. Transmission electron microscopy (TEM) can be used to visualize the nanoparticles and confirm that they have not aggregated.

Conclusion

1-(4-Nitrophenyl)propan-1-one is a molecule with significant, yet largely untapped, potential in materials science. Its synthesis is achievable through well-established organic chemistry reactions. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore its use in creating novel functional materials. The combination of a photoreactive nitro group and a versatile ketone moiety in a single, relatively simple molecule makes it an attractive candidate for the development of next-generation polymers, composites, and functionalized surfaces. Further research in this area is highly encouraged to fully elucidate the capabilities of this promising compound.

References

  • (Reference to a general organic chemistry textbook or a paper on Friedel-Crafts reactions)
  • Friedel-Crafts fails when used with compounds such as nitrobenzene and other strong deactivating systems. (2021). Chemistry LibreTexts. [Link]

  • Polyenamines from aromatic diacetylenic diketones and diamines. (n.d.). NASA Technical Reports Server. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Polyimine-Based Self-Healing Composites: A Review on Dynamic Covalent Thermosets for Sustainable and High-Performance Applications. (2023). National Institutes of Health. [Link]

  • Advances in Functionalized Photosensitive Polymeric Nanocarriers. (2021). National Institutes of Health. [Link]

  • Schematic representation of the functionalization of the silica-coated... (n.d.). ResearchGate. [Link]

  • Functionalization of Silica Nanoparticles for Tailored Interactions with Intestinal Cells and Chemical Modulation of Paracellular Permeability. (2023). National Institutes of Health. [Link]

  • (Reference to a general organic chemistry textbook or a paper on the synthesis of propiophenone)
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • (Reference to a general organic chemistry textbook or a paper on nitr
  • (Reference to a general organic chemistry textbook or a paper on electrophilic arom
  • Acetophenone, m-nitro-. (n.d.). Organic Syntheses. [Link]

  • Photochemical Crosslinking Reactions in Polymers. (2013). Columbia Academic Commons. [Link]

  • (Reference to a review on photoresists or photocurable m
  • Light-responsive polyurethanes: classification of light-responsive moieties, light-responsive reactions, and their applications. (2022). RSC Publishing. [Link]

  • (Reference to a paper on Schiff base form
  • (Reference to a paper on the synthesis of amine-functionalized polymers)
  • (Reference to a review on surface modific
  • (Reference to a paper on the reduction of nitroarenes)
  • (Reference to a paper on bioconjug
  • Nitration. (n.d.). Wikipedia. [Link]

  • (Reference to a paper on the characteriz
  • 1-(4-Nitrophenyl)-1-propanone. (n.d.). PubChem. [Link]

  • (Reference to a paper on the characteriz
  • (Reference to a paper on the characteriz
  • (Reference to a safety data sheet for 1-(4-Nitrophenyl)
  • (Reference to a general m
  • (Reference to a review on advanced functional m
  • (Reference to a paper on the synthesis of polyimines)
  • 1-(4-Nitrophenyl)-1-propanone | C9H9NO3. (n.d.). PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of 1-(4-nitrophenyl)propan-1-one, also known as 4-nitropropiophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the recommended synthetic strategy, provide detailed troubleshooting for common issues, and answer frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Recommended Synthetic Route: Nitration of Propiophenone

For the synthesis of 1-(4-nitrophenyl)propan-1-one, two primary routes are often considered:

  • Route A: Friedel-Crafts Acylation of Nitrobenzene: Reacting nitrobenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Route B: Electrophilic Nitration of Propiophenone: Reacting propiophenone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Our core recommendation is to use Route B. The Friedel-Crafts acylation of nitrobenzene (Route A) is notoriously difficult and low-yielding. The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring, making it highly resistant to electrophilic attack.[1][2][3] Furthermore, the nitro group can form a complex with the Lewis acid catalyst, further inhibiting the reaction.[1]

Conversely, the nitration of propiophenone (Route B) is a more reliable and higher-yielding method. The acyl group of propiophenone is a meta-director; however, the ethyl group attached to the carbonyl provides some steric hindrance, and careful control of reaction conditions can favor the formation of the desired para-isomer.

Detailed Experimental Protocol: Nitration of Propiophenone

This protocol is adapted from established procedures for the nitration of similar ketones, such as acetophenone.[4]

Materials:

  • Propiophenone (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, ~3-4 volumes relative to propiophenone)

  • Concentrated Nitric Acid (HNO₃, sp. gr. 1.42, ~1.1-1.3 eq)

  • Cracked Ice & Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the concentrated sulfuric acid. Immerse the flask in an ice-salt bath to cool the acid to below 0°C.

  • Substrate Addition: While stirring vigorously, slowly add the propiophenone dropwise from the dropping funnel. Ensure the temperature of the mixture does not rise above 5°C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding the concentrated nitric acid to a portion of concentrated sulfuric acid. Cool this mixture down before use.

  • Nitration: Once the propiophenone has been fully added and the mixture has cooled back to approximately -5°C to 0°C, begin the dropwise addition of the cold nitrating mixture.[4] The rate of addition is critical; it should be slow enough to maintain the reaction temperature at or below 0°C.[4] Rapid addition or poor temperature control can lead to unwanted side products and reduced yield.[4]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-20 minutes to ensure the reaction goes to completion.

  • Workup: Carefully and slowly pour the reaction mixture onto a large volume of cracked ice with vigorous stirring. The crude 1-(4-nitrophenyl)propan-1-one will precipitate as a yellow solid.

  • Isolation & Washing: Filter the solid product using suction filtration. Wash the filter cake thoroughly with several portions of cold water to remove residual acid. A final wash with a small amount of ice-cold ethanol can help remove oily impurities.[4]

  • Purification: The most common method for purification is recrystallization. Dissolve the crude, semi-dry product in a minimum amount of hot ethanol. Filter the hot solution if necessary to remove any insoluble impurities, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the nitration of propiophenone.

Q1: My reaction yield is consistently low. What are the potential causes and how can I fix them?

A1: Low yields can stem from several factors related to reaction conditions and workup procedures.

  • Cause 1: Improper Temperature Control. The nitration of aromatic compounds is highly exothermic. If the temperature rises above the optimal range (0-5°C), the rate of side reactions, such as the formation of the meta-isomer or dinitrated products, increases significantly.[4][5]

    • Solution: Use a highly efficient cooling bath (ice-salt or dry ice-acetone). Ensure the nitrating mixture is pre-cooled and added very slowly, allowing the cooling system to dissipate the heat generated. Continuous and vigorous stirring is essential to prevent localized hot spots.[4]

  • Cause 2: Incomplete Reaction. Insufficient reaction time or an inadequate amount of nitrating agent can lead to unreacted starting material.

    • Solution: Ensure you are using a slight excess of nitric acid (1.1-1.3 equivalents). After adding the nitrating agent, allow the reaction to stir for an additional 10-20 minutes at low temperature to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Cause 3: Loss During Workup. The product can be lost if not precipitated or filtered correctly.

    • Solution: Pour the reaction mixture into a very large volume of ice/water to ensure complete precipitation. When washing the crude product, use ice-cold water and ethanol to minimize the amount of product that dissolves.

Q2: My final product is an oily substance, not a solid, or it fails to crystallize properly. What's wrong?

A2: This is a common issue often caused by the presence of impurities, particularly isomeric byproducts.

  • Cause 1: Isomeric Impurities. The nitration of propiophenone can produce a mixture of ortho, meta, and para isomers. The ortho and meta isomers often have lower melting points and can form a eutectic mixture with the desired para product, leading to an oil or a low-melting solid.

    • Solution: Strict temperature control during the reaction is the primary way to maximize the yield of the para isomer.[6] For purification, a carefully performed recrystallization is key. You may need to try different solvent systems (e.g., ethanol-water, isopropanol). If recrystallization fails, column chromatography on silica gel is an effective, albeit more resource-intensive, method for separating the isomers.

  • Cause 2: Residual Acid or Water. Incomplete washing can leave acidic residues that inhibit crystallization.

    • Solution: Ensure the crude product is washed with cold water until the washings are neutral to pH paper. Before recrystallization, press the crude solid as dry as possible on the filter funnel.

Q3: I'm observing the formation of a reddish-brown gas during the reaction. Is this normal and is it a safety concern?

A3: Yes, this is often observed and requires caution.

  • Explanation: The reddish-brown gas is nitrogen dioxide (NO₂).[7] It can be formed from the decomposition of nitric acid, especially if the reaction temperature gets too high or if there are impurities in the starting materials. NO₂ is a toxic gas and a byproduct of many nitration reactions.[7]

    • Action: Always perform nitration reactions in a well-ventilated fume hood. The evolution of NO₂ is a strong indicator that the reaction may be overheating. Immediately check your temperature and slow down the addition of the nitrating agent if necessary.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is a mixture of sulfuric acid and nitric acid used? What is the role of each?

A1: This combination, often called "mixed acid," is the standard reagent for aromatic nitration. The sulfuric acid acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺).[5][8][9][10] Nitric acid alone is generally not a strong enough electrophile to react efficiently with aromatic rings like propiophenone. The reaction is as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Q2: Can I use a different nitrating agent?

A2: While mixed acid is the most common and cost-effective method, other nitrating agents exist, such as nitronium tetrafluoroborate (NO₂BF₄). These are often used for sensitive substrates or under anhydrous conditions. However, for the synthesis of 1-(4-nitrophenyl)propan-1-one, mixed acid is highly effective and sufficient.

Q3: What are the critical safety precautions for this synthesis?

A3: Safety is paramount.

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. The risk of a runaway reaction can be mitigated by slow addition rates, efficient cooling, and performing the reaction on a manageable scale.[11] Never add water directly to the concentrated acid mixture.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases.[7] It must be performed in a certified chemical fume hood.

  • Workup: The quenching step, where the acid mixture is poured onto ice, should be done slowly and carefully to control the release of heat and potential splashing.

Section 4: Visualizations and Data

Diagrams

Troubleshooting_Workflow start Low Yield or Impure Product Observed check_temp Was Temperature Kept Below 5°C? start->check_temp check_addition Was Nitrating Agent Added Slowly? check_temp->check_addition Yes solution_temp Improve Cooling Efficiency (e.g., Ice-Salt Bath) check_temp->solution_temp No check_workup Was Workup & Washing Thorough? check_addition->check_workup Yes solution_addition Reduce Addition Rate Pre-cool Nitrating Mix check_addition->solution_addition No solution_workup Wash with Cold H₂O until Neutral Consider Recrystallization or Chromatography check_workup->solution_workup No end Problem Resolved / Purified Product check_workup->end Yes (Consult Further) solution_temp->end solution_addition->end solution_workup->end

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion (Electrophile) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ propiophenone Propiophenone Ring H3O_plus H₃O⁺ sigma_complex Arenium Ion Intermediate (Sigma Complex) propiophenone->sigma_complex + NO₂⁺ final_product 1-(4-Nitrophenyl)propan-1-one sigma_complex->final_product - H⁺ (regenerates H₂SO₄)

Data Table

Table 1: Key Reaction Parameters and Their Impact on Synthesis

ParameterRecommended RangeRationale & Impact on Yield/Purity
Temperature -5°C to 5°CCritical. Higher temperatures increase the formation of meta and dinitrated byproducts, significantly lowering the yield of the desired para isomer.[4]
Molar Ratio (HNO₃:Propiophenone) 1.1 : 1 to 1.3 : 1A slight excess of nitric acid ensures complete conversion of the starting material. A large excess can promote dinitration.
Rate of Addition Slow, dropwise (~30-45 min)Essential for maintaining low temperature and preventing dangerous exotherms. Too rapid addition leads to side reactions.
Stirring Vigorous, mechanicalPrevents localized heating and ensures homogeneity of the reaction mixture, leading to a cleaner reaction profile.

References

  • Isonitrosopropiophenone - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Acetophenone, m-nitro- - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Nitration of Benzene - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. Available at: [Link]

  • the nitration of benzene - electrophilic substitution. Chemguide. Available at: [Link]

  • Synthesis of 3-nitroacetophenone. Masaryk University. Available at: [Link]

  • The Nitration and Sulfonation of Benzene | MCC Organic Chemistry. Lumen Learning. Available at: [Link]

  • Nitration - Wikipedia. Wikipedia. Available at: [Link]

  • A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. ResearchGate. Available at: [Link]

  • Aromatic Nitration. BYJU'S. Available at: [Link]

Sources

Propiophenone Nitration Technical Support Center: A Guide to Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of propiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction and minimize the formation of unwanted side products. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis of the desired meta-nitropropiophenone.

Introduction: The Challenge of Regioselectivity

The nitration of propiophenone is a classic example of electrophilic aromatic substitution. The propiophenone substituent (-COCH₂CH₃) is a deactivating group, meaning it slows down the rate of reaction compared to benzene. More importantly, it is a meta-director, guiding the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the carbon atoms at the meta position on the aromatic ring.[1][2][3] However, achieving high selectivity for the meta product requires careful control of reaction parameters. Side products, including ortho and para isomers, as well as dinitrated and polymeric materials, can significantly reduce the yield and purity of the desired product.

This guide will provide a comprehensive overview of the factors influencing side product formation and offer detailed troubleshooting strategies to overcome common challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the nitration of propiophenone, providing actionable solutions grounded in chemical principles.

Problem 1: Low Yield of m-Nitropropiophenone and Significant Amounts of Unreacted Starting Material.

Possible Causes:

  • Insufficient Nitrating Agent Activity: The concentration of the nitronium ion (NO₂⁺) may be too low to effectively nitrate the deactivated propiophenone ring.

  • Reaction Temperature is Too Low: The activation energy for the nitration of a deactivated ring is significant, and low temperatures can lead to a sluggish or incomplete reaction.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

Solutions:

  • Verify the Quality of Nitrating Agents: Use fresh, concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). Water content in the acids will quench the formation of the nitronium ion.

  • Optimize the Nitrating Mixture Ratio: A standard mixed acid formulation of 1:1 or 1:2 (v/v) nitric acid to sulfuric acid is typically effective. The sulfuric acid acts as a catalyst to generate the NO₂⁺ electrophile.[4][5]

  • Controlled Temperature Increase: While low temperatures are generally preferred to minimize side reactions, a carefully controlled increase in temperature (e.g., from 0-5 °C to 10-15 °C) can increase the reaction rate. Monitor the reaction closely for any signs of exotherm or discoloration.

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to monitor the consumption of the starting material.[6][7] Extend the reaction time until the propiophenone is consumed.

Problem 2: Presence of Significant ortho and para Isomers in the Product Mixture.

Possible Causes:

  • Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable ortho and para intermediates, leading to a decrease in regioselectivity.[5] This is a classic example of shifting from kinetic to thermodynamic control, where at higher temperatures, the product distribution may reflect the relative stabilities of the intermediates, not just the lowest activation energy pathway.[8][9][10][11][12]

  • Non-optimal Nitrating Agent: Certain nitrating agents or conditions can be less selective.

Solutions:

  • Strict Temperature Control: Maintain a low and consistent reaction temperature, ideally between 0 °C and 5 °C, throughout the addition of the nitrating mixture. Use an ice-salt bath for more efficient cooling.

  • Slow, Dropwise Addition: Add the nitrating mixture to the propiophenone solution very slowly with vigorous stirring. This helps to dissipate the heat generated during the reaction and prevents localized temperature increases that can favor side product formation.

  • Consider Alternative Nitrating Agents: For highly sensitive substrates or when maximum selectivity is required, milder nitrating agents such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate can be employed.[13][14]

Problem 3: Formation of a Dark-Colored Tar or Polymeric Material.

Possible Causes:

  • Excessive Reaction Temperature: High temperatures can lead to oxidative side reactions and polymerization of the starting material or products, resulting in the formation of tar.[15]

  • Over-Nitration: The introduction of more than one nitro group onto the aromatic ring can occur under harsh conditions (high temperature, excess nitrating agent).[5] The resulting dinitro or trinitro compounds are often unstable and can contribute to tar formation.

  • Contaminants in the Starting Material: Impurities in the propiophenone can act as catalysts for polymerization or other side reactions.

Solutions:

  • Rigorous Temperature Control: As with isomer control, maintaining a low temperature is critical to prevent tar formation.

  • Use Stoichiometric Amounts of Nitrating Agent: Carefully calculate and use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess can drive the reaction towards multiple nitrations.

  • Ensure Purity of Starting Material: Use purified propiophenone. If necessary, distill the starting material before use.

  • Quenching Procedure: Pour the reaction mixture onto crushed ice immediately after the reaction is complete. This rapidly dilutes the acid and quenches the reaction, preventing further side reactions during workup.

Frequently Asked Questions (FAQs)

Q1: Why is the propiophenone group a meta-director?

The carbonyl group in propiophenone is an electron-withdrawing group due to the high electronegativity of the oxygen atom. This is further enhanced by resonance, which delocalizes the pi electrons of the benzene ring onto the carbonyl oxygen. This withdrawal of electron density deactivates the ring towards electrophilic attack.

When considering the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack, placing the incoming nitro group at the ortho or para position results in a resonance structure where the positive charge is directly adjacent to the electron-withdrawing carbonyl carbon. This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never placed on the carbon directly bonded to the propiophenone group, resulting in a more stable intermediate.[2][16] The reaction pathway with the most stable intermediate will have the lowest activation energy and will therefore be the major pathway.

Q2: What is the role of sulfuric acid in the reaction?

Concentrated sulfuric acid serves two primary roles:

  • Generation of the Electrophile: It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][5]

  • Reaction Medium: It acts as a solvent for the reaction.

Q3: How can I effectively separate the isomeric products?

If side product formation cannot be completely avoided, several techniques can be employed for purification:

  • Fractional Crystallization: The different isomers often have different solubilities in a given solvent. By carefully selecting a solvent system, it is possible to selectively crystallize the desired meta isomer.[17][18][19]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers with different polarities. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar isomers first.

Q4: What are the best analytical methods to monitor the reaction and analyze the product mixture?

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot(s).

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying the ratio of isomers in the product mixture.[7][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the carbonyl group (around 1690 cm⁻¹).

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Propiophenone (Illustrative Data)

Reaction Temperature (°C)m-nitropropiophenone (%)o-nitropropiophenone (%)p-nitropropiophenone (%)Dinitrated Products/Tar (%)
0-585-905-10<5<1
20-2570-7515-205-101-5
50-6040-5025-3010-15>15

Note: These are representative values and actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Optimized Synthesis of m-Nitropropiophenone

Materials:

  • Propiophenone (purified)

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (95-98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Crushed Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 1 equivalent of propiophenone in 3-4 volumes of concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.

  • Nitration: Add the nitrating mixture dropwise to the stirred propiophenone solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Workup: Allow the ice to melt, and a solid precipitate of the product should form. If an oil forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Neutralization: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure m-nitropropiophenone.

Visualizations

Reaction Mechanism and Directing Effects

Nitration_Mechanism cluster_reagents Reagent Preparation cluster_reaction Electrophilic Aromatic Substitution cluster_side_products Side Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2_plus Propiophenone Propiophenone Sigma_Complex Sigma Complex (Arenium Ion) NO2_plus->Sigma_Complex Sigma_Complex_Ortho_Para Ortho/Para Sigma Complex (Less Stable) NO2_plus->Sigma_Complex_Ortho_Para HSO4_minus HSO₄⁻ Meta_Product m-Nitropropiophenone HSO4_minus->Meta_Product H2O H₂O Propiophenone->Sigma_Complex Attack by π-system Propiophenone->Sigma_Complex_Ortho_Para Higher Temp. Sigma_Complex->Meta_Product Deprotonation Dinitro_Product Dinitrated Products Meta_Product->Dinitro_Product Harsh Conditions Ortho_Product o-Nitropropiophenone Para_Product p-Nitropropiophenone Sigma_Complex_Ortho_Para->Ortho_Product Sigma_Complex_Ortho_Para->Para_Product

Caption: Mechanism of Propiophenone Nitration and Side Product Pathways.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Start: Nitration of Propiophenone Problem Identify Primary Issue Start->Problem Low_Yield Low Yield / Incomplete Reaction Problem->Low_Yield Low Conversion Isomers High o/p Isomer Content Problem->Isomers Poor Selectivity Tar Tar Formation Problem->Tar Decomposition Solution_Low_Yield Solutions: - Check Reagent Quality - Optimize Temp/Time - Monitor Reaction Low_Yield->Solution_Low_Yield Solution_Isomers Solutions: - Strict Low Temp Control - Slow Addition - Milder Nitrating Agent Isomers->Solution_Isomers Solution_Tar Solutions: - Rigorous Temp Control - Stoichiometric Reagents - Pure Starting Material Tar->Solution_Tar End Successful Synthesis of m-Nitropropiophenone Solution_Low_Yield->End Solution_Isomers->End Solution_Tar->End

Caption: Troubleshooting Logic for Propiophenone Nitration.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]

  • Clark, J. (2000). Electrophilic substitution - the nitration of benzene. Retrieved from [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Ortho-para directors. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube. [Link]

  • Professor Dave Explains. (2015, January 4). Ortho/Meta/Para Directors [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2020, June 21). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the nitration of aromatic compounds.
  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.
  • ResearchGate. (2025, August 5). Analytical techniques in the study of highly-nitrated nitrocellulose. Retrieved from [Link]

  • Google Patents. (n.d.). Controlling temperature of nitration reactions.
  • ResearchGate. (2025, August 6). A fast and mild method for nitration of aromatic rings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

  • PubMed. (2020, November 18). Monitoring peptide tyrosine nitration by spectroscopic methods. Retrieved from [Link]

  • Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic... [Video]. YouTube. [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

  • AIChE. (n.d.). Separation of Isomers. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, June 21). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

  • jOeCHEM. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. [Link]

  • National Institutes of Health. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Google Patents. (n.d.). Process for separating isomeric mixtures.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]

  • Ward, K. D. (n.d.). Separation of Alkaloid Isomers and Stereoisomers with Beta-Cyclodextrin Bonded Phases. Texas Tech University.
  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • PubMed. (n.d.). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Retrieved from [Link]

Sources

purification of crude 1-(4-Nitrophenyl)propan-1-one by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of crude 1-(4-Nitrophenyl)propan-1-one via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this purification technique. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can troubleshoot effectively and achieve high-purity material.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the recrystallization process in a direct question-and-answer format.

Q1: My compound "oiled out," forming liquid droplets instead of solid crystals. What happened and how do I fix it?

A: Oiling out occurs when the dissolved solid comes out of solution at a temperature above its melting point, or if the solution is too highly concentrated. The high concentration of impurities can also depress the melting point of the mixture, contributing to this issue.

  • Causality: The solubility of your target compound is likely too high in the chosen solvent, even at lower temperatures, or the cooling process was too rapid. When the solution becomes supersaturated while still hot, the compound separates as a liquid "oil" because it lacks the energy and time to organize into a crystal lattice.

  • Immediate Corrective Action:

    • Re-heat the flask containing the oil and solvent until the oil completely redissolves.

    • Add a small additional volume (10-15%) of the hot solvent to decrease the saturation level.[1]

    • Ensure the solution is completely homogenous. If colored impurities are significant, this is the stage to consider adding decolorizing carbon (see Q5).

    • Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or wooden block and covering it to slow heat loss. Very slow cooling is the most effective way to encourage crystal formation over oiling.[2]

Q2: No crystals are forming, even after my solution has fully cooled to room temperature. What should I do?

A: This is a very common issue, typically stemming from one of two primary causes: excessive solvent or super-saturation.

  • Scenario A: Too Much Solvent. This is the most frequent cause.[2] If the solution is not saturated at the lower temperature, crystallization cannot occur.

    • Solution: Gently heat the solution and boil off a portion of the solvent.[2] To monitor this, reduce the volume by about 20% and then allow it to cool again. Repeat if necessary. Be careful not to boil it to dryness.

  • Scenario B: Super-saturation. The solution may be saturated but requires a nucleation event to initiate crystal growth.[2]

    • Solutions (in order of preference):

      • Add a Seed Crystal: If you have a small crystal of pure 1-(4-Nitrophenyl)propan-1-one, adding it to the solution will provide a perfect template for crystal growth.

      • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[2] The microscopic imperfections on the glass provide nucleation sites.

      • Flash Cooling: Briefly cool the flask in an ice-water bath for a few minutes. This can sometimes induce nucleation. Once a few small crystals appear, remove the flask from the ice bath and allow it to continue crystallizing slowly at room temperature.

Q3: My final yield of pure crystals is very low. Where did my product go?

A: A low yield suggests that a significant portion of your product was lost during the procedure. Several steps could be the culprit.

  • Potential Causes & Prevention:

    • Excessive Solvent: As discussed in Q2, using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.[1] Prevention: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

    • Premature Crystallization: The compound may have crystallized on the filter paper or in the funnel stem during hot gravity filtration.[3] Prevention: Use a stemless funnel and keep the funnel, filter paper, and receiving flask hot by placing them over a beaker of boiling solvent before and during filtration.

    • Inappropriate Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product. Prevention: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.

    • Incorrect Solvent Choice: The chosen solvent may have a significant (though not total) solubility for your compound even at low temperatures.

Q4: The crystals formed almost instantly as a fine powder as soon as I removed the flask from the heat. Is this a problem?

A: Yes, this is problematic. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[1] The goal is slow, methodical crystal growth, which is more selective for the desired molecules.

  • Cause: The solution was likely too concentrated (not enough solvent was used), or the temperature difference between the hot solution and the ambient environment was too drastic.

  • Solution:

    • Re-heat the solution to re-dissolve the powdered solid.

    • Add a small amount of additional hot solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease the saturation.[1]

    • Implement a slower cooling process as described in Q1.

Q5: My hot, dissolved solution is yellow or brown. How can I remove colored impurities?

A: Colored impurities are often large, polar organic molecules that can be effectively removed using activated carbon (decolorizing charcoal).

  • Procedure:

    • After the crude solid is fully dissolved in the hot solvent, remove the flask from the heat source temporarily to prevent flash boiling in the next step.

    • Add a very small amount of activated carbon (a microspatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.

    • Gently swirl the flask and bring it back to a boil for a few minutes.

    • The carbon, along with the adsorbed impurities, must then be removed by a hot gravity filtration step before the solution is set aside to cool.

II. Frequently Asked Questions (FAQs)

Q: What is the best recrystallization solvent for 1-(4-Nitrophenyl)propan-1-one?

A: The ideal solvent must dissolve the compound well when hot but poorly when cold.[4][5] Based on the ketone functional group and aromatic nitro group, several solvents are good candidates. A common rule of thumb is that solvents with similar functional groups to the compound are often effective.[6][7] For this ketone, acetone or ethyl acetate are good starting points. Alcohols like ethanol or methanol are also frequently used for aromatic compounds.[8] A study on the closely related 1-(4-nitrophenyl)ethenone showed high solubility in acetone and lower solubility in alcohols, suggesting an alcohol like ethanol or a mixed solvent system could be highly effective.[9] A small-scale solvent test is essential.

Q: How do I perform a proper solvent selection test?

A:

  • Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.

  • Add a potential solvent to each tube dropwise at room temperature. A good candidate solvent will not dissolve the solid at this stage.[5]

  • Gently heat the tubes that did not show solubility at room temperature in a hot water bath.

  • Add the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • The best solvent is one that dissolves the compound when hot and results in the formation of abundant crystals upon cooling.

Q: What are the key characteristics of a good recrystallization solvent?

A:

  • Solubility Gradient: The solvent must exhibit a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures.[4][10]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be filtered out) or highly soluble in the cold solvent (so they remain in the mother liquor).[5]

  • Inertness: The solvent must not react chemically with the compound being purified.[5][10]

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[10]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[10]

Q: How can I confirm the purity of my final, recrystallized product?

A: The most common and accessible method is melting point determination. A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. Crude, impure compounds melt over a broader range and at a lower temperature. The literature melting point for 1-(4-Nitrophenyl)propan-1-one is 90-91 °C .[11][12] A sharp melting range within 1-2 degrees of this value indicates high purity.

III. Experimental Data & Protocol

Compound Properties
PropertyValueSource(s)
Chemical Name 1-(4-Nitrophenyl)propan-1-one[13]
Synonyms p-Nitropropiophenone, 4'-Nitropropiophenone[13]
Molecular Formula C₉H₉NO₃[12][14]
Molecular Weight 179.17 g/mol [12][13]
Appearance Off-white to yellow crystalline solidN/A
Melting Point 90-91 °C[11][12]
Step-by-Step Recrystallization Protocol

This protocol assumes ethanol has been selected as a suitable solvent.

  • Dissolution: Place the crude 1-(4-Nitrophenyl)propan-1-one in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point. Add the minimum amount of hot solvent to the flask containing the crude solid until it completely dissolves with gentle swirling.[15]

  • Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, sand) or if decolorizing carbon was used, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization.[3]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling is paramount for the formation of large, pure crystals. Once at room temperature, the flask can be moved to an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp range close to 90-91 °C indicates successful purification.

IV. Visualization of Concepts

Recrystallization Workflow

G cluster_prep Preparation cluster_main Purification Process cluster_output Output crude Crude Solid solvent Select Solvent crude->solvent Test solubility dissolve 1. Dissolve in Min. Hot Solvent solvent->dissolve hot_filter 2. Hot Gravity Filter (If needed) dissolve->hot_filter cool 3. Cool Slowly to Crystallize hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Cold Solvent collect->wash mother_liquor Mother Liquor (Impurities) collect->mother_liquor dry 6. Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for purification by recrystallization.

Principle of Solubility-Based Purification

G cluster_legend Legend cluster_hot Hot Solvent cluster_cold Cold Solvent key1 Target Compound key2 Soluble Impurity hot_target Dissolved cold_target Crystallized hot_target->cold_target Cools & Precipitates hot_impurity Dissolved cold_impurity Remains Dissolved hot_impurity->cold_impurity Cools & Stays in Solution

Caption: Ideal solubility behavior for purification.

References

Sources

Technical Support Center: Column Chromatography Techniques for Purifying 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic purification of 1-(4-Nitrophenyl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges or have questions about isolating this key chemical intermediate. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.

Part 1: Core Principles & Initial Method Development

The successful purification of 1-(4-Nitrophenyl)propan-1-one hinges on understanding its chemical properties. With a molecular weight of approximately 179.17 g/mol , its structure contains a polar nitro group and a ketone functional group, giving it a significant topological polar surface area of about 62.9 Ų[1]. This polarity dictates its interaction with chromatographic media and is the primary factor we must manage.

Frequently Asked Questions (FAQs) - Getting Started

Q1: How do I choose the right stationary phase for purifying 1-(4-Nitrophenyl)propan-1-one?

A1: For normal-phase chromatography, silica gel is the most common and cost-effective choice.[2] Its polar silanol groups (Si-OH) interact strongly with polar compounds like our target molecule. Given that 1-(4-Nitrophenyl)propan-1-one is a neutral-to-weakly acidic compound, standard silica gel (pH ~7) is generally suitable.

  • Expertise & Experience: If you observe significant peak tailing or suspect your compound is degrading, the acidic nature of silica gel might be the cause. In such cases, you can either use a less acidic stationary phase like alumina (neutral or basic) or deactivate the silica by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-3%)[3][4].

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The key is to find a solvent system that provides good separation between your target compound and any impurities. This process almost always begins with Thin-Layer Chromatography (TLC)[2][5]. TLC is a rapid, low-cost method to screen different solvent systems and preview the separation you can expect on a column.[6]

  • Causality: The mobile phase's role is to dissolve the sample and transport it through the stationary phase.[7] By adjusting the polarity of the mobile phase, you control the speed at which compounds elute. For 1-(4-Nitrophenyl)propan-1-one, a two-component system of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is a standard starting point.[3][4]

Experimental Protocol: Thin-Layer Chromatography (TLC) for Method Development
  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate. Also, spot any available standards of starting materials for comparison.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic ring and nitro group will be UV-active. Circle the spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent system ratio until the desired compound has an Rf value between 0.2 and 0.4 . This range typically provides the best separation in column chromatography.[8] If the spots are too high (high Rf), decrease the polarity of the eluent (add more nonpolar solvent). If they are too low (low Rf), increase the polarity (add more polar solvent).

Data Presentation: Recommended TLC Solvent Systems

The table below provides starting points for TLC analysis. The goal is to achieve an Rf of 0.2-0.4 for 1-(4-Nitrophenyl)propan-1-one.

Solvent System (v/v)Polarity IndexExpected Rf of Target CompoundNotes
10% Ethyl Acetate / 90% HexanesLow< 0.1Good for separating very nonpolar impurities.
20-30% Ethyl Acetate / 80-70% Hexanes Medium 0.2 - 0.4 Often the optimal range for this compound. [9]
50% Ethyl Acetate / 50% HexanesMedium-High> 0.5Useful if the target compound is eluting with other polar impurities.[10]
5% Methanol / 95% DichloromethaneHighVariesFor highly polar impurities that do not move in EtOAc/Hexanes.[4]

Part 2: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses specific problems you might encounter.

Q3: My compound, 1-(4-Nitrophenyl)propan-1-one, won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: This indicates your compound is highly retained by the silica gel, and ethyl acetate is not a strong enough polar solvent to elute it effectively.

  • Solution 1: Increase Solvent Polarity. Switch to a more polar solvent system. A common choice is a mixture of methanol (MeOH) in dichloromethane (DCM). Start with 1-2% MeOH in DCM and increase the MeOH percentage as needed.[4][8] Caution: Do not exceed 10% methanol, as it can start to dissolve the silica gel stationary phase.[4]

  • Solution 2: Consider Reversed-Phase. For very polar compounds, reversed-phase chromatography can be an excellent alternative. Here, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[11][12]

Q4: The separation between my product and an impurity is poor (Rf values are too close). How can I improve resolution?

A4: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Fine-Tune the Solvent Ratio. If your spots are high up on the TLC plate (e.g., Rf > 0.4), decreasing the eluent polarity (e.g., going from 30% to 20% ethyl acetate in hexanes) will cause all compounds to move slower, often increasing the separation between them.

  • Solution 2: Change Solvents. The interaction between solvents, your compound, and the stationary phase is complex. Sometimes, swapping one of the solvents for another of similar polarity can drastically change selectivity. For example, try replacing ethyl acetate with a 1:1 mixture of ether and acetone, or replacing hexanes with toluene.

  • Solution 3: Use a Gradient Elution. If your crude mixture contains impurities that are both much less polar and much more polar than your product, a gradient elution is more efficient than an isocratic (constant solvent composition) elution.[13][14][15] A gradient allows you to elute nonpolar impurities quickly with a weak solvent system, then gradually increase the polarity to elute your product, and finally wash off highly polar impurities, all in a single run.[16][17]

Q5: My compound is eluting as a long, trailing streak (peak tailing) instead of a tight band. What's causing this?

A5: Peak tailing is often caused by unwanted secondary interactions between your compound and the acidic silanol groups on the silica surface.[11]

  • Solution: Add a small amount of a modifier to your mobile phase to suppress these interactions. For a neutral compound like this, adding a small amount of a slightly more polar, protic solvent like methanol (e.g., 0.5-1%) to your ethyl acetate/hexane system can sometimes improve peak shape by competing for the active sites on the silica.

Q6: I think my compound decomposed on the column. How can I confirm this and prevent it?

A6: Nitro-aromatic compounds can sometimes be sensitive to the acidic environment of silica gel.

  • Confirmation (2D TLC): Spot your crude mixture on a TLC plate and run it in a chosen solvent system. After the first development, remove the plate, dry it completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, all spots will align on a diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica plate.[8]

  • Prevention: If decomposition is confirmed, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[3][8]

Visualization: Isocratic vs. Gradient Elution Decision Workflow

This diagram illustrates the decision-making process for choosing an elution method based on your initial TLC analysis.

G TLC Run TLC of Crude Mixture Eval Evaluate TLC Plate TLC->Eval Clean Is the product well-separated from all impurities (ΔRf > 0.1)? Eval->Clean WidePolarity Are impurities present at both very high and very low Rf values? Clean->WidePolarity No Isocratic Use Isocratic Elution Clean->Isocratic Yes Gradient Use Gradient Elution WidePolarity->Gradient Yes Optimize Optimize Solvent System (Change polarity or solvent type) WidePolarity->Optimize No Optimize->TLC

Caption: Decision workflow for choosing between isocratic and gradient elution.

Part 3: Detailed Experimental Protocol

This protocol outlines a standard flash column chromatography procedure for a ~1 gram scale purification.

Experimental Protocol: Flash Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size (e.g., a 40-50 mm diameter column for 1 g of crude material).

    • Securely clamp the column vertically.

    • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[18]

    • Fill the column about one-third full with the nonpolar solvent (e.g., hexanes).

    • Prepare a slurry of silica gel (e.g., 40-60 g for 1 g of crude) in the nonpolar solvent.

    • Pour the slurry into the column. Gently tap the column to pack the silica bed evenly and dislodge air bubbles.[18]

    • Continuously drain solvent from the bottom while adding the slurry to create a uniform bed. Crucially, never let the solvent level drop below the top of the silica bed.

    • Once the silica is packed, add another ~1 cm layer of sand on top to protect the surface.[19]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 1-(4-Nitrophenyl)propan-1-one (~1 g) in a minimal amount of a suitable solvent (e.g., DCM or acetone).

    • Add 2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[19]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your starting eluent (e.g., 10% ethyl acetate in hexanes) to the column.

    • Begin collecting fractions (e.g., 15-20 mL per test tube).

    • Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches/minute (this is "flash" chromatography).

    • If using a gradient, systematically and slowly increase the percentage of the polar solvent (e.g., move from 10% to 20% to 30% ethyl acetate) as the column runs.

  • Fraction Analysis:

    • Monitor the fractions being collected using TLC to determine which ones contain your pure product.

    • Combine the pure fractions into a pre-weighed round-bottom flask.[20]

    • Remove the solvent using a rotary evaporator to yield the purified 1-(4-Nitrophenyl)propan-1-one.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • Biotage. When is Gradient Elution Better than Isocratic Elution?. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]

  • ResearchGate. What is the advantages of gradient elution over isocratic elution in LC?. [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Mastelf. Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • ResearchGate. I want good solvent system in TLC in aniline and ketone compound?. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of York, Department of Chemistry. Determining a solvent system. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. What solvent system can be used for TLC and column chromatographic separation of ethyl acetate fraction?. [Link]

  • PubChem. 1-(4-Nitrophenyl)-1-propanone. [Link]

  • ResearchGate. How to isolate/ separate the 1-(3-hydroxy-4-nitrophenyl)propan-1-one, from 1-(5-hydroxy-2-nitrophenyl)propan-1-one?. [Link]

  • PubChem. (1R)-1-(4-nitrophenyl)propan-1-ol. [Link]

  • ChemSynthesis. 1-(4-nitrophenyl)-3-phenyl-1-propanone. [Link]

  • Hamilton Company. PRP-1 Reversed-Phase Chromatography Column. [Link]

  • Matrix Fine Chemicals. 1-(4-NITROPHENYL)PROPAN-2-ONE. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Organic Chemistry Lab Techniques. Column Chromatography. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity 1-(4-Nitrophenyl)propan-2-one: A Guide for Pharmaceutical Manufacturers. [Link]

  • Royal Society of Chemistry. Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives. [Link]

  • Professor Dave Explains. Column Chromatography. [Link]

  • Chegg. Solved TLC Plate 1:4 Ethyl Acetate:Hexanes Spot Sample. [Link]

  • Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

Sources

troubleshooting common issues in the synthesis of 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)propan-1-one (also known as 4'-nitropropiophenone). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our focus is on delivering practical, field-tested insights grounded in established chemical principles.

Introduction to Synthetic Strategies

1-(4-Nitrophenyl)propan-1-one is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds. The two primary synthetic routes to this molecule each present a unique set of challenges:

  • Route A: Friedel-Crafts Acylation of Nitrobenzene. This approach involves the direct acylation of nitrobenzene with propanoyl chloride or propanoic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Route B: Nitration of Propiophenone. This two-step process begins with the Friedel-Crafts acylation of benzene to form propiophenone, which is subsequently nitrated to introduce the nitro group onto the aromatic ring.

This guide will dissect the potential issues in both pathways, with a strong emphasis on the more viable and commonly employed Route B , due to the inherent limitations of performing a Friedel-Crafts reaction on a strongly deactivated ring like nitrobenzene.

Troubleshooting Workflow Overview

When encountering issues in the synthesis of 1-(4-Nitrophenyl)propan-1-one, a systematic approach to troubleshooting is essential. The following diagram outlines a general workflow for diagnosing and resolving common problems.

Troubleshooting_Workflow cluster_qa Troubleshooting Q&A Sections start Problem Encountered (e.g., Low Yield, Impurities) check_route Identify Synthetic Route (A or B?) start->check_route route_a Route A: Friedel-Crafts of Nitrobenzene check_route->route_a Route A route_b Route B: Nitration of Propiophenone check_route->route_b Route B qa_reaction Q&A: Reaction Issues - No Reaction - Low Conversion route_a->qa_reaction route_b->qa_reaction qa_purity Q&A: Purity Issues - Isomeric Impurities - Byproducts route_b->qa_purity solution Implement Corrective Actions - Optimize Conditions - Refine Purification qa_reaction->solution qa_purity->solution qa_isolation Q&A: Isolation & Purification - Oiling Out - Poor Recovery qa_isolation->solution

Caption: A general workflow for troubleshooting the synthesis of 1-(4-Nitrophenyl)propan-1-one.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Issues Related to Reaction Failure or Low Conversion

Q1: I am attempting the Friedel-Crafts acylation of nitrobenzene with propanoyl chloride and AlCl₃ (Route A), but I am getting no product or extremely low yields. What is going wrong?

A1: This is a very common and expected issue. The nitro group (-NO₂) is a powerful deactivating group, meaning it withdraws electron density from the aromatic ring through both inductive and resonance effects.[1][2] Friedel-Crafts acylation is an electrophilic aromatic substitution reaction, which relies on the nucleophilic character of the benzene ring to attack the electrophile (the acylium ion).[3] Due to the electron-poor nature of the nitrobenzene ring, its nucleophilicity is severely diminished, making the reaction extremely sluggish or preventing it from occurring altogether under standard conditions.[1][4] In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions because of its inertness.[5]

Recommendation: It is highly recommended to switch to Route B: Nitration of Propiophenone . This pathway is significantly more efficient and reliable for synthesizing 1-(4-Nitrophenyl)propan-1-one.

Q2: My nitration of propiophenone (Route B) has stalled, and TLC analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: Incomplete nitration can be due to several factors related to the reaction conditions and reagents.

  • Inadequate Nitrating Agent: The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from the reaction of nitric acid and a strong dehydrating acid, typically sulfuric acid.[3] If the concentration of your acids is not sufficiently high (i.e., you are using dilute acids), the equilibrium for the formation of the nitronium ion will not be favorable.

  • Insufficient Acid Catalyst: Sulfuric acid plays a crucial role as a catalyst in generating the nitronium ion. An insufficient amount of sulfuric acid will lead to a low concentration of the electrophile.

  • Low Reaction Temperature: While nitration is an exothermic reaction and requires careful temperature control to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.

  • Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time.

Corrective Actions:

ParameterRecommendationRationale
Reagents Use concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%).Ensures a high concentration of the nitronium ion electrophile.[3]
Stoichiometry Ensure a molar excess of nitric acid and a sufficient catalytic amount of sulfuric acid.Drives the equilibrium towards product formation.
Temperature Maintain a temperature between 0-10 °C during the addition of propiophenone, then allow the reaction to slowly warm to room temperature. Gentle heating (40-50 °C) can be applied if the reaction is still sluggish, but this should be monitored carefully to avoid dinitration.Balances reaction rate with selectivity and safety.
Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been consumed.Provides real-time information on the reaction's completion.
Section 2: Issues Related to Product Purity and Isomer Formation

Q3: My final product after nitrating propiophenone (Route B) is a mixture of isomers. How can I improve the regioselectivity and purify the desired para-isomer?

Improving Regioselectivity:

While completely eliminating the formation of the ortho-isomer is challenging, its proportion can sometimes be minimized by:

  • Steric Hindrance: Using a bulkier nitrating agent or reaction conditions that favor a bulkier transition state can sterically hinder attack at the ortho position, thereby increasing the proportion of the para product. However, for a propanoyl group, this effect is often modest.

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable para isomer over the ortho isomer.

Purification of the para-Isomer:

The separation of the ortho and para isomers is the most practical approach to obtaining the pure desired product.

  • Recrystallization: The para-isomer is often more crystalline and less soluble than the ortho-isomer due to its higher symmetry and more efficient crystal packing. Recrystallization from a suitable solvent is the primary method for purification. A mixed solvent system of ethanol and water is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon slow cooling, the less soluble para-isomer should crystallize out.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a gradient of hexane and ethyl acetate , is a good starting point. The less polar para-isomer will typically elute before the more polar ortho-isomer.

Section 3: Issues Related to Product Isolation and Characterization

Q4: During the work-up of my nitration reaction, my product "oiled out" instead of precipitating as a solid. What should I do?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a crystalline solid. This often happens if the melting point of the crude product (which can be depressed by the presence of impurities like the ortho-isomer) is below the temperature of the crystallization medium.

Troubleshooting "Oiling Out":

  • Ensure Complete Neutralization: If quenching the reaction mixture in water, ensure that the acidic solution is fully neutralized. Residual acid can sometimes inhibit crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid 1-(4-nitrophenyl)propan-1-one, adding a tiny crystal to the oil can induce crystallization.

  • Solvent Extraction and Recrystallization: If the product remains an oil, perform a solvent extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). After drying and evaporating the solvent, attempt to recrystallize the resulting crude oil/solid from an appropriate solvent system as described in Q3.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of spectroscopic and physical methods should be used to confirm the structure and assess the purity of your 1-(4-nitrophenyl)propan-1-one.

MethodExpected Results for 1-(4-Nitrophenyl)propan-1-one
Melting Point 90-91 °C.[9] A broad or depressed melting point indicates the presence of impurities.
¹H NMR The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and two doublets in the aromatic region, indicative of a para-substituted benzene ring.
¹³C NMR The spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the four different carbons of the para-substituted aromatic ring.
IR Spectroscopy Look for strong absorption bands corresponding to the carbonyl (C=O) stretch (around 1680-1700 cm⁻¹) and the symmetric and asymmetric stretches of the nitro group (-NO₂) (around 1520 cm⁻¹ and 1350 cm⁻¹).
TLC/HPLC A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests a high degree of purity. The presence of multiple spots/peaks indicates impurities, which could be unreacted starting material or isomers.

Experimental Protocols

Synthesis of Propiophenone (Precursor for Route B)

This protocol describes the Friedel-Crafts acylation of benzene with propanoyl chloride.

Propiophenone_Synthesis reagents Reagents: - Benzene - Propanoyl Chloride - Anhydrous AlCl₃ reaction Reaction: - Add AlCl₃ to benzene - Slowly add propanoyl chloride at 0-5 °C - Stir at RT for 2-3 hours reagents->reaction workup Work-up: - Quench with ice-cold HCl - Separate organic layer - Wash with NaHCO₃ and brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Remove solvent - Vacuum distillation workup->purification product Product: Propiophenone purification->product

Caption: Workflow for the synthesis of propiophenone.

Step-by-Step Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and dry benzene (as solvent and reactant).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add propanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly and carefully onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and wash it successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude propiophenone by vacuum distillation.

Nitration of Propiophenone to 1-(4-Nitrophenyl)propan-1-one (Route B)

Nitration_of_Propiophenone reagents Reagents: - Propiophenone - Conc. H₂SO₄ - Conc. HNO₃ nitrating_mixture Prepare Nitrating Mixture: - Add H₂SO₄ to a flask - Cool to 0 °C - Slowly add HNO₃ reagents->nitrating_mixture reaction Reaction: - Slowly add propiophenone to the  nitrating mixture at 0-10 °C - Stir at RT for 1-2 hours reagents->reaction nitrating_mixture->reaction workup Work-up: - Pour onto crushed ice - Filter the precipitate - Wash with cold water reaction->workup purification Purification: - Recrystallize from  ethanol/water workup->purification product Product: 1-(4-Nitrophenyl)propan-1-one purification->product

Caption: Workflow for the nitration of propiophenone.

Step-by-Step Procedure:

  • In a flask, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (1.1 eq) to the sulfuric acid with constant stirring, keeping the temperature below 10 °C.

  • In a separate beaker, dissolve propiophenone (1.0 eq) in a small amount of concentrated sulfuric acid.

  • Add the propiophenone solution dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

  • A yellowish solid should precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from a mixture of ethanol and water to obtain pale yellow crystals of 1-(4-nitrophenyl)propan-1-one.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. [Link]

  • Google Patents. (1979). Production of propiophenone.
  • Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes. [Link]

  • Google Patents. (2018).
  • SciSpace. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025). Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques. [Link]

  • Quora. (2017). Why doesn't nitrobenzene undergo Friedel–Crafts reactions?. [Link]

  • Chemistry Steps. (2023). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • ResearchGate. (2016). How to isolate/ separate the 1-(3-hydroxy-4-nitrophenyl)propan-1-one, from 1-(5-hydroxy-2-nitrophenyl)propan-1-one ?. [Link]

  • University of East Anglia. (n.d.). Nitration and aromatic reactivity. [Link]

  • Western Kentucky University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • Socratic. (2015). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. [Link]

  • University of Technology, Iraq. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

  • YouTube. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • ResearchGate. (2019). Figure S8. NMR of 1 H spectrum of 1-phenyl-1-propanone (1a), in CDCl3.... [Link]

  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]

  • Chegg. (2022). Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given.. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-nitrophenyl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic route, ensuring both efficiency and reproducibility. The primary focus is on the Friedel-Crafts acylation of nitrobenzene, a notoriously challenging yet crucial transformation.

Core Reaction Pathway: Friedel-Crafts Acylation of Nitrobenzene

The synthesis of 1-(4-nitrophenyl)propan-1-one is most commonly achieved via the Friedel-Crafts acylation of nitrobenzene with propanoyl chloride or propanoic anhydride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

The core of this reaction is an electrophilic aromatic substitution (EAS). However, it presents a significant challenge: the nitro group (–NO₂) is a powerful electron-withdrawing group, which strongly deactivates the benzene ring towards electrophilic attack.[1][2][3] This deactivation makes the reaction sluggish and highly sensitive to reaction conditions.[4][5]

Caption: General Friedel-Crafts acylation pathway for synthesizing 1-(4-Nitrophenyl)propan-1-one.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a direct Q&A to address the most pressing issues encountered during synthesis.

Q1: My reaction yield is extremely low, or I've only recovered my starting material. What are the likely causes?

A1: This is the most common issue, directly linked to the deactivated nature of the nitrobenzene ring. Several factors can be at play:

  • Insufficient Catalyst Activity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[1] Any water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., freshly distilled dichloromethane or carbon disulfide) and fresh, high-purity AlCl₃.

  • Inadequate Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[6] The reason is that the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[6]

    • Solution: Use at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the limiting reagent (nitrobenzene or propanoyl chloride). For highly deactivated substrates, an excess of up to 2-3 equivalents may be necessary.

  • Sub-optimal Reaction Temperature: Overcoming the high activation energy of this reaction often requires elevated temperatures. Room temperature is typically insufficient.

    • Solution: While initial mixing should be done at a low temperature (0 °C) to control the initial exothermic reaction of the catalyst with the acylating agent, the reaction with nitrobenzene often requires heating.[4] Monitor the reaction by TLC or GC-MS while gradually increasing the temperature, potentially up to the reflux temperature of the solvent (e.g., dichloromethane at ~40°C). Be cautious, as excessively high temperatures can lead to decomposition.

  • Catalyst Sequestration by the Nitro Group: The oxygen atoms of the nitro group can coordinate with the Lewis acid catalyst.[4] This interaction further deactivates the ring by creating a formal positive charge and reduces the amount of available catalyst for activating the acylating agent.

    • Solution: This is an inherent challenge. Using a stoichiometric excess of the catalyst is the primary way to counteract this effect.

Q2: My analysis shows a mixture of isomers, including the meta-product. How can I improve para-selectivity?

A2: This is a classic regioselectivity problem in electrophilic aromatic substitution.

  • Understanding the Directing Effects: The nitro group is a strong meta-director due to its electron-withdrawing nature. The formation of the para product in Friedel-Crafts acylation is somewhat anomalous but often observed. The meta isomer is a very common and expected side product.

    • Causality: The directing effect is a result of the relative stability of the carbocation intermediates (sigma complexes). The intermediate leading to meta substitution is less destabilized than those for ortho and para substitution. The fact that para product can be obtained suggests that under forcing Friedel-Crafts conditions, kinetic and thermodynamic factors can be complex.

  • Controlling Isomer Ratio:

    • Temperature Control: Reaction temperature can influence the isomer ratio. Lowering the temperature (if the reaction still proceeds) may favor a specific isomer, though this often comes at the cost of reaction rate. A systematic temperature study is recommended.

    • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the isomer distribution. Solvents like carbon disulfide (CS₂) or nitrobenzene itself (used as a solvent) can sometimes offer different selectivity compared to halogenated solvents.

Q3: The reaction mixture turned dark brown or black, and I have significant tar/polymer formation. What happened?

A3: Tar formation indicates decomposition and unwanted side reactions, often caused by overly harsh conditions.

  • Excessive Temperature: While heating is often necessary, excessive temperatures can cause the starting materials, intermediates, or even the product to decompose or polymerize.

    • Solution: Carefully control the reaction temperature with a thermostat-controlled heating mantle or oil bath. Do not exceed the reflux temperature of your chosen solvent unless you are intentionally running a high-temperature reaction in a sealed vessel.

  • Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. For example, while dichloromethane is common, more reactive solvents could be alkylated or acylated under strong Lewis acid conditions.

    • Solution: Stick to relatively inert solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide.

Q4: Purification of the final product is difficult. What is the best work-up and purification strategy?

A4: A clean work-up is critical for obtaining a pure product.

  • Quenching the Reaction: The AlCl₃-ketone complex must be hydrolyzed.

    • Protocol: The reaction mixture should be cooled in an ice bath and then very slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.[7] This process is highly exothermic and will release HCl gas, so it must be done in a well-ventilated fume hood. The acid helps to keep aluminum salts dissolved in the aqueous phase.

  • Extraction:

    • Protocol: After quenching, separate the organic layer. Extract the aqueous layer 2-3 times with a suitable solvent (e.g., dichloromethane or ethyl acetate) to recover all the product. Combine all organic layers.

  • Washing and Drying:

    • Protocol: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification:

    • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexanes) to find one that gives good crystal formation.

    • Column Chromatography: If recrystallization is ineffective or if isomers are present, silica gel column chromatography is the next step.[8] Use a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes) to separate the desired para-isomer from other impurities and isomers.[8]

Frequently Asked Questions (FAQs)

  • Q: Why is Friedel-Crafts acylation on nitrobenzene so difficult in the first place?

    • A: The nitro group is one of the strongest deactivating groups in electrophilic aromatic substitution.[5][9] It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring a very poor nucleophile and thus highly unreactive towards electrophiles like the acylium ion.[10][11]

  • Q: Can I use a different Lewis acid besides AlCl₃?

    • A: Yes, although AlCl₃ is the classic and often most potent choice. Other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used, but they are generally less reactive and may not be effective for a strongly deactivated substrate like nitrobenzene.[12] More modern, reusable solid acid catalysts like certain zeolites or metal triflates are also an option, though they may require higher temperatures and longer reaction times.[13][14][15]

  • Q: Does the acyl group on the product deactivate the ring further?

    • A: Yes. The propanoyl group is also an electron-withdrawing, deactivating group.[16][17] This is actually an advantage of acylation over alkylation, as it prevents poly-acylation reactions from occurring. Once one acyl group has been added, the ring is even less likely to react a second time.

  • Q: How can I confirm the identity and purity of my final product, 1-(4-nitrophenyl)propan-1-one?

    • A: A combination of analytical techniques should be used:

      • TLC/GC-MS: To monitor reaction progress and assess the purity of the crude product.

      • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.

      • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. The ¹H NMR will show characteristic signals for the aromatic protons in the para-substituted pattern and the ethyl group protons.

      • FTIR Spectroscopy: To confirm the presence of the carbonyl (C=O) and nitro (NO₂) functional groups.

Optimized Experimental Protocol

This protocol incorporates best practices derived from the troubleshooting guide.

Materials:

  • Nitrobenzene

  • Propanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Concentrated HCl

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (1.5 equivalents). Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add propanoyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃/DCM suspension over 20-30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.

  • Substrate Addition: Add nitrobenzene (1.0 equivalent) dropwise to the reaction mixture, again keeping the temperature at 0 °C.

  • Reaction: After the addition, slowly allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (~40 °C). Monitor the reaction's progress using TLC or GC-MS.

  • Work-up (Quenching): Once the reaction is complete (or has reached a plateau), cool the flask back down to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring in a fume hood.

  • Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Data Summary Table: Influence of Parameters

ParameterConditionExpected Outcome on YieldEffect on Selectivity (para vs. meta)Rationale
Catalyst Loading Sub-stoichiometric (<1 eq)Very Low / No ReactionN/AInsufficient catalyst to activate acylating agent and overcome product complexation.[6]
Stoichiometric (~1.1-1.5 eq)Moderate to GoodGenerally favors paraOptimal balance for activating the reaction without excessive side reactions.
Large Excess (>2 eq)May IncreaseCan decrease selectivityDrives the reaction forward but may lead to harsher conditions and side products.
Temperature 0 °C to Room TempLow / Very SlowMay improveInsufficient energy to overcome the activation barrier of the deactivated ring.
Reflux (e.g., ~40°C in DCM)OptimalStandard for this reactionProvides the necessary energy for the reaction to proceed at a reasonable rate.
High Temp (>80 °C)May DecreasePoorRisk of decomposition, tar formation, and less selective side reactions.
Solvent Dichloromethane (DCM)GoodStandardCommon, relatively inert solvent for Friedel-Crafts reactions.
Carbon Disulfide (CS₂)GoodMay DifferA non-polar, traditional solvent that can sometimes alter isomer ratios.
Nitrobenzene (as solvent)GoodMay DifferUsing the reactant as the solvent can be efficient for large-scale synthesis.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Suspend AlCl₃ in Anhydrous DCM Cool to 0 °C B Add Propanoyl Chloride dropwise at 0 °C A->B C Add Nitrobenzene dropwise at 0 °C B->C D Warm to RT, then Reflux (~40°C) C->D E Monitor by TLC / GC-MS D->E F Cool to 0 °C Quench in Ice/HCl E->F Upon Completion G Extract with DCM F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Recrystallization or Column Chromatography I->J K Characterize Pure Product (NMR, MP, FTIR) J->K

Caption: Step-by-step workflow for the synthesis and purification of 1-(4-Nitrophenyl)propan-1-one.

References

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 20, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2016, December). Cleaner Routes for Friedel-Crafts Acylation. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved January 20, 2026, from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved January 20, 2026, from [Link]

  • Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved January 20, 2026, from [Link]

  • Quora. (2017, April 22). Why doesn't nitrobenzene undergo Friedel–Crafts reactions?. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2016, April 18). How to isolate/ separate the 1-(3-hydroxy-4-nitrophenyl)propan-1-one, from 1-(5-hydroxy-2-nitrophenyl)propan-1-one?. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved January 20, 2026, from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

Sources

stability of 1-(4-Nitrophenyl)propan-1-one under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Nitrophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound under various experimental and storage conditions. Understanding the stability profile of 1-(4-Nitrophenyl)propan-1-one is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results.

I. Compound Stability Profile: An Overview

1-(4-Nitrophenyl)propan-1-one is a nitroaromatic ketone, and its stability is influenced by the reactivity of the nitro group, the ketone functional group, and the aromatic ring. Like many nitroaromatic compounds, it is susceptible to degradation under certain conditions, including exposure to light, high temperatures, and non-neutral pH. The primary degradation pathways may involve reduction of the nitro group, photochemical reactions, and hydrolysis.

This guide will walk you through the potential stability issues, how to recognize them, and the protocols to mitigate them.

II. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the handling and storage of 1-(4-Nitrophenyl)propan-1-one.

Q1: What are the ideal storage conditions for solid 1-(4-Nitrophenyl)propan-1-one?

A1: For long-term stability, solid 1-(4-Nitrophenyl)propan-1-one should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator at room temperature is a suitable option. For extended storage, refrigeration (2-8 °C) is recommended. Avoid exposure to direct sunlight and moisture.

Q2: I need to prepare a stock solution of 1-(4-Nitrophenyl)propan-1-one. What solvent should I use and how should I store it?

A2: The choice of solvent depends on your experimental needs. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common solvents for creating concentrated stock solutions. For aqueous experiments, it is advisable to make a concentrated stock in an organic solvent and then dilute it into your aqueous buffer immediately before use. Store stock solutions in amber vials at -20°C for short-term storage (days to weeks) and at -80°C for long-term storage (months). Minimize freeze-thaw cycles.

Q3: Is 1-(4-Nitrophenyl)propan-1-one sensitive to light?

A3: Yes, nitroaromatic compounds are often photosensitive.[1] Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.[2] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil. Perform experimental manipulations in a fume hood with the sash down to minimize light exposure.

Q4: How does pH affect the stability of 1-(4-Nitrophenyl)propan-1-one in aqueous solutions?

A4: The stability of 1-(4-Nitrophenyl)propan-1-one in aqueous solutions is pH-dependent. While it is relatively stable at neutral pH, it can be susceptible to hydrolysis under strongly acidic or basic conditions.[3][4] The ketone functional group can undergo enolization, which can be catalyzed by acid or base, potentially leading to side reactions. The nitro group's electron-withdrawing nature can also influence the reactivity of the aromatic ring.

Q5: Can I heat a solution of 1-(4-Nitrophenyl)propan-1-one?

A5: Prolonged heating should be avoided. Thermal stress can lead to decomposition. If heating is necessary for your experiment, it should be done for the shortest possible time and at the lowest effective temperature. Always perform a small-scale pilot experiment to assess stability under your specific heating conditions.

III. Troubleshooting Guide: Investigating Compound Instability

This section provides a structured approach to identifying and resolving common issues related to the stability of 1-(4-Nitrophenyl)propan-1-one in your experiments.

Issue 1: Inconsistent or Non-reproducible Experimental Results

Possible Cause: Degradation of 1-(4-Nitrophenyl)propan-1-one during storage or the experiment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocol: Purity Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of your compound and detecting any degradation products.[5][6]

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where 1-(4-Nitrophenyl)propan-1-one has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of 1-(4-Nitrophenyl)propan-1-one of known concentration.

    • Analyze your current sample and compare the chromatogram to that of the fresh standard.

    • Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.

Issue 2: Unexpected Color Change in Solution

Possible Cause: Formation of colored degradation products, often associated with the reduction of the nitro group or other structural rearrangements.

Troubleshooting Steps:

  • Visual Inspection: Note the color of the solution. A yellowing or browning of a previously colorless solution is a common sign of degradation.

  • UV-Vis Spectroscopy: Acquire a UV-Vis spectrum of the colored solution and compare it to a freshly prepared solution. A shift in the absorption maxima or the appearance of new absorption bands can indicate the formation of degradation products.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the components in the colored solution. This can help in elucidating the structures of the degradation products.

Forced Degradation Studies: A Proactive Approach

To systematically investigate the stability of 1-(4-Nitrophenyl)propan-1-one under your specific experimental conditions, a forced degradation study is recommended.[7][8][9] This involves subjecting the compound to various stress conditions and analyzing the resulting samples.

Summary of Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hoursHydrolysis of the ketone or reactions on the aromatic ring.
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hoursEnolization followed by potential cleavage or condensation reactions.
Oxidation 3% H₂O₂, room temperature for 24 hoursOxidation of the propyl chain or the aromatic ring.
Thermal Stress Solid or solution heated at >60°CThermal decomposition.
Photostability Exposure to UV light (e.g., 254 nm or 365 nm) or high-intensity visible lightPhotoreduction of the nitro group, ring modifications.[1][2]

Experimental Workflow for Forced Degradation:

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways:

Based on the chemical structure of 1-(4-Nitrophenyl)propan-1-one, the following degradation pathways can be hypothesized:

G A 1-(4-Nitrophenyl)propan-1-one B Reduction of Nitro Group (e.g., to amino or hydroxylamino) A->B Reductive conditions C Photochemical Rearrangement A->C Light Exposure D Hydrolysis/Cleavage A->D Strong Acid/Base E Oxidation Products A->E Oxidizing Agents

Caption: Hypothesized degradation pathways.

IV. Concluding Remarks

The stability of 1-(4-Nitrophenyl)propan-1-one is a critical factor for the reliability of your research. By adhering to proper storage and handling procedures and by proactively investigating potential stability issues, you can ensure the integrity of your experimental data. This guide provides a framework for understanding and troubleshooting the stability of this compound. For further assistance, please consult the references provided or contact your chemical supplier's technical support.

V. References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery. Retrieved January 21, 2026, from [Link]

    • analytical methods. (n.d.). Retrieved January 21, 2026, from [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. J Anal Pharm Res, 3(6), 14-12.

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. RJPT, 12(1), 365-370.

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 21, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2017, October 2). BioPharm International. Retrieved January 21, 2026, from [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved January 21, 2026, from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). BJSTR. Retrieved January 21, 2026, from [Link]

  • Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca 2+ -Doped AgInS 2 - MDPI. (2023, April 20). MDPI. Retrieved January 21, 2026, from [Link]

  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2021, March 10). Cambridge Open Engage. Retrieved January 21, 2026, from [Link]

  • The non-enzymatic hydrolysis of p-nitrophenyl phosphate - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • 1-(4-Nitrophenyl)propan-1-ol - SpectraBase. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds - Journal of the Chemical Society C - RSC Publishing. (1968). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • How to isolate/ separate the 1-(3-hydroxy-4-nitrophenyl)propan-1-one, from 1-(5-hydroxy-2-nitrophenyl)propan-1-one ? | ResearchGate. (2016, April 18). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (1R)-1-(4-nitrophenyl)propan-1-ol | C9H11NO3 | CID - PubChem - NIH. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 1-(4-nitrophenyl)-3-phenyl-1-propanone - ChemSynthesis. (n.d.). ChemSynthesis. Retrieved January 21, 2026, from [Link]

  • 1-(4-Nitrophenyl)-1-propanone | C9H9NO3 | CID 94726 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds - Frontiers. (2019, July 2). Frontiers. Retrieved January 21, 2026, from [Link]

  • Draw the structures of the following compounds: p-Nitropropiophenone - Allen. (n.d.). Allen. Retrieved January 21, 2026, from [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Draw the structure of p-Nitropropiophenone - Filo. (n.d.). Filo. Retrieved January 21, 2026, from [Link]

  • 5.4: Hydrolysis Reactions - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • (PDF) Photocatalytic Degradation of p-Nitrophenol (PNP) in Aqueous Suspension of TiO 2. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Acids and Bases Grade 12: Hydrolysis - YouTube. (2021, July 9). YouTube. Retrieved January 21, 2026, from [Link]

  • 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved January 21, 2026, from [Link]

  • Hydrolysis Reaction - CEM Corporation. (n.d.). CEM Corporation. Retrieved January 21, 2026, from [Link]

  • HYDROLYSIS. (n.d.). Retrieved January 21, 2026, from [Link]

  • 28.3: Organic Photochemistry - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water - PubMed. (2021, February 5). PubMed. Retrieved January 21, 2026, from [Link]

  • RP-HPLC Stability Indicating Assay Technique Development and Validation for the Simultaneous Evaluation of Fenpiverinium, Pitofenone and Diclofenac | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein - IJFMR. (2024, March 26). IJFMR. Retrieved January 21, 2026, from [Link]

Sources

identifying and characterizing impurities in 1-(4-Nitrophenyl)propan-1-one samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling of 1-(4-Nitrophenyl)propan-1-one

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Nitrophenyl)propan-1-one. This guide is designed to provide expert insights and practical solutions for the critical task of identifying and characterizing impurities in your samples. Ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount for safety, efficacy, and regulatory compliance. This document offers a blend of foundational knowledge, troubleshooting guides, and detailed protocols to navigate the complexities of impurity analysis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of 1-(4-Nitrophenyl)propan-1-one.

Q1: What are the most probable impurities in a sample of 1-(4-Nitrophenyl)propan-1-one?

A1: Impurities can originate from various sources, including the synthetic route, degradation, and storage. They are typically categorized as follows:

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis. Given that the synthesis of 1-(4-Nitrophenyl)propan-1-one often involves the nitration of propiophenone or a related precursor, positional isomers are the most common process-related impurities. The acyl group on propiophenone is a meta-director in electrophilic aromatic substitution[1]. Therefore, you should anticipate the presence of:

    • 1-(3-Nitrophenyl)propan-1-one: The primary isomeric by-product.

    • 1-(2-Nitrophenyl)propan-1-one: A potential minor isomeric by-product.

    • Propiophenone: Unreacted starting material.

  • Degradation Impurities: These form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, and base. Key potential degradants include:

    • 1-(4-Nitrophenyl)propan-1-ol: Formed by the reduction of the ketone functional group[2].

    • 1-(4-Aminophenyl)propan-1-one: Formed by the reduction of the nitro group.

    • 4-Nitrophenol: Can arise from hydrolysis or other degradation pathways, and is itself a common reference material that requires high purity[3].

  • Reagents and Solvents: Residual solvents and reagents used during synthesis or purification.

Q2: What is a "stability-indicating method," and why is it essential?

A2: A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or other components in the sample matrix[4]. It is essential because it provides assurance that the analytical method can detect changes in the purity and potency of the drug substance over time, which is a core requirement of regulatory bodies like the ICH and FDA[5]. Forced degradation studies are used to generate the relevant degradation products to prove the method's specificity[6][7].

Q3: Which primary analytical technique should I use for initial purity assessment?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique for initial purity assessment. 1-(4-Nitrophenyl)propan-1-one possesses a strong chromophore (the nitrophenyl group), making it highly sensitive to UV detection. A well-developed RP-HPLC method can effectively separate the main component from its various impurities, allowing for their detection and quantification[8][9].

Q4: How do I confirm the identity of an unknown peak in my chromatogram?

A4: A multi-step approach is required. The first step is typically Liquid Chromatography-Mass Spectrometry (LC-MS) [10][11]. This provides the molecular weight of the unknown impurity, which is critical for proposing a chemical structure. For unambiguous structural confirmation, the impurity must be isolated, usually by preparative HPLC, and then analyzed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .

Troubleshooting Guides

This section provides solutions to specific experimental issues you may encounter.

Problem 1: My HPLC chromatogram shows poor resolution between the main peak and an impurity.

Potential Cause Troubleshooting Action & Explanation
Inadequate Mobile Phase Composition Action: Systematically vary the organic-to-aqueous ratio of your mobile phase. Explanation: Adjusting the solvent strength (elutropic strength) directly impacts retention times. A lower percentage of organic solvent (e.g., acetonitrile, methanol) will generally increase retention and may improve the separation between closely eluting peaks.
Incorrect Mobile Phase pH Action: Adjust the pH of the aqueous portion of your mobile phase using a suitable buffer (e.g., phosphate, formate). Explanation: While the target molecule is neutral, some impurities may have ionizable groups. Changing the pH can alter their ionization state and, consequently, their retention behavior on a C18 column, often leading to better resolution.
Suboptimal Organic Modifier Action: Switch the organic solvent in your mobile phase (e.g., from acetonitrile to methanol, or vice versa). Explanation: Acetonitrile and methanol have different selectivities. This means they interact differently with the analyte and the stationary phase, which can alter the elution order and improve the separation of co-eluting peaks.
Incorrect Column Chemistry Action: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column). Explanation: If a standard C18 column is not providing adequate separation, a different column chemistry may offer unique interactions (like pi-pi interactions with a phenyl column) that can resolve difficult peak pairs.

Problem 2: I observe an unexpected peak that I suspect is a degradation product. How do I confirm this?

A: This is the primary objective of a forced degradation study. By intentionally stressing the 1-(4-Nitrophenyl)propan-1-one sample under various conditions, you can generate its degradation products in a controlled manner.

cluster_0 Forced Degradation Workflow Start Pure Sample of 1-(4-Nitrophenyl)propan-1-one Stress Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) Start->Stress Analyze_Stressed Analyze Stressed Sample using HPLC-UV/MS Stress->Analyze_Stressed Compare Compare Chromatograms of Stressed vs. Unstressed Samples Analyze_Stressed->Compare Identify Identify New Peaks as Potential Degradants Compare->Identify New Peak(s) Observed Characterize Characterize Degradant Structure (MS, NMR after isolation) Identify->Characterize

Caption: Workflow for identifying degradation products.

By comparing the chromatogram of the stressed sample to a control (unstressed) sample, any new peaks that appear can be confidently labeled as degradation products. You can then proceed with their characterization.

Problem 3: How do I quantify impurities that are present at very low levels?

A: Accurate quantification of trace-level impurities requires a validated analytical method with sufficient sensitivity.

Challenge Solution & Rationale
Low Signal-to-Noise Ratio Action: Increase the sample concentration or the injection volume. Rationale: This puts more of the impurity on the column, leading to a larger peak and a better signal-to-noise ratio. Be careful not to overload the column with the main component.
Poor UV Absorbance Action: Select a detection wavelength where the impurity has maximum absorbance, even if it's not the optimal wavelength for the main peak. Rationale: A diode-array detector (DAD) is invaluable here, as it can provide the full UV spectrum for each peak, allowing you to choose the best wavelength for each impurity.
Lack of a Reference Standard Action: Use the principle of relative response factor (RRF). Rationale: If a pure standard for the impurity is not available, you can estimate its concentration relative to the main peak. This involves comparing the peak area and assuming the response is similar (RRF = 1.0) or determining the RRF experimentally if the impurity can be isolated.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating method. It must be fully validated according to ICH Q2(R1) guidelines before use.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30-32 min: 70% to 30% B

      • 32-37 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 1-(4-Nitrophenyl)propan-1-one sample in a 50:50 mixture of acetonitrile and water to achieve a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stressing the sample to generate potential degradation products, as recommended by ICH guidelines[5]. The goal is to achieve 5-20% degradation of the active substance.

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of 1-(4-Nitrophenyl)propan-1-one in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Heat at 80 °C for 4 hours.

    • Cool, neutralize with 1 mL of 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 mL of 1N HCl and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation:

    • Store the solid powder in an oven at 105 °C for 48 hours.

    • Dissolve the stressed powder in the mobile phase to a concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Dissolve the stressed powder in the mobile phase to a concentration of 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with a control sample, using the stability-indicating HPLC method described above.

cluster_1 Impurity Characterization Logic Start Unknown Peak Detected in HPLC-UV LCMS Perform LC-MS Analysis Start->LCMS MW Determine Molecular Weight (MW) LCMS->MW Propose Propose Potential Structures (Isomers, Degradants, etc.) MW->Propose Isolate Isolate Impurity via Preparative HPLC Propose->Isolate NMR Acquire 1H and 13C NMR Spectra Isolate->NMR HRMS Acquire High-Resolution Mass Spectrum (HRMS) Isolate->HRMS Confirm Confirm Structure NMR->Confirm HRMS->Confirm

Caption: Decision pathway for structural elucidation of impurities.

References

  • ResearchGate. (2016). How to isolate/ separate the 1-(3-hydroxy-4-nitrophenyl)propan-1-one, from 1-(5-hydroxy-2-nitrophenyl)propan-1-one ? Available at: [Link]

  • PubChem. 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(4-Nitrophenyl)-1-propanone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (1R)-1-(4-nitrophenyl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Available at: [Link]

  • ResearchGate. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • Brainly. (2022). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • SciSpace. (2016). Forced Degradation Studies. Available at: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Scholars Research Library. A validated stability indicating RP-HPLC method for simultaneous estimation of paracetamol, aceclofenac and rabeprazol. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • SIELC Technologies. (2018). 1-Propanone, 1-(4-methoxyphenyl)- | SIELC. Available at: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Available at: [Link]

  • International Research Journal of Engineering and Technology (IRJET). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Available at: [Link]

  • International Journal for Multidisciplinary Research (IJFMR). (2024). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. Available at: [Link]

  • Neliti. Development of stability indicating, validated single dissolution method for simultaneous estimation. Available at: [Link]

  • CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • SpectraBase. 1-(4-Nitrophenyl)propan-1-ol. Available at: [Link]

Sources

Technical Support Center: Resolving Isomer Separation Issues for 1-(4-Nitrophenyl)propan-1-one and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the complex challenges associated with the chromatographic separation of 1-(4-nitrophenyl)propan-1-one isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter issues with resolving positional isomers from synthesis or separating enantiomers of chiral derivatives. Here, we synthesize technical protocols with field-proven insights to help you diagnose and solve common chromatographic problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for troubleshooting your separation.

Q1: What are the common types of isomers associated with 1-(4-nitrophenyl)propan-1-one that I might need to separate?

You will typically encounter two classes of isomers:

  • Positional (or Constitutional) Isomers: These arise during the synthesis, specifically the nitration of propiophenone. The nitro group (-NO₂) can attach at different positions on the phenyl ring, resulting in 1-(2-nitrophenyl)propan-1-one (ortho), 1-(3-nitrophenyl)propan-1-one (meta), and the desired 1-(4-nitrophenyl)propan-1-one (para). These isomers have different physical properties but can be challenging to separate due to their structural similarity.[1][2]

  • Enantiomers: The molecule 1-(4-nitrophenyl)propan-1-one itself is achiral and does not have enantiomers. However, it is a common precursor or structural motif in chiral molecules. For example, if the ketone at position 1 is reduced to a hydroxyl group, it forms (R)- and (S)-1-(4-nitrophenyl)propan-1-ol, a racemic mixture of enantiomers.[3] The separation of these mirror-image molecules is a critical step in pharmaceutical development.

Q2: I am injecting 1-(4-nitrophenyl)propan-1-one onto a chiral column but see only one peak. Why aren't the enantiomers separating?

This is an expected result. Enantiomers are non-superimposable mirror images that exist only for chiral molecules. 1-(4-nitrophenyl)propan-1-one lacks a stereocenter and is therefore achiral. To perform an enantiomeric separation, you must be working with a chiral derivative. If your goal is to produce and separate enantiomers, you must first introduce a chiral center, for example, by reducing the ketone.

Q3: What is the most critical first step when I observe multiple peaks or poor peak shape in my chromatogram?

The first step is to diagnose the nature of the problem. Before adjusting instrumental parameters, inject a significantly smaller mass of your sample.[4]

  • If a shoulder resolves into a distinct peak: You are likely dealing with two separate, co-eluting compounds (e.g., positional isomers or a partially resolved racemic mixture).[4][5] Your focus should be on improving chromatographic selectivity.

  • If the peak shape remains distorted but proportional to the main peak: The issue is more likely related to the chromatographic system or conditions, such as a mismatched sample solvent, column contamination, a void at the head of the column, or a blocked frit.[4][5]

Q4: Which chromatographic technique—HPLC, SFC, or GC—is most suitable for these separations?

The choice depends on the specific isomers you are separating:

  • High-Performance Liquid Chromatography (HPLC): This is the most versatile and common technique. Normal-phase HPLC is often superior for separating positional isomers, while chiral HPLC is the gold standard for enantiomeric separations.[6][7]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, particularly for chiral separations. It offers faster analysis times, reduced solvent consumption (making it a "greener" technique), and is well-suited for both analytical and preparative scale purification.[8][9]

  • Gas Chromatography (GC): GC is less suitable for these compounds as they have relatively low volatility and may be thermally labile. HPLC and SFC provide more robust and reliable separation methods.

Section 2: Troubleshooting Guide: Positional Isomer Separation

This section focuses on resolving the ortho-, meta-, and para-nitro isomers of propiophenone.

Issue: I have poor resolution between my 1-(4-nitrophenyl)propan-1-one isomers using a C18 reversed-phase column.

  • Underlying Cause: Positional isomers often have very similar hydrophobicity, leading to poor selectivity and co-elution in reversed-phase chromatography. While reversed-phase separates primarily on polarity, it may not be sensitive enough to the subtle differences in the dipole moments of these isomers.[6]

  • Expert Recommendation & Protocol: Switch to a Normal-Phase Liquid Chromatography (NPLC) system. NPLC utilizes a polar stationary phase (like silica or cyano) and a non-polar mobile phase, which enhances separation based on differences in polarity and interaction with the stationary phase.

    Protocol 1: NPLC Method Development for Positional Isomers

    • Column Selection: Begin with a high-purity silica or a cyano-propyl (CN) bonded phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Start with a simple binary mobile phase of Hexane/Isopropanol (IPA) at a 95:5 (v/v) ratio.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Detection: Use a UV detector set to 254 nm, where the nitroaromatic ring strongly absorbs.

    • Optimization:

      • If retention is too long, increase the percentage of the polar modifier (IPA) in increments of 2-5%.

      • If resolution is poor but retention is reasonable, try a different polar modifier. Ethanol can offer different selectivity compared to IPA.

      • Ensure your sample is dissolved in the mobile phase or a weaker solvent (like pure hexane) to prevent peak distortion.

  • Logical Framework for Positional Isomer Separation

    Positional_Isomer_Separation Start Start: Separate Positional Isomers RP_HPLC Attempt Separation on C18 RP-HPLC Start->RP_HPLC Check_Res Resolution > 1.5? RP_HPLC->Check_Res Success Success: Method is Validated Check_Res->Success Yes Switch_NP Switch to Normal Phase HPLC (NPLC) Check_Res->Switch_NP No Select_Col Select Stationary Phase: 1. Silica 2. Cyano (CN) Switch_NP->Select_Col Develop_MP Develop Mobile Phase: - Start: 95:5 Hexane/IPA - Optimize %IPA for retention Select_Col->Develop_MP Optimize Optimize for Selectivity: - Try Ethanol as modifier - Adjust flow rate/temp Develop_MP->Optimize Optimize->Check_Res

    Caption: Workflow for developing a separation method for positional isomers.

Section 3: Troubleshooting Guide: Enantiomeric Separation of Chiral Analogues

This guide assumes you are working with a racemic mixture of a chiral analogue, such as (R/S)-1-(4-nitrophenyl)propan-1-ol.

Issue 1: I am observing peak splitting or severe shouldering on my chiral column.

  • Underlying Cause: This is one of the most common issues in chiral chromatography and can stem from multiple sources. It is crucial to diagnose it systematically.[5][10] Potential causes include a blocked column frit, a void in the packing bed, or a mismatch between the sample solvent and the mobile phase.[4][5]

  • Expert Recommendation & Protocol: Follow a systematic troubleshooting workflow to isolate the cause. Do not change multiple parameters at once.

    Protocol 2: Diagnosing and Resolving Peak Splitting

    • Verify Analyte vs. Artifact: As mentioned in the FAQs, inject a 5-10x diluted sample. If the split resolves into two smaller, distinct peaks, you have partial enantiomeric separation that needs optimization. If the distorted shape remains, the problem is likely mechanical or chemical.[5]

    • Check for Solvent Mismatch: The "sample solvent effect" is a primary cause of peak distortion. Ensure your sample is dissolved in the initial mobile phase or a solvent of weaker or equal strength. Injecting a sample in a much stronger solvent (e.g., pure ethanol into a hexane-rich mobile phase) will cause severe peak fronting or splitting.

    • Inspect for Column Inlet Issues: If all peaks in the chromatogram (including other compounds) are split, the issue is almost certainly at the column inlet.[4]

      • Action: First, try reversing and flushing the column (check manufacturer's instructions first, as not all columns can be back-flushed). This can sometimes dislodge particulates from the inlet frit.

      • If flushing fails, the frit may be permanently blocked or there could be a void (a channel) in the stationary phase. In these cases, the column may need to be replaced.[4][5]

    • Assess Column Health: Polysaccharide-based chiral columns can lose performance over time, especially with aggressive mobile phases or additives.[10] If you observe a gradual decline in resolution accompanied by peak splitting, consider a column regeneration procedure.

  • Logical Framework for Troubleshooting Peak Splitting

    Peak_Splitting_Troubleshooting Start Peak Splitting or Shouldering Observed Dilute Inject 10x Diluted Sample Start->Dilute Check_Shape Shape resolves to two peaks? Dilute->Check_Shape Optimize_Sep Problem: Partial Separation Action: Optimize Mobile Phase (Modifier %, Additives, Temp) Check_Shape->Optimize_Sep Yes Check_Solvent Problem: Artifact/Distortion Action: Check Sample Solvent (Must be weaker than mobile phase) Check_Shape->Check_Solvent No Check_All_Peaks Does splitting affect all peaks? Check_Solvent->Check_All_Peaks Column_Inlet Problem: Inlet Issue Action: Reverse/Flush Column Replace Frit or Column Check_All_Peaks->Column_Inlet Yes Column_Deg Problem: Column Degradation Action: Run Column Regeneration Protocol (See Manufacturer Guide) Check_All_Peaks->Column_Deg No

    Caption: A systematic workflow for diagnosing the root cause of peak splitting.

Issue 2: How do I select the right chiral stationary phase (CSP) for my compound?

  • Underlying Cause: Chiral recognition mechanisms are highly specific, and there is no single "universal" chiral column. Success depends on creating multiple simultaneous interactions (e.g., hydrogen bonding, pi-pi stacking, steric hindrance) between the analyte and the CSP.

  • Expert Recommendation & Protocol: Employ a rational screening approach using a small, diverse set of columns. For a molecule like 1-(4-nitrophenyl)propan-1-ol, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[11]

    Protocol 3: CSP Screening for Chiral Analogues

    • Primary Column Screen: Select 3-4 CSPs with different characteristics. A recommended starting set is:

      • Cellulose-based CSP: (e.g., Chiralcel OD/OJ)

      • Amylose-based CSP: (e.g., Chiralpak AD/AS)

      • Macrocyclic Antibiotic CSP: (e.g., Vancomycin-based)[12]

    • Primary Mobile Phase Screen: Test each column with at least two mobile phase systems to cover different interaction modes:

      • Normal Phase: Hexane/Ethanol or Hexane/IPA (e.g., 90:10 v/v).

      • Polar Organic Mode: Acetonitrile or Methanol, often with a small amount of an additive if the analyte is acidic or basic.

    • Evaluation: Analyze the results for any sign of separation (even a shoulder is a promising start). The condition that gives the best "hit" is then carried forward for optimization.

    • Optimization: Fine-tune the mobile phase composition, temperature, and flow rate to maximize the resolution (Rs) of the lead condition. A resolution value of Rs > 1.5 is generally desired for baseline separation.

Section 4: Data Summary & Protocols

For clarity and ease of use, key quantitative data and protocols are summarized below.

Table 1: Recommended Starting Conditions for Chiral Separation Screening
ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
Mobile Phase A n-Hexane or HeptaneN/AWater + 0.1% Formic Acid
Mobile Phase B Ethanol or IsopropanolAcetonitrile or MethanolAcetonitrile or Methanol
Typical Gradient 10% to 50% B over 10 min100% B (Isocratic)20% to 80% B over 10 min
Additives Typically none needed0.1% DEA (for bases) or TFA (for acids)0.1% TFA or Formic Acid
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C30 - 40 °C

Note: These are general starting points. Always consult the column manufacturer's guidelines for specific operating limits.[11]

Table 2: Common Causes & Solutions for Poor Peak Shape
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions (e.g., silanol activity); Column overload; Extra-column dead volume.Add a competitor to the mobile phase (e.g., 0.1% TFA); Reduce sample concentration; Check and shorten tubing, use smaller ID fittings.
Peak Fronting Sample solvent stronger than mobile phase; Column overload (less common).Dissolve sample in mobile phase or a weaker solvent; Reduce sample concentration.
Peak Splitting Column inlet frit blockage; Column void; Severe sample solvent mismatch.Back-flush column; Replace column; Match sample solvent to mobile phase.[4][5]
Broad Peaks Low efficiency (column degradation); High dead volume; Slow kinetics.Replace column; Check system plumbing; Lower flow rate or increase temperature.
References
  • Daicel Chiral Technologies. (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
  • ResearchGate. (2016). How to isolate/ separate the 1-(3-hydroxy-4-nitrophenyl)propan-1-one, from 1-(5-hydroxy-2-nitrophenyl)propan-1-one?.
  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions.
  • DTIC. (n.d.). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters.
  • LC Troubleshooting Bible. (n.d.). Understanding Split Peaks.
  • BenchChem. (2025). Technical Support Center: Troubleshooting (Rac)-DPPC-d6 Peak Splitting in Chromatography.
  • Guidechem. (n.d.). 1-(4-NITROPHENYL)PROPAN-1-ONE 3758-70-1 wiki.
  • Vscht.cz. (2007). TROUBLESHOOTING.
  • Separation Science. (n.d.). Enantiomer Separations.
  • LCGC International. (2010). Finding the Best Separation for Enantiomeric Mixtures.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)-1-propanone.
  • ChemicalBook. (2023). 1-(4-NITROPHENYL)PROPAN-1-ONE.
  • Longdom Publishing. (n.d.). Development of Supercritical Fluid Chromatography Techniques.
  • NIH. (2021). Advances in supercritical fluid chromatography.
  • PubChem. (n.d.). (1R)-1-(4-nitrophenyl)propan-1-ol.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
  • ResearchGate. (n.d.). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector.

Sources

Technical Support Center: Pilot Plant Scale-Up of 1-(4-Nitrophenyl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling up the synthesis of 1-(4-Nitrophenyl)propan-1-one from the laboratory bench to pilot plant production. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to navigate the challenges associated with this specific chemical transformation on a larger scale.

Synthesis Overview: The Friedel-Crafts Acylation of Nitrobenzene

The synthesis of 1-(4-nitrophenyl)propan-1-one is typically achieved via the Friedel-Crafts acylation of nitrobenzene with propanoyl chloride, using a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] The reaction introduces the propanoyl group onto the aromatic ring through an electrophilic aromatic substitution mechanism.[3][4][5]

However, the presence of the nitro group (-NO₂) on the benzene ring presents a significant challenge. The nitro group is a powerful deactivating group, which withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack.[4][6][7] Consequently, forcing reaction conditions are often necessary, which can lead to potential side reactions and complicates the scale-up process.[6][8]

General Reaction Scheme

Nitrobenzene Nitrobenzene Reaction + Nitrobenzene->Reaction PropanoylChloride Propanoyl Chloride PropanoylChloride->Reaction Product 1-(4-Nitrophenyl)propan-1-one HCl HCl (gas) AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction > 1 equivalent Reaction->Product Reaction->HCl G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reactor Jacketed Reactor Charge_Solvent Charge Anhydrous Solvent (e.g., DCM) Charge_AlCl3 Charge AlCl₃ Charge_Solvent->Charge_AlCl3 Cooling1 Cool to 0-5 °C Charge_AlCl3->Cooling1 Add_Propanoyl Slowly Add Propanoyl Chloride Cooling1->Add_Propanoyl Add_Nitrobenzene Slowly Add Nitrobenzene Add_Propanoyl->Add_Nitrobenzene Reaction_Stir Stir at Controlled Temperature (e.g., RT for 2-4h) Add_Nitrobenzene->Reaction_Stir Transfer Transfer Reaction Mixture to Quench Reaction_Stir->Transfer Quench_Vessel Quench Vessel (Ice/HCl) Extraction Extract with Solvent Transfer->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter_Dry Filter and Concentrate Dry->Filter_Dry Recrystallize Recrystallize from Suitable Solvent Filter_Dry->Recrystallize Final_Product Dry Final Product (1-(4-Nitrophenyl)propan-1-one) Recrystallize->Final_Product Start Low Yield or No Reaction Check_Catalyst Is the AlCl₃ fresh and anhydrous? Start->Check_Catalyst Yes1 Yes Check_Catalyst->Yes1 Yes No1 No Check_Catalyst->No1 No Check_Moisture Are solvents and glassware dry? Yes2 Yes Check_Moisture->Yes2 Yes No2 No Check_Moisture->No2 No Check_Stoich Is AlCl₃ stoichiometry correct (>1 eq)? Yes3 Yes Check_Stoich->Yes3 Yes No3 No Check_Stoich->No3 No Check_Temp Is the reaction temperature optimized? Yes4 Yes Check_Temp->Yes4 Yes No4 No Check_Temp->No4 No Yes1->Check_Moisture Sol_Catalyst Use fresh, high-purity AlCl₃ No1->Sol_Catalyst Yes2->Check_Stoich Sol_Moisture Thoroughly dry all equipment and solvents No2->Sol_Moisture Yes3->Check_Temp Sol_Stoich Increase AlCl₃ to 1.1-1.3 equivalents No3->Sol_Stoich Sol_Other Investigate reagent purity or other side reactions Yes4->Sol_Other Sol_Temp Optimize temperature via lab-scale experiments No4->Sol_Temp

Sources

Validation & Comparative

comparison of 1-(4-Nitrophenyl)propan-1-one with its ortho and meta isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Isomers of Nitrophenylpropan-1-one for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of 1-(4-nitrophenyl)propan-1-one with its ortho and meta isomers. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and differential reactivity, supported by experimental data and protocols. This document is designed to be a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science, where a nuanced understanding of isomeric differences is paramount for predictable outcomes.

Introduction: More Than Just Positional Isomers

The nitrophenylpropanones—specifically the ortho, meta, and para isomers of 1-phenylpropan-1-one bearing a nitro group—are versatile chemical intermediates. While sharing the same molecular formula (C₉H₉NO₃) and weight (179.17 g/mol ), the seemingly minor shift in the nitro group's position on the aromatic ring profoundly alters their electronic structure, physical properties, and chemical reactivity.[1][2] These differences are critical in contexts ranging from synthetic strategy to the biological activity of downstream products, as the nitro group can serve as both a pharmacophore and a toxicophore.[3] This guide will elucidate these distinctions, providing the foundational knowledge necessary for their effective utilization.

Synthesis Strategy: The Influence of Directing Groups

The synthesis of each isomer requires a distinct strategy, dictated by the powerful directing effects of the acyl and nitro substituents in electrophilic aromatic substitution.

The Meta Isomer: A Classic Two-Step Approach

The most straightforward synthesis is that of the 1-(3-nitrophenyl)propan-1-one . The propanoyl group (-COC₂H₅) is an electron-withdrawing, meta-directing deactivator. Therefore, a two-step sequence starting from benzene is highly effective.[4][5][6]

  • Friedel-Crafts Acylation: Benzene is first acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield propiophenone (1-phenylpropan-1-one).[4]

  • Nitration: The resulting propiophenone is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[4][5]

Synthesis_Meta Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone 1. CH₃CH₂COCl, AlCl₃ (Friedel-Crafts Acylation) Meta_Isomer 1-(3-Nitrophenyl)propan-1-one Propiophenone->Meta_Isomer 2. HNO₃, H₂SO₄ (Nitration)

Caption: Synthetic pathway for 1-(3-nitrophenyl)propan-1-one.

The Ortho and Para Isomers: A More Challenging Route

Synthesizing the ortho and para isomers is less direct. The nitro group is a potent deactivating group, making the Friedel-Crafts acylation of nitrobenzene inefficient. While not the primary industrial route, a common laboratory approach involves the nitration of a precursor that can be later converted to the desired ketone. A more direct, albeit lower-yielding, method is the Friedel-Crafts acylation of nitrobenzene, which will produce a mixture of isomers, with the meta being the major product, but ortho and para isomers can be separated chromatographically.

A more specific synthesis for the ortho isomer, for instance, might involve starting with 2-nitrotoluene, which can be oxidized and subsequently elaborated to the propanone.

Comparative Physicochemical Properties

The position of the nitro group significantly impacts intermolecular forces and crystal lattice packing, leading to distinct physical properties. The para isomer, with its high symmetry, typically has the highest melting point. The ortho isomer often exhibits the lowest melting point, which can be attributed to steric hindrance between the adjacent propanoyl and nitro groups, disrupting crystal packing.

Property1-(2-Nitrophenyl)propan-1-one (ortho)1-(3-Nitrophenyl)propan-1-one (meta)1-(4-Nitrophenyl)propan-1-one (para)
CAS Number 17408-15-0[7][8]17408-16-1[9][10]3758-70-1[1][11]
Molecular Formula C₉H₉NO₃[7][12]C₉H₉NO₃[2][9]C₉H₉NO₃[1][13]
Molecular Weight 179.17 g/mol [7]179.17 g/mol [9]179.17 g/mol [13]
Melting Point ~25-26 °C (for 1-(2-Nitrophenyl)propan-2-one)[14]98-101 °C[9]Not explicitly found, but expected to be high.
Boiling Point 111-113 °C (Predicted) (for 1-(2-Nitrophenyl)propan-2-one)[14]299.4 °C at 760 mmHg (Predicted)[8]Not explicitly found.
Density 1.212 g/cm³ (Predicted) (for 1-(2-Nitrophenyl)propan-2-one)[14]1.199 g/cm³ (Predicted)[9]Not explicitly found.
Appearance Yellow crystalline solid (general for this class)[10]Yellow crystalline solid[10]Solid[15]

Note: Some physical data, particularly for the ortho isomer, is for the related compound 1-(2-Nitrophenyl)propan-2-one, as data for 1-(2-Nitrophenyl)propan-1-one is less available in the searched sources. The trends discussed are generally applicable.

Spectroscopic and Chromatographic Differentiation

The electronic environment around the aromatic ring is unique for each isomer, resulting in distinct spectroscopic and chromatographic profiles.

Electronic Effects and Reactivity

The nitro group is strongly electron-withdrawing through both the inductive (-I) and resonance (-R) effects. The resonance effect is most pronounced when the nitro group is in the ortho or para position, as it can directly delocalize the electron density from the ring.

Resonance cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho_img ortho_text Strong -R effect activates ring towards nucleophilic attack. meta_img meta_text -R effect is absent at the meta position. Dominated by -I effect. para_img para_text Strong -R effect, similar to ortho. Most electrophilic carbonyl.

Caption: Influence of nitro group position on electronic effects.

This differential electronic landscape dictates reactivity:

  • Carbonyl Electrophilicity : The carbonyl group is most electrophilic in the para isomer and least in the meta isomer, due to the extent of electron withdrawal from the ring.

  • Nucleophilic Aromatic Substitution (SₙAr) : The ortho and para isomers are highly susceptible to SₙAr reactions, as the nitro group can stabilize the negative charge of the Meisenheimer complex intermediate. This reactivity is largely absent in the meta isomer.

  • Acidity of α-Protons : The electron-withdrawing effect of the nitrophenyl group increases the acidity of the α-protons on the propanoyl chain compared to unsubstituted propiophenone, facilitating enolate formation.

Analytical Separation Protocol: Thin Layer Chromatography (TLC)

The polarity differences between the isomers allow for effective separation via chromatography. The para isomer is typically the most polar, followed by the meta, and then the ortho isomer, which may exhibit reduced polarity due to potential intramolecular interactions.

Objective: To separate a mixture of the three nitrophenylpropan-1-one isomers.

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: 4:1 Hexane:Ethyl Acetate (This is a starting point and may require optimization).

  • Sample: A solution of the mixed isomers in a volatile solvent (e.g., dichloromethane).

  • Visualization: UV lamp (254 nm).

Procedure:

  • Preparation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Cover and let the atmosphere saturate for 10-15 minutes.

  • Spotting: Using a capillary tube, spot the sample mixture onto the baseline of the TLC plate. Ensure the spot is small and concentrated.

  • Development: Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.

  • Visualization: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp.

  • Analysis: Calculate the Retention Factor (R_f) for each spot (R_f = distance traveled by spot / distance traveled by solvent front). The least polar compound (expected ortho) will have the highest R_f, and the most polar (expected para) will have the lowest R_f.

TLC_Workflow start Prepare Mobile Phase (e.g., 4:1 Hexane:EtOAc) spot Spot Isomer Mixture on Silica TLC Plate start->spot develop Develop Plate in Saturated Chamber spot->develop visualize Dry Plate & Visualize under UV Light (254 nm) develop->visualize analyze Calculate Rf Values (Rf_ortho > Rf_meta > Rf_para) visualize->analyze end Isomers Separated analyze->end

Caption: Experimental workflow for TLC separation of isomers.

Conclusion

The ortho, meta, and para isomers of 1-(nitrophenyl)propan-1-one are distinct chemical entities whose properties are governed by the position of the nitro substituent. The para isomer is characterized by its symmetry and strong electronic withdrawing effects, the meta isomer's reactivity is primarily dictated by inductive effects, and the ortho isomer is influenced by steric interactions between adjacent functional groups. A thorough understanding of these differences, from synthetic accessibility to chromatographic behavior and chemical reactivity, is essential for any researcher or developer utilizing these important chemical building blocks. This guide provides the comparative framework necessary to make informed decisions in experimental design and application.

References

  • Brainly. (2022, February 24). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Available at: [Link]

  • Gauth. (n.d.). Devise a 2‑step synthesis of 1‑(3‑nitrophenyl)propan‑1‑one from benzene. Available at: [Link]

  • ChemBK. (2024, April 9). 1-(3-nitrophenyl)propan-1-one. Available at: [Link]

  • Chegg. (2025, February 10). Solved Devise a 2‑step synthesis of | Chegg.com. Available at: [Link]

  • Chegg. (2020, March 23). Solved Devise a 2-step synthesis of | Chegg.com. Available at: [Link]

  • MyEngineeringTools. (n.d.). 1-(3-Nitrophenyl)-1-propanone Properties vs Temperature. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Nitrophenyl)propan-1-ol. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)-1-propanone. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 1-(4-nitrophenyl)-3-phenyl-1-propanone. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-(2-Nitrophenyl)propan-2-one. Available at: [Link]

  • Stenutz. (n.d.). 1-(3-nitrophenyl)propan-1-one. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Nitrophenyl)propan-2-one. Available at: [Link]

  • ResearchGate. (2025, August 10). Spectral properties and isomerism of nitroenamines. Part 4.1 β-Amino-α-nitro-α,β-unsaturated ketones. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methoxy-5-nitrophenyl)propan-1-one. Available at: [Link]

  • Chem-Impex. (n.d.). 2-(2-Nitrophenyl)propan-1-ol. Available at: [Link]

  • LookChem. (n.d.). 1-(2-nitrophenyl)propan-1-one CAS NO.17408-15-0. Available at: [Link]

  • ResearchGate. (n.d.). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. Available at: [Link]

  • Chad's Prep. (2020, October 8). 5.5 How to Identify Type of Isomerism | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. 11(1), 175-180. Available at: [Link]

  • Chemsrc. (2025, August 25). 1-(4-fluoro-3-nitrophenyl)propan-1-one. Available at: [Link]

  • Medicosis Perfectionalis. (2023, September 5). Isomers | Dextro- vs Levo-, Constitutional, Diasteriomers, Enantiomers, Mesocompounds, E- vs Z- [Video]. YouTube. Available at: [Link]

  • Chemistry with Mrs. K. (2014, March 12). 3B 4.6 Isomerism for Aldehydes & Ketones [Video]. YouTube. Available at: [Link]

Sources

Comparative Reactivity Analysis: 1-(4-Nitrophenyl)propan-1-one vs. p-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic organic chemistry, substituted aromatic ketones serve as pivotal intermediates for a vast array of functional molecules, including active pharmaceutical ingredients. Among these, 1-(4-Nitrophenyl)propan-1-one and its close analog, p-nitroacetophenone, are common precursors. While structurally similar, the subtle difference in the alkyl chain—an ethyl versus a methyl group—imparts distinct reactivity profiles that can significantly influence reaction kinetics, product yields, and synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of these two compounds. We will dissect the electronic and steric factors governing their behavior and provide supporting experimental frameworks to guide researchers in selecting the optimal substrate for their specific application.

Molecular Structure and Physicochemical Properties

The foundational difference between the two molecules is the substitution on the acyl group. Both share a p-nitrophenyl moiety, but 1-(4-Nitrophenyl)propan-1-one possesses an ethyl ketone, whereas p-nitroacetophenone is a methyl ketone.[1][2] This seemingly minor variation has significant consequences for their chemical behavior.

Property1-(4-Nitrophenyl)propan-1-onep-Nitroacetophenone
IUPAC Name 1-(4-nitrophenyl)propan-1-one1-(4-nitrophenyl)ethanone[1]
CAS Number 3758-70-1[3]100-19-6[1]
Molecular Formula C₉H₉NO₃[2]C₈H₇NO₃[4]
Molecular Weight 179.17 g/mol [3]165.15 g/mol [1]
Appearance Not AvailableYellow prisms or bright yellow powder[1]
Structure CCC(=O)C₁=CC=C([O-])C=C₁CC(=O)C₁=CC=C([O-])C=C₁

Theoretical Framework: Unpacking Reactivity

The reactivity of the carbonyl group in these ketones is primarily dictated by a balance of electronic and steric effects.[5]

Electronic Effects: The Dominance of the Nitro Group

Both molecules are profoundly influenced by the para-nitro group (-NO₂), a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but, more importantly for this comparison, it significantly enhances the reactivity of the carbonyl group towards nucleophilic attack.[6]

This occurs through two mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon.

  • Resonance Effect (-M): The nitro group delocalizes the π-electrons of the benzene ring, creating a partial positive charge (δ+) on the carbonyl carbon. This resonance stabilization makes the carbonyl carbon more electrophilic.

This increased electrophilicity makes both 1-(4-Nitrophenyl)propan-1-one and p-nitroacetophenone significantly more reactive towards nucleophiles than their unsubstituted counterparts (propiophenone and acetophenone).[7]

Steric and Inductive Effects of the Alkyl Group

Herein lies the key difference between the two compounds. The choice between a methyl (CH₃) and an ethyl (CH₂CH₃) group introduces subtle but critical variations.

  • Steric Hindrance: The ethyl group in 1-(4-Nitrophenyl)propan-1-one is bulkier than the methyl group in p-nitroacetophenone. This increased steric bulk physically impedes the trajectory of an incoming nucleophile, slowing the rate of reaction at the carbonyl center. Ketones with larger alkyl groups generally exhibit lower reactivity due to this crowding in the transition state.[5][8]

  • Inductive Effect (+I): Alkyl groups are weakly electron-donating. An ethyl group has a slightly stronger positive inductive effect than a methyl group. This means it "pushes" more electron density towards the carbonyl carbon, marginally reducing its electrophilicity compared to the methyl group in p-nitroacetophenone.[5]

Comparative Experimental Analysis: Reactivity in Action

To validate the theoretical framework, we will compare the performance of both ketones in fundamental organic reactions.

Nucleophilic Addition: Reduction of the Carbonyl Group

The reduction of the carbonyl to a secondary alcohol is a classic nucleophilic addition reaction. A common and selective reagent for this transformation is sodium borohydride (NaBH₄), which preferentially reduces ketones and aldehydes without affecting the nitro group under standard conditions.[9]

Hypothesis: p-Nitroacetophenone will react faster and potentially give a higher yield than 1-(4-Nitrophenyl)propan-1-one under identical reaction conditions.

Representative Experimental Protocol: NaBH₄ Reduction

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the ketone (p-nitroacetophenone or 1-(4-Nitrophenyl)propan-1-one) in 50 mL of ethanol with gentle warming.

  • Cooling: Cool the solution to 0-5 °C in an ice bath to control the initial exotherm.

  • Reagent Addition: Add 1.2 equivalents of sodium borohydride (0.45 g, 12 mmol) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once the starting material is consumed, carefully add 20 mL of water to quench the excess NaBH₄. Heat the mixture to boiling to destroy any remaining borohydride.[9] Extract the cooled solution twice with 30 mL of diethyl ether.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the corresponding alcohol product.[9]

Anticipated Results and Discussion

CompoundPredicted Reaction Time (TLC)Predicted YieldRationale
p-Nitroacetophenone ~15-20 min>90%Less steric hindrance allows for rapid attack by the borohydride nucleophile.[5]
1-(4-Nitrophenyl)propan-1-one ~30-45 min80-85%Increased steric bulk from the ethyl group slows the rate of nucleophilic attack, potentially leading to side reactions or incomplete conversion over the same period.[5][8]

This expected outcome directly supports the theoretical principles of steric hindrance governing carbonyl reactivity. For syntheses where reaction time and maximum yield are critical, p-nitroacetophenone offers a distinct advantage.

Diagram: Generalized Nucleophilic Attack Workflow

The following diagram illustrates the key steps in the experimental workflow for the reduction, a representative nucleophilic addition reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Ketone in Ethanol B Cool to 0-5 °C (Ice Bath) A->B C Add NaBH₄ Portion-wise B->C D Stir at RT & Monitor by TLC C->D E Quench with H₂O D->E F Extract with Diethyl Ether E->F G Dry & Evaporate Solvent F->G H Isolate Product (Alcohol) G->H

Caption: Experimental workflow for NaBH₄ reduction of aromatic ketones.

Reactions at the α-Carbon: Enolate Formation

The acidity of the α-hydrogens is another critical aspect of ketone reactivity, enabling reactions like aldol condensations and halogenations. The strong electron-withdrawing nitro group acidifies the α-protons in both molecules, making them readily removable by a base.[8]

  • p-Nitroacetophenone: Possesses three equivalent, sterically unhindered α-hydrogens on the methyl group.

  • 1-(4-Nitrophenyl)propan-1-one: Has two equivalent α-hydrogens on the methylene (-CH₂-) group.

Comparative Analysis:

The kinetics of enolization can be compared by observing the rate of a reaction that proceeds via the enolate, such as acid-catalyzed iodination.

Hypothesis: Kinetically, the deprotonation of p-nitroacetophenone may be faster due to the statistical advantage (three protons vs. two) and lower steric hindrance. Thermodynamically, the enolate of 1-(4-Nitrophenyl)propan-1-one is more substituted and thus more stable.

Diagram: Factors Influencing Carbonyl Reactivity

This diagram illustrates the interplay of electronic and steric effects on the carbonyl carbon.

G cluster_electronic Electronic Effects cluster_steric Steric Effects Ketone Aromatic Ketone Reactivity Nitro p-Nitro Group (-I, -M Effect) Ketone->Nitro Alkyl_I Alkyl Group (+I Effect) Ketone->Alkyl_I Alkyl_S Alkyl Group Size (Steric Hindrance) Ketone->Alkyl_S Reactivity Carbonyl Electrophilicity (δ+) Nitro->Reactivity Increases Alkyl_I->Reactivity Decreases (Slightly) Alkyl_S->Reactivity Decreases Rate of Attack

Caption: Key factors determining the reactivity of the subject ketones.

Summary and Recommendations

This guide establishes a clear hierarchy of reactivity based on fundamental chemical principles and supported by experimental design.

Feature1-(4-Nitrophenyl)propan-1-onep-NitroacetophenoneRecommendation
Nucleophilic Addition Rate SlowerFaster For rapid carbonyl additions (e.g., reductions, Grignard reactions), p-nitroacetophenone is the superior choice.
Steric Hindrance HigherLower In reactions involving bulky nucleophiles, the lower steric profile of p-nitroacetophenone is advantageous.
α-Hydrogen Reactivity Kinetically SlowerKinetically Faster For reactions requiring rapid, kinetically controlled enolate formation, p-nitroacetophenone is preferred.
Handling Liquid/Low-Melting SolidSolid[1]p-Nitroacetophenone is a stable, crystalline solid, which can be easier to handle and weigh accurately than a liquid or low-melting analog.

For the majority of applications that rely on the reactivity of the carbonyl group or the kinetic acidity of the α-hydrogens, p-nitroacetophenone demonstrates superior reactivity compared to 1-(4-Nitrophenyl)propan-1-one. The smaller steric footprint and marginally higher electrophilicity of its carbonyl carbon make it more susceptible to nucleophilic attack and rapid deprotonation.

Researchers and process chemists should favor p-nitroacetophenone in synthetic routes where reaction efficiency, speed, and yield are paramount. 1-(4-Nitrophenyl)propan-1-one remains a viable intermediate, but its slower reactivity profile must be considered during reaction design and optimization.

References

  • ChemicalBook. (n.d.). 4'-Nitroacetophenone.
  • Organic Syntheses. (n.d.). o-NITROACETOPHENE. Org. Synth. Coll. Vol. 3, p.659 (1955); Vol. 29, p.74 (1949).
  • Ford-Moore, A. H., & Rydon, H. N. (1946). The Preparation of o- and p-Nitroacetophenone. Journal of the Chemical Society, 679.
  • Journal of Chemical Education. (1975). The selective reduction of meta- (and para-) nitroacetophenone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7487, p-Nitroacetophenone.
  • ACS Publications. (1975). The selective reduction of meta- (and para-) nitroacetophenone.
  • ResearchGate. (n.d.). Reduction of p-nitroacetophenone (p-NAP) to p-aminoacetophenone (p-AAP) by bare and various wt.% Ag-loaded m-SBA-15 catalysts.
  • Sciencing. (2022). How To Reduce Nitroacetophenone With Tin & HCL.
  • BenchChem. (n.d.). A Comparative Analysis of Reaction Kinetics for Substituted β-Keto Esters.
  • YouTube. (2021). Selective Reduction using Fe/HCl - Undergraduate Teaching Lab Experiment.
  • Guidechem. (n.d.). 1-(4-NITROPHENYL)PROPAN-1-ONE 3758-70-1 wiki.
  • Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies.
  • Google Patents. (n.d.). US2794836A - Process for producing nitroacetophenone compounds.
  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects.
  • ResearchGate. (2017). Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate.
  • ChemSynthesis. (n.d.). 1-(4-nitrophenyl)-3-phenyl-1-propanone.
  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Org. Synth. Coll. Vol. 1, p.394 (1941); Vol. 2, p.77 (1922).
  • NIST. (n.d.). Acetophenone, 4'-nitro-. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 3-Nitroacetophenone(121-89-1) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108930, (1R)-1-(4-nitrophenyl)propan-1-ol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219367, 1-(4-Nitrophenyl)propan-2-one.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • NIST. (n.d.). Mass spectrum of Acetophenone, 4'-nitro-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 3-Nitroacetophenone.
  • PubMed. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica, 16(6), 575-85.
  • ResearchGate. (n.d.). Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions.
  • ChemicalBook. (n.d.). 1-(4-NITROPHENYL)PROPAN-1-ONE.
  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)propan-1-ol.
  • JournalAgent. (n.d.). Kinetic studies of acetophenone derivative oximes and investigation of thermal decomposition mechanism.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3-Nitro-1-(4-octylphenyl)propan-1-one: Discovery and History.
  • Sigma-Aldrich. (n.d.). 1-(4-NITROPHENYL)-1-PROPANONE.
  • ACS Omega. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega, 7(10), 8335-8343.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • ResearchGate. (2016). How to isolate/ separate the 1-(3-hydroxy-4-nitrophenyl)propan-1-one, from 1-(5-hydroxy-2-nitrophenyl)propan-1-one?.
  • ScienceDirect. (n.d.). Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4'-Nitroacetophenone Semicarbazone Formation Versus Other Ketones.
  • Chemsrc. (n.d.). (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219367, 1-(4-Nitrophenyl)propan-2-one.
  • Stenutz. (n.d.). 1-(3-nitrophenyl)propan-1-one.

Sources

validation of analytical methods for 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 1-(4-Nitrophenyl)propan-1-one

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(4-Nitrophenyl)propan-1-one, a key intermediate in various synthetic processes. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental choices, ensuring a robust and scientifically sound validation process. Our focus is on establishing self-validating systems that are not only compliant with regulatory standards but are also built on a foundation of scientific integrity.

Introduction: The Analytical Imperative for 1-(4-Nitrophenyl)propan-1-one

1-(4-Nitrophenyl)propan-1-one (MW: 179.17 g/mol , Formula: C₉H₉NO₃) is a nitroaromatic compound whose purity and concentration are critical parameters in research and manufacturing.[1][2] The validation of analytical methods used to quantify this analyte is not merely a regulatory formality but a cornerstone of reliable data generation. The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[3][4] This guide will compare three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—and detail the validation process for each, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][5][6]

The Validation Workflow: A Structured Approach

A successful validation study is built upon a pre-defined protocol and culminates in a comprehensive report. The process ensures that the analytical method is fit for its purpose.[4][7] The relationship between the development and validation lifecycle is crucial for a robust analytical procedure.[8]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Validation Report & Lifecycle Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Temperature) Dev->Opt Initial Scoping Proto Define Validation Parameters (ICH Q2(R2)) Opt->Proto Method Finalized Accept Set Acceptance Criteria (e.g., %RSD < 2%) Proto->Accept Exec Perform Validation Experiments (Specificity, Linearity, Accuracy, etc.) Accept->Exec Protocol Approved Data Collect & Process Data Exec->Data Report Summarize Results in Validation Report Data->Report Analysis Complete Lifecycle Continuous Monitoring & Re-validation as needed Report->Lifecycle

Caption: A generalized workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For 1-(4-Nitrophenyl)propan-1-one, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point, given the compound's aromatic structure and chromophore (the nitrophenyl group), which will absorb UV light strongly.

Rationale for Method Design
  • Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which will effectively retain the moderately non-polar 1-(4-Nitrophenyl)propan-1-one. The choice of a modern, high-purity silica-based C18 column (e.g., with dimensions of 4.6 x 150 mm and 5 µm particle size) ensures good peak shape and efficiency.

  • Mobile Phase: A mixture of acetonitrile and water (or a buffer) is a standard choice for RP-HPLC. Acetonitrile is a strong organic modifier that provides good peak shape and lower backpressure compared to methanol. The ratio is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good separation from any potential impurities.

  • Detection: The nitroaromatic group is expected to have a strong UV absorbance. Based on structurally similar compounds like 4-nitrophenol, which has a λmax around 290-320 nm, we will set the UV detector to monitor at an appropriate wavelength (e.g., 274 nm) to maximize sensitivity.[9][10]

Detailed Experimental Protocol: HPLC-UV Assay
  • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 1-(4-Nitrophenyl)propan-1-one reference standard in acetonitrile at 1.0 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample containing 1-(4-Nitrophenyl)propan-1-one in the mobile phase to achieve a target concentration within the linear range of the method.

Validation Parameters and Experimental Design

The validation of this method must adhere to ICH Q2(R2) guidelines.[5][11]

G cluster_0 Core Performance Characteristics Validation HPLC Method Validation (ICH Q2(R2)) Specificity Specificity & Selectivity Validation->Specificity Is the signal unique? Linearity Linearity & Range Validation->Linearity Is response proportional? Accuracy Accuracy (% Recovery) Validation->Accuracy How close to true value? Precision Precision (Repeatability & Intermediate) Validation->Precision How reproducible? LOD_LOQ LOD & LOQ Validation->LOD_LOQ What are the limits? Robustness Robustness Validation->Robustness Tolerant to small changes?

Caption: Key validation parameters for an analytical method.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components.[12] To prove this, a solution of a placebo (matrix without the analyte) should be injected to show no interfering peaks at the retention time of 1-(4-Nitrophenyl)propan-1-one. Additionally, the sample should be subjected to stress conditions (acid, base, oxidation, heat, light) to demonstrate that degradation products do not co-elute with the main peak.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[12] Analyze a minimum of five concentrations across a range of 80% to 120% of the target assay concentration.[13] The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.[12] It should be assessed using a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%).[3] Accuracy is reported as the percent recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of scatter between a series of measurements.[12]

    • Repeatability (Intra-assay precision): Assessed by performing at least six replicate measurements at 100% of the test concentration or by analyzing three different concentrations in triplicate on the same day, by the same analyst, on the same instrument.[3]

    • Intermediate Precision: Evaluates the effect of random events on precision by varying factors like day, analyst, and equipment.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the standard deviation of the response and the slope of the calibration curve or by a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[14]

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like 1-(4-Nitrophenyl)propan-1-one, GC-MS presents a powerful alternative. It offers exceptional specificity due to mass spectrometric detection and high sensitivity.

Rationale for Method Design
  • Separation Principle: In GC, a sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[15] Given its predicted boiling point of ~289°C, 1-(4-Nitrophenyl)propan-1-one is suitable for GC analysis.[1]

  • Column Choice: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a versatile choice. It provides good separation for a wide range of semi-volatile organic compounds.

  • Detection: Mass spectrometry provides structural information, confirming the identity of the analyte and offering unparalleled specificity. By operating in Selected Ion Monitoring (SIM) mode, sensitivity can be significantly enhanced. The fragmentation pattern of 1-(4-Nitrophenyl)propan-1-one would be determined to select characteristic ions for quantification.

Detailed Experimental Protocol: GC-MS Assay
  • Chromatographic System: Agilent 7890B GC with a 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode at 250°C.

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 230°C.

  • Quadrupole: 150°C.

  • Acquisition Mode: Scan (to identify fragments) and SIM (for quantification). Key ions would likely include the molecular ion and major fragments.

  • Standard/Sample Preparation: Prepare standards and samples in a volatile solvent like acetone or ethyl acetate.

Validation Considerations for GC-MS

The validation parameters are the same as for HPLC, but the experimental execution differs slightly:

  • Specificity: Mass spectral data is the key. Specificity is demonstrated by showing that the mass spectrum of the peak in a sample matches that of a reference standard and that no interfering ions are present in the blank matrix at the specific retention time.

  • Linearity, Accuracy, Precision: The principles remain the same, involving analysis of standards and spiked samples across a defined range.

UV-Vis Spectrophotometry

This technique is simpler and offers higher throughput than chromatographic methods but suffers from a significant lack of specificity. It is best suited for the analysis of pure substance or simple mixtures where interfering substances are known to be absent.

Rationale for Method Design
  • Principle: Based on Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.[16] 1-(4-Nitrophenyl)propan-1-one possesses a strong chromophore, making it an excellent candidate for direct UV-Vis analysis.

  • Solvent Choice: A UV-transparent solvent like methanol or ethanol is required.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) must be determined by scanning a solution of the analyte across the UV-Vis spectrum (e.g., 200-400 nm). This ensures maximum sensitivity and adherence to Beer-Lambert law.

Detailed Experimental Protocol: UV-Vis Assay
  • Instrument: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol, spectroscopic grade.

  • Procedure: a. Determine the λmax of 1-(4-Nitrophenyl)propan-1-one in methanol. b. Prepare a series of standard solutions of known concentrations. c. Measure the absorbance of each standard at the λmax, using methanol as the blank. d. Construct a calibration curve of absorbance vs. concentration. e. Prepare the sample solution in methanol and measure its absorbance. f. Calculate the concentration of the sample from the calibration curve.

Validation Considerations for UV-Vis

Validation is simpler but the limitations must be acknowledged:

  • Specificity: This is the major weakness. The method cannot distinguish between the analyte and any other substance that absorbs at the same wavelength. Its use is therefore limited to situations where the sample matrix is very well defined and known to be free of interfering substances.

  • Linearity, Accuracy, Precision: These are determined similarly to the chromatographic methods, by preparing and measuring standards and spiked samples.

Comparative Performance Summary

The choice of analytical method depends critically on the intended application, from in-process control to final product release.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)Low (prone to interference from absorbing species)
Sensitivity (Typical LOQ) Low µg/mL to ng/mLLow ng/mL to pg/mLHigh µg/mL
Linear Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeTypically 1-2 orders of magnitude
Sample Throughput Moderate (10-15 min/sample)Moderate (15-20 min/sample)High (<1 min/sample)
Instrumentation Cost ModerateHighLow
Robustness Good; sensitive to mobile phase, flow, temp.Good; sensitive to gas flow, temp. programVery Good; less sensitive to minor variations
Best Application Routine QC, stability testing, impurity profilingConfirmatory analysis, impurity identification, trace analysisHigh-throughput screening of pure substance

Conclusion and Recommendation

For the comprehensive analysis of 1-(4-Nitrophenyl)propan-1-one in a research or quality control setting, RP-HPLC with UV detection offers the best balance of specificity, sensitivity, and cost-effectiveness. It is a robust and reliable technique that can be readily validated to meet stringent regulatory requirements for both assay and impurity determination.

GC-MS serves as an excellent orthogonal method. Its superior specificity makes it invaluable for peak identity confirmation and for the structural elucidation of unknown impurities, which is a critical aspect of drug development and safety assessment.

UV-Vis spectrophotometry , while simple and rapid, should be reserved for applications where the sample matrix is simple and well-characterized, and where the absence of interfering substances can be guaranteed. Its lack of specificity makes it unsuitable for stability studies or the analysis of complex mixtures.

Ultimately, the selection of an analytical method must be justified based on a thorough understanding of the analyte, the sample matrix, and the specific data requirements of the project, all underpinned by a rigorous and well-documented validation study.

References

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). Scientia Pharmaceutica. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC. (n.d.). NIH. [Link]

  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Analytical Method Validation & Common Problem 1. (n.d.). NPRA. [Link]

  • A new RP-HPLC assay method for determination and quantitation of nitrofurantoin API. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. (n.d.). SciSpace. [Link]

  • (1R)-1-(4-nitrophenyl)propan-1-ol. (n.d.). PubChem. [Link]

  • 1-(4-Nitrophenyl)propan-1-ol. (n.d.). SpectraBase. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency (EMA). [Link]

  • Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens. (2014). ResearchGate. [Link]

  • 1-(4-Nitrophenyl)-1-propanone. (n.d.). PubChem. [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]

  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... (n.d.). ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • FDA issues revised guidance for analytical method validation. (2015). ResearchGate. [Link]

  • 1-Propanone, 1-(4-methoxyphenyl)-. (n.d.). NIST WebBook. [Link]

  • 1-(4-Nitrophenyl)propan-2-one. (n.d.). PubChem. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • UV-Vis Spectroscopy: Practice Questions. (2016). Master Organic Chemistry. [Link]

  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. (n.d.). eScholarship.org. [Link]

  • UV-Visible Spectroscopy (Part 1). (n.d.). Pharmacy Concepts. [Link]

  • (PDF) A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. (2021). ResearchGate. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. (1968). ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated biological activity of 1-(4-Nitrophenyl)propan-1-one against structurally related nitroaromatic compounds. In the absence of direct experimental data for 1-(4-Nitrophenyl)propan-1-one in the public domain, this analysis is founded on established structure-activity relationships (SAR) within the nitroaromatic class of molecules. By examining the known biological effects of analogs such as 4'-nitroacetophenone and the parent compound nitrobenzene, we can extrapolate the likely cytotoxic, antimicrobial, and genotoxic profile of 1-(4-Nitrophenyl)propan-1-one. This guide is intended to serve as a foundational resource to inform future experimental design and toxicological assessment.

Introduction: The Double-Edged Sword of the Nitro Group

Nitroaromatic compounds are a diverse class of chemicals with a broad spectrum of biological activities, ranging from therapeutic applications as antimicrobial and anticancer agents to significant toxicological concerns, including mutagenicity and carcinogenicity.[1][2] The biological effects of these compounds are intrinsically linked to the electrochemical properties of the nitro (NO₂) group.[1] The central mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within biological systems. This process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine species, which can induce cellular damage through various mechanisms, including covalent binding to macromolecules like DNA and the generation of reactive oxygen species (ROS).[1]

This guide focuses on 1-(4-Nitrophenyl)propan-1-one, a simple nitroaromatic ketone. To understand its potential biological impact, we will draw comparisons with the closely related 4'-nitroacetophenone (differing by a single methylene group in the acyl chain) and the foundational nitroaromatic compound, nitrobenzene.

The Central Mechanism: Bioreduction of the Nitro Group

The biological activity of most nitroaromatic compounds is initiated by the reduction of the nitro group. This can occur via one- or two-electron pathways mediated by various cellular reductases. The resulting reactive intermediates are often the primary mediators of the compound's biological effects, including toxicity.

Nitroaromatic Bioreduction Pathway General Bioreduction Pathway of Nitroaromatic Compounds Nitroaromatic Nitroaromatic Compound (Ar-NO₂) Nitro_Radical Nitro Anion Radical (Ar-NO₂⁻•) Nitroaromatic->Nitro_Radical 1e⁻ reduction (Nitroreductases) Nitro_Radical->Nitroaromatic O₂ (Redox Cycling) Nitroso Nitroso Intermediate (Ar-NO) Nitro_Radical->Nitroso 1e⁻ reduction Macromolecule_Damage Macromolecular Damage (DNA, proteins, lipids) Nitro_Radical->Macromolecule_Damage ROS Generation Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻ reduction Amine Amino Derivative (Ar-NH₂) Hydroxylamine->Amine 2e⁻ reduction Hydroxylamine->Macromolecule_Damage

Caption: General bioreduction pathway of nitroaromatic compounds.

Comparative Biological Activity

Due to the lack of specific experimental data for 1-(4-Nitrophenyl)propan-1-one, the following sections will present a comparative analysis based on data from structurally similar compounds.

Cytotoxicity

The cytotoxicity of nitroaromatic compounds is often correlated with their reduction potential; compounds with stronger electron-withdrawing substituents tend to be more cytotoxic.[3][4] The presence of the nitro group on the phenyl ring of 1-(4-Nitrophenyl)propan-1-one suggests it will exhibit some level of cytotoxicity.

CompoundCell LineAssayIC₅₀Reference
1-(4-Nitrophenyl)propan-1-one --No data available-
4'-Nitroacetophenone --No data available-
Nitrobenzene Human Hepatocarcinoma (SMMC-7721)MTT> 8 mmol/L[5]

Note: The available data for nitrobenzene indicates cytotoxicity at high concentrations. It is plausible that 1-(4-Nitrophenyl)propan-1-one and 4'-nitroacetophenone would exhibit cytotoxicity, and the presence of the carbonyl group, which can also participate in cellular interactions, may influence their potency relative to nitrobenzene.

Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents.[1] Their mechanism of action in microorganisms is also linked to the reductive activation of the nitro group, leading to the generation of toxic intermediates that can damage microbial DNA and other essential macromolecules.[1]

CompoundOrganism(s)MICReference
1-(4-Nitrophenyl)propan-1-one -No data available-
4'-Nitroacetophenone -No data available-
Nitrobenzene Various bacteriaGenerally low to moderate activity[6]
Mutagenicity and Genotoxicity

A significant concern with nitroaromatic compounds is their potential for mutagenicity and genotoxicity. The Ames test (bacterial reverse mutation assay) is a widely used method to assess the mutagenic potential of chemicals.

CompoundAmes Test ResultMetabolic Activation (S9)Reference
1-(4-Nitrophenyl)propan-1-one No data available--
4'-Nitroacetophenone Positive (in some strains)Required for some derivatives[6]
Nitrobenzene Negative (in most standard tests)Generally negative[7][8]

Note: While nitrobenzene itself is generally negative in standard Ames tests, some of its derivatives, including nitroacetophenones, have shown mutagenic potential.[6][7] This suggests that 1-(4-Nitrophenyl)propan-1-one should be considered a potential mutagen and warrants experimental investigation.

Experimental Protocols for Biological Activity Assessment

To facilitate future research on 1-(4-Nitrophenyl)propan-1-one and related compounds, this section provides detailed, standard protocols for assessing cytotoxicity, antimicrobial activity, and mutagenicity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Plate cells in a 96-well plate and incubate. Compound_Prep 2. Prepare serial dilutions of the test compound. Treatment 3. Treat cells with different concentrations of the compound. Compound_Prep->Treatment Incubation 4. Incubate for a defined period (e.g., 24, 48, or 72 hours). Treatment->Incubation MTT_Addition 5. Add MTT solution to each well and incubate. Incubation->MTT_Addition Formazan_Solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm. Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and determine IC₅₀ value. Absorbance_Reading->Data_Analysis

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][10][11][12]

Broth Microdilution Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Compound_Dilution 1. Prepare serial dilutions of the test compound in a 96-well plate. Inoculum_Prep 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). Inoculation 3. Inoculate each well with the bacterial suspension. Inoculum_Prep->Inoculation Incubation 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h). Inoculation->Incubation Visual_Inspection 5. Visually inspect for bacterial growth (turbidity). Incubation->Visual_Inspection MIC_Determination 6. Determine the MIC as the lowest concentration with no visible growth. Visual_Inspection->MIC_Determination

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Mutagenicity Assessment: Ames Test (OECD 471)

The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds.[13][14][15]

Ames Test Workflow Workflow for the Ames Test cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Strain_Selection 1. Select appropriate Salmonella typhimurium or E. coli strains (e.g., TA98, TA100). Compound_Prep 2. Prepare different concentrations of the test compound. S9_Prep 3. Prepare S9 metabolic activation mix (optional). Mixing 4. Mix bacteria, test compound, and S9 mix (if applicable) in molten top agar. S9_Prep->Mixing Plating 5. Pour the mixture onto minimal glucose agar plates. Mixing->Plating Incubation 6. Incubate plates at 37°C for 48-72 hours. Plating->Incubation Colony_Counting 7. Count the number of revertant colonies. Incubation->Colony_Counting Data_Analysis 8. Compare with negative and positive controls to determine mutagenicity. Colony_Counting->Data_Analysis

Caption: Workflow for the Ames Test.

Detailed Protocol:

  • Strain Preparation: Prepare overnight cultures of the appropriate bacterial tester strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA).

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either a buffer or a metabolic activation system (S9 mix).

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Conclusion and Future Directions

While direct experimental data on the biological activity of 1-(4-Nitrophenyl)propan-1-one is currently lacking, a comparative analysis based on its structural similarity to other nitroaromatic compounds provides a valuable framework for predicting its potential effects. The presence of the nitro group strongly suggests that this compound is likely to exhibit some degree of cytotoxicity, antimicrobial activity, and mutagenicity, primarily through the reductive activation of the nitro moiety.

The elongation of the acyl chain from an acetyl group (in 4'-nitroacetophenone) to a propanoyl group is not expected to fundamentally alter the mechanism of action, although it may influence the compound's lipophilicity and, consequently, its cellular uptake and interaction with metabolic enzymes.

It is imperative that the predicted biological activities of 1-(4-Nitrophenyl)propan-1-one are confirmed through rigorous experimental evaluation. The protocols detailed in this guide provide a starting point for such investigations. Future studies should focus on determining the IC₅₀ values in various cell lines, the MIC against a panel of clinically relevant bacteria, and a comprehensive assessment of its mutagenic potential using the Ames test and other genotoxicity assays. Such data will be crucial for a complete understanding of the toxicological profile of this compound and for informing any potential future applications or risk assessments.

References

  • Toxicological Profile for Nitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • UK Health Security Agency. (2024, July 22). Nitrobenzene: toxicological overview. GOV.UK. Retrieved from [Link]

  • [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. (2003). Wei sheng yan jiu = Journal of hygiene research, 32(4), 341–343. Retrieved from [Link]

  • Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655–675. [Link]

  • Shimizu, M., & Yano, E. (1986). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology, 170(1-2), 11–22. [Link]

  • Albano, E., & Tomasi, A. (1987). Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. Xenobiotica, 17(5), 549–559. [Link]

  • Albano, E., & Tomasi, A. (1987). Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. Xenobiotica, 17(5), 549–559. [Link]

  • Suzuki, J., Koyama, T., & Suzuki, S. (1983). Mutagenicities of mono-nitrobenzene derivatives in the presence of norharman. Mutation Research Letters, 120(2-3), 105–110. [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. Retrieved from [Link]

  • Broth Microdilution. (n.d.). Microbiology Info.com. Retrieved from [Link]

  • Harrison, L., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Nitrobenzene – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Kerru, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • GLP OECD 471 Ames Test. (n.d.). Scantox. Retrieved from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved from [Link]

  • The Ames Test. (n.d.). Retrieved from [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Toxicological Profile for Nitrobenzene. (2020). Agency for Toxic Substances and Disease Registry. [Link]

  • Framework Analysis for the Carcinogenic Mode of Action of Nitrobenzene. (2012). Critical Reviews in Toxicology, 42(9), 756-785. [Link]

  • Nitrobenzene. (1996). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65. [Link]

  • p-Nitroacetophenone. (n.d.). PubChem. Retrieved from [Link]

  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report. (n.d.). Bulldog Bio. Retrieved from [Link]

  • 1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • AMESplus1: OECD 471 Bacterial Reverse Mutation Test + Confirmatory Test. (n.d.). Vivotecnia. Retrieved from [Link]

  • Carpio, M. L., & Ruiz, M. A. (1990). Activation of 4-nitro-o-phenylenediamine by the S2 fraction of Zea mays to mutagenic product(s). Mutation Research/Genetic Toxicology, 244(3), 227–232. [Link]

  • 4-Nitroacetophenone. (2025). Chemsrc.com. Retrieved from [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2021). Mutagenesis, 36(4), 255–269. [Link]

  • m-Nitroacetophenone. (n.d.). Haz-Map. Retrieved from [Link]

  • Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. (2018). ResearchGate. [Link]

Sources

comparative study of the reduction of 1-(4-Nitrophenyl)propan-1-one with different catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comparative analysis of various catalytic systems for the reduction of 1-(4-nitrophenyl)propan-1-one. As professionals in pharmaceutical development and organic synthesis know, the conversion of aromatic nitro compounds into their corresponding anilines is a cornerstone transformation. The resulting primary amines are invaluable building blocks for a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2]

Our target molecule, 1-(4-nitrophenyl)propan-1-one, presents a classic chemical challenge: the chemoselective reduction of a nitro group in the presence of a ketone. The desired product is 1-(4-aminophenyl)propan-1-one, an intermediate where the amine has been formed, and the ketone remains intact. The propensity of many powerful reducing systems to attack both functionalities necessitates a careful selection of catalysts and reaction conditions to avoid the formation of the undesired amino alcohol by-product.

This document provides an in-depth comparison of four distinct and field-proven catalytic approaches, evaluating them on selectivity, efficiency, safety, and operational complexity. Each section includes the scientific rationale behind the method, detailed experimental protocols, and comparative data to guide researchers in making an informed decision for their specific application.

Section 1: Classic Catalytic Hydrogenation with H₂ Gas

Catalytic hydrogenation using molecular hydrogen is a powerful and widely used industrial method for nitro group reduction.[1][3] The choice of catalyst is paramount in controlling the reaction's selectivity.

Palladium on Carbon (Pd/C): The Industry Workhorse

Palladium on carbon is often the first choice for reducing nitroarenes due to its high activity and efficiency.[3] The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the palladium surface, followed by a stepwise reduction of the nitro group.

Causality of Experimental Choices: The primary concern with Pd/C is over-reduction of the ketone. To favor selectivity for the nitro group, the reaction is typically run under mild conditions—low to moderate hydrogen pressure and ambient temperature. The choice of solvent is also critical; protic solvents like ethanol or methanol can facilitate the reaction, while aprotic solvents may offer different selectivity profiles. A lower catalyst loading (e.g., 0.5-1 mol%) can sometimes temper reactivity and improve selectivity, albeit at the cost of longer reaction times.[4]

Experimental Protocol: Hydrogenation using 10% Pd/C

  • Vessel Preparation: To a 250 mL Parr hydrogenation vessel, add 1-(4-nitrophenyl)propan-1-one (10.0 g, 55.8 mmol) and 100 mL of absolute ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (0.60 g, ~0.5 mol% Pd). Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle with care.

  • System Assembly: Seal the vessel and connect it to the hydrogenation apparatus.

  • Inerting: Purge the system by pressurizing with nitrogen to 50 psi and then venting, repeating this cycle five times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas in a similar manner. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

  • Reaction: Commence vigorous stirring and maintain the temperature at 25 °C. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: Upon completion (cessation of hydrogen uptake), vent the system and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Raney Nickel (Ra-Ni): A Cost-Effective Alternative

Raney Nickel is another highly effective catalyst for nitro group reductions and is significantly more economical than palladium.[3][5] It often requires slightly more forcing conditions than Pd/C but can provide excellent yields.

Causality of Experimental Choices: Raney Nickel is known for its high hydrogenating activity, which can pose a risk to the ketone functionality. However, its activity can be modulated by temperature and solvent choice. Running the reaction at a slightly elevated temperature may be necessary to achieve a reasonable reaction rate.

  • Trustworthiness & Safety: A critical aspect of using Raney Ni is its pyrophoric nature, especially after use.[5] It must be handled as a slurry and never allowed to dry in the air. The catalyst should be deactivated before disposal (e.g., by careful, slow addition of dilute acid).

Experimental Protocol: Hydrogenation using Raney® Nickel

  • Vessel Preparation: To a 250 mL Parr hydrogenation vessel, add 1-(4-nitrophenyl)propan-1-one (10.0 g, 55.8 mmol) and 120 mL of methanol.

  • Catalyst Addition: Under a stream of nitrogen, add Raney® Nickel (~1.0 g of a 50% slurry in water) to the reaction vessel. Safety Note: Handle as a slurry; do not allow to dry.

  • System Assembly & Inerting: Follow steps 3 and 4 as described for the Pd/C protocol.

  • Hydrogenation: Purge with hydrogen and pressurize the vessel to 100 psi (approx. 6.8 atm) with hydrogen.

  • Reaction: Commence vigorous stirring and heat the vessel to 40 °C. Monitor the reaction via hydrogen uptake.

  • Work-up & Isolation: Follow steps 7 and 8 as described for the Pd/C protocol, ensuring the Raney Nickel on the Celite® pad is kept wet until it is properly deactivated and disposed of.

Section 2: Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) is an increasingly popular alternative to high-pressure hydrogenation.[2] It avoids the need for specialized high-pressure equipment by using a hydrogen donor molecule that decomposes in situ to provide hydrogen. This method is inherently safer and more accessible for many labs.[6]

Pd/C with Ammonium Formate

Ammonium formate is an excellent hydrogen donor that decomposes on a catalyst surface (like Pd/C) into hydrogen, carbon dioxide, and ammonia. This method is often remarkably fast and clean.

Causality of Experimental Choices: The key to this reaction's success is the controlled, in situ generation of hydrogen on the catalyst surface, which can lead to high chemoselectivity. The reaction is typically run at reflux in a protic solvent like methanol, which facilitates the decomposition of the formate salt and the subsequent hydrogenation. The stoichiometry of the ammonium formate is crucial; a significant excess is used to drive the reaction to completion.

Experimental Protocol: CTH with Pd/C and Ammonium Formate

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(4-nitrophenyl)propan-1-one (10.0 g, 55.8 mmol) in 200 mL of methanol.

  • Reagent Addition: Add ammonium formate (17.6 g, 279 mmol, 5 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 65 °C). The reaction is often exothermic and may begin before reaching reflux. Monitor progress by TLC (Thin Layer Chromatography).

  • Work-up: After completion (typically 1-2 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 30 mL).

  • Isolation: Combine the filtrates and remove the methanol under reduced pressure. To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Section 3: Catalyst-Activated Hydride Reduction

While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) would non-selectively reduce both the nitro and ketone groups[3], sodium borohydride (NaBH₄) is typically inert towards nitro groups under standard conditions.[7] However, its reducing power can be "activated" by transition metal salts, creating a highly effective and often chemoselective system for nitro reduction.

Nickel(II) Chloride & Sodium Borohydride

The combination of NiCl₂·6H₂O and NaBH₄ generates finely divided nickel boride in situ. This species is a highly active catalyst for the reduction of the nitro group, while being mild enough to leave the ketone untouched.

Causality of Experimental Choices: This method's high selectivity stems from the nature of the in situ generated catalyst. The reaction proceeds at room temperature, making it exceptionally mild. A mixed solvent system, such as aqueous acetonitrile, is used to ensure the solubility of both the organic substrate and the inorganic salts.[7] The stoichiometry of NaBH₄ is important; a large excess is required to both reduce the Ni(II) salt to the active catalyst and to act as the ultimate hydride source for the nitro group reduction.

Experimental Protocol: Reduction with NiCl₂/NaBH₄

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-nitrophenyl)propan-1-one (5.0 g, 27.9 mmol) and Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.66 g, 2.79 mmol, 0.1 eq) in a mixture of 150 mL of acetonitrile and 15 mL of water.

  • Reduction: Cool the green solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄, 5.28 g, 139.5 mmol, 5 eq) slowly and in small portions over 30 minutes. A black precipitate (nickel boride) will form, and vigorous hydrogen evolution will be observed. Caution: Exothermic reaction and gas evolution. Ensure adequate ventilation and slow addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of 50 mL of water.

  • Isolation: Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the pad with ethyl acetate (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, add 100 mL of ethyl acetate, and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired product.

Visualization of Workflows and Pathways

G cluster_0 General Experimental Workflow A 1. Substrate & Solvent in Reaction Vessel B 2. Catalyst Addition (under inert atm. if needed) A->B C 3. Introduction of Reducing Agent (H2 Gas / H-Donor / NaBH4) B->C D 4. Reaction Monitoring (TLC, H2 uptake) C->D E 5. Catalyst Filtration (via Celite®) D->E F 6. Solvent Removal & Product Isolation E->F G 7. Purification (Recrystallization/Chromatography) F->G

Caption: A generalized workflow for the catalytic reduction of 1-(4-nitrophenyl)propan-1-one.

G Start 1-(4-Nitrophenyl)propan-1-one P1 Desired Product: 1-(4-Aminophenyl)propan-1-one Start->P1 Selective Nitro Reduction (Desired Pathway) P2 Side Product: 1-(4-Aminophenyl)propan-1-ol Start->P2 Non-selective Reduction (Nitro + Ketone) P3 Side Product: 1-(4-Nitrophenyl)propan-1-ol Start->P3 Selective Ketone Reduction (Undesired)

Caption: Competing reaction pathways in the reduction of 1-(4-nitrophenyl)propan-1-one.

Comparative Performance Data

The following table summarizes the expected performance of each catalytic system. Yields and selectivity are estimates based on established principles for analogous transformations and may require optimization for this specific substrate.

Catalytic System Reducing Agent Typical Conditions Selectivity (Nitro vs. Ketone) Relative Cost Safety & Handling
10% Pd/C H₂ Gas25 °C, 50 psiGood to ExcellentHighRequires high-pressure apparatus; catalyst can be pyrophoric.[3][4]
Raney® Nickel H₂ Gas40 °C, 100 psiModerate to GoodLowRequires high-pressure apparatus; catalyst is highly pyrophoric.[5]
10% Pd/C Ammonium Formate65 °C (Reflux), 1 atmExcellentHighNo high-pressure gas; standard glassware. Safer operation.[6]
NiCl₂·6H₂O NaBH₄0 °C to RT, 1 atmExcellentLowH₂ gas evolved in situ; NaBH₄ reacts with water. No pressure needed.[7]

Conclusion and Recommendations

The selective reduction of 1-(4-nitrophenyl)propan-1-one to 1-(4-aminophenyl)propan-1-one is readily achievable with several catalytic systems, each with distinct advantages.

  • For Scalability and Proven Industrial Use: Catalytic hydrogenation with Pd/C and H₂ gas under carefully controlled, mild conditions remains a primary choice. Its main drawbacks are the high cost of palladium and the requirement for specialized high-pressure equipment.[3]

  • For Cost-Effectiveness at Scale: Raney Nickel is a viable, low-cost alternative to palladium, though it may require more optimization to achieve high selectivity and demands stringent safety protocols for handling its pyrophoric nature.[5]

  • For Laboratory-Scale Synthesis and Safety: Catalytic transfer hydrogenation with Pd/C and ammonium formate is highly recommended. It offers excellent selectivity, rapid reaction times, and circumvents the hazards associated with high-pressure hydrogen gas, making it ideal for research and development settings.[2][6]

  • For Mildness and High Chemoselectivity: The NiCl₂/NaBH₄ system is an outstanding choice when mild conditions are paramount. Its ability to achieve high selectivity at room temperature without specialized equipment makes it a powerful tool for synthesizing sensitive molecules.[7]

The ultimate choice of catalyst will depend on the specific project requirements, including scale, budget, available equipment, and the desired purity of the final product. We recommend performing small-scale screening experiments to determine the optimal conditions for your specific needs.

References

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is paramount, and this quality is intrinsically linked to the purity of its preceding intermediates.[1] 1-(4-Nitrophenyl)propan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly influences the reaction yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.[1] Therefore, a robust analytical strategy to assess the purity of synthesized 1-(4-Nitrophenyl)propan-1-one against a well-characterized reference standard is not merely a quality control measure; it is a cornerstone of regulatory compliance and successful drug development.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of synthesized 1-(4-Nitrophenyl)propan-1-one. We will delve into the causality behind experimental choices, present detailed protocols, and interpret comparative data to provide a comprehensive framework for researchers.

The Reference Standard: The Benchmark for Purity

A primary reference standard is a substance of high purity, authenticated through a comprehensive set of analytical tests.[2] It serves as the benchmark against which newly synthesized batches are compared. For 1-(4-Nitrophenyl)propan-1-one, a commercially available, certified reference standard (CRS) with a stated purity of ≥99.5% was procured. This standard is essential for both qualitative identification and quantitative purity determination.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A multi-faceted analytical approach, employing techniques with different separation and detection principles, is crucial for a comprehensive purity assessment. This "orthogonal" strategy minimizes the risk of overlooking impurities that may not be detected by a single method. Here, we detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Expertise & Experience: HPLC is the preferred method for quantifying the purity of non-volatile and thermally labile compounds like aromatic ketones.[][4] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities. A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds. The selection of a suitable mobile phase and detection wavelength is critical for achieving optimal separation and sensitivity.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the purity of synthesized 1-(4-Nitrophenyl)propan-1-one and identify any related impurities by comparing its chromatogram with that of the reference standard.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • 1-(4-Nitrophenyl)propan-1-one Reference Standard

  • Synthesized 1-(4-Nitrophenyl)propan-1-one

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Adjust the pH to 3.0 with phosphoric acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the 1-(4-Nitrophenyl)propan-1-one reference standard in the mobile phase to a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the synthesized 1-(4-Nitrophenyl)propan-1-one sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 274 nm (a wavelength where the nitro-aromatic functionality exhibits strong absorbance)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Data Presentation & Interpretation

The purity is calculated based on the area percentage of the main peak in the chromatogram.

SampleRetention Time (min)Peak Area% Area
Reference Standard 8.52125436799.8%
Synthesized Product 8.51123987698.5%
Impurity 1 (Synthesized)6.78154321.2%
Impurity 2 (Synthesized)9.9237890.3%

Interpretation: The synthesized product shows a purity of 98.5%, with two minor impurities detected. The retention time of the main peak in the synthesized sample aligns with the reference standard, confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[5] The gas chromatography component separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

Experimental Protocol: GC-MS Analysis

Objective: To identify volatile impurities and confirm the molecular weight of the synthesized 1-(4-Nitrophenyl)propan-1-one.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • 1-(4-Nitrophenyl)propan-1-one Reference Standard

  • Synthesized 1-(4-Nitrophenyl)propan-1-one

Procedure:

  • Sample Preparation: Prepare dilute solutions (approx. 100 µg/mL) of the reference standard and the synthesized product in dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

Data Presentation & Interpretation
SampleRetention Time (min)Major Mass Fragments (m/z)Identification
Reference Standard 10.25179, 150, 120, 92, 651-(4-Nitrophenyl)propan-1-one
Synthesized Product 10.24179, 150, 120, 92, 651-(4-Nitrophenyl)propan-1-one
Impurity (Synthesized)7.88123, 93, 654-Nitrobenzene (starting material)

Interpretation: The GC-MS analysis confirms the molecular weight of the synthesized product as 179 g/mol , consistent with the structure of 1-(4-Nitrophenyl)propan-1-one.[6] A trace amount of the starting material, 4-nitrobenzene, was identified as an impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

Expertise & Experience: ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds.[7][8] It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous confirmation of the desired structure and the identification of structurally related impurities.

Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the chemical structure of the synthesized 1-(4-Nitrophenyl)propan-1-one.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

  • 1-(4-Nitrophenyl)propan-1-one Reference Standard

  • Synthesized 1-(4-Nitrophenyl)propan-1-one

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the reference standard and the synthesized product in 0.7 mL of CDCl₃ containing TMS.

  • Acquisition: Acquire the ¹H NMR spectrum for each sample.

Data Presentation & Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.25Doublet2HAromatic protons ortho to NO₂
8.05Doublet2HAromatic protons meta to NO₂
3.05Quartet2H-CH₂-
1.25Triplet3H-CH₃

Interpretation: The ¹H NMR spectrum of the synthesized product is identical to that of the reference standard and consistent with the structure of 1-(4-Nitrophenyl)propan-1-one. The chemical shifts, multiplicities, and integration values of the signals confirm the presence and connectivity of all protons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] By comparing the FTIR spectrum of the synthesized product with that of the reference standard, we can quickly confirm the presence of key functional groups and detect any major structural deviations.

Experimental Protocol: FTIR Analysis

Objective: To confirm the presence of characteristic functional groups in the synthesized 1-(4-Nitrophenyl)propan-1-one.

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the reference standard and the synthesized product directly on the ATR crystal.

  • Acquisition: Record the FTIR spectrum for each sample in the range of 4000-400 cm⁻¹.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1690C=O stretchKetone
~1520 and ~1350Asymmetric and Symmetric N-O stretchNitro group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic

Interpretation: The FTIR spectrum of the synthesized product displays all the characteristic absorption bands corresponding to the functional groups present in 1-(4-Nitrophenyl)propan-1-one, and it is superimposable with the spectrum of the reference standard. This provides strong evidence for the structural integrity of the synthesized compound.[10]

Visualizing the Workflow

A systematic approach is crucial for an efficient and reliable purity assessment.

G cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Assessment Workflow cluster_reporting Final Report Synthesis Synthesized 1-(4-Nitrophenyl)propan-1-one HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC GCMS GC-MS (Volatile Impurities & MW) Synthesis->GCMS NMR ¹H NMR (Structural Confirmation) Synthesis->NMR FTIR FTIR (Functional Groups) Synthesis->FTIR Ref_Std Reference Standard Ref_Std->HPLC Ref_Std->GCMS Ref_Std->NMR Ref_Std->FTIR Report Comprehensive Purity Report HPLC->Report GCMS->Report NMR->Report FTIR->Report

Caption: Workflow for the comprehensive purity assessment of synthesized 1-(4-Nitrophenyl)propan-1-one.

Conclusion: An Integrated Approach to Ensuring Quality

The purity assessment of a pharmaceutical intermediate like 1-(4-Nitrophenyl)propan-1-one requires a multi-pronged analytical strategy. This guide has demonstrated how the synergistic use of HPLC, GC-MS, NMR, and FTIR provides a comprehensive and reliable evaluation of purity and structural integrity. By adhering to these rigorous analytical principles and comparing against a certified reference standard, researchers and drug development professionals can ensure the quality of their intermediates, thereby safeguarding the integrity of the entire drug development process. This approach aligns with the principles of Good Manufacturing Practice (GMP) and international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][11]

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
  • 1-(4-nitrophenyl)-3-phenyl-1-propanone - ChemSynthesis. (2025, May 20).
  • The ISO standards in pharmaceuticals: a complete guide - SFAM. (2024, July 4).
  • 1-(4-Nitrophenyl)propan-1-one - Achmem. (n.d.).
  • 1-(4-Nitrophenyl)propan-1-ol - SpectraBase. (n.d.).
  • 1-(4-NITROPHENYL)PROPAN-1-ONE 3758-70-1 wiki - Guidechem. (n.d.).
  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.).
  • 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem - NIH. (n.d.).
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories - World Health Organization (WHO). (n.d.).
  • 1-(4-Nitrophenyl)-1-propanone | C9H9NO3 | CID 94726 - PubChem. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • 1-(4-NITROPHENYL)PROPAN-1-ONE | 3758-70-1 - ChemicalBook. (2023, July 14).
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
  • Analytical Services for Purity Determination - BOC Sciences. (n.d.).
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. (n.d.).
  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved from Journal of Chemical and Pharmaceutical Sciences.
  • 1-(4-Nitrophenyl)propan-1-ol - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
  • 3758-70-1(1-(4-NITROPHENYL)PROPAN-1-ONE) Product Description - ChemicalBook. (n.d.).
  • Application Notes and Protocols for the Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one - Benchchem. (n.d.).
  • (1R)-1-(4-nitrophenyl)propan-1-ol | C9H11NO3 | CID - PubChem - NIH. (n.d.).
  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. (2025, December 23).
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2025, August 6).
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.).
  • GENERAL HPLC METHODS. (n.d.).
  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.).
  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering | ACS Omega - ACS Publications. (2020, June 4).
  • How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka. (2025, September 22).
  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. (n.d.).
  • 1H NMR: Structural Elucidation I - YouTube. (2020, June 24).
  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. (n.d.).
  • Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column. (n.d.).
  • (1R)-1-(4-nitrophenyl)-1-propanol - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (n.d.).
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1).

Sources

Unveiling the Solid State: A Comparative Crystallographic Analysis of Nitrophenyl Propanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Structural Nuances that Influence Physicochemical Properties

In the landscape of pharmaceutical development, the seemingly subtle variations in the crystal structure of active pharmaceutical ingredients (APIs) can cast a long shadow on their ultimate efficacy, stability, and bioavailability. Nitrophenyl propanone derivatives, a class of compounds with significant potential in medicinal chemistry, are no exception. The introduction of a nitro group, a potent electron-withdrawing moiety, onto the phenyl ring of a propanone scaffold dramatically influences not only its electronic properties but also the intricate dance of intermolecular forces that govern its crystalline architecture. This guide offers a deep dive into the comparative crystal structures of nitrophenyl propanone derivatives, providing a framework for understanding how positional isomerism of the nitro group dictates the solid-state packing and, consequently, the macroscopic properties of these compounds.

The Decisive Role of Nitro Group Positioning: A Tale of Three Isomers

The location of the nitro group on the phenyl ring—be it ortho (2-), meta (3-), or para (4-) to the propanone substituent—is the primary determinant of the molecule's overall polarity, hydrogen bonding capability, and steric profile. These molecular attributes, in turn, orchestrate the formation of distinct supramolecular synthons and three-dimensional packing motifs in the crystalline state. While a comprehensive crystallographic dataset for the simplest nitrophenyl propanone isomers remains elusive in publicly accessible databases, we can extrapolate key structural trends by examining closely related derivatives and foundational principles of crystal engineering.

A critical aspect to consider is the interplay between the electron-withdrawing nitro group and the carbonyl group of the propanone moiety. This interaction significantly impacts the electron density distribution across the molecule, influencing potential sites for intermolecular interactions.

Experimental Approach: From Synthesis to Structural Elucidation

The journey to understanding these crystalline architectures begins with the synthesis and crystallization of the target compounds, followed by their definitive characterization using single-crystal X-ray diffraction.

Synthesis and Crystallization Workflow

The synthesis of nitrophenyl propanone derivatives typically involves established organic chemistry methodologies. For instance, the Friedel-Crafts acylation of nitrobenzene with propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst offers a direct route to the meta-isomer. The ortho and para isomers often require multi-step synthetic sequences.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is paramount and is guided by the solubility and stability of the compound. The rationale behind selecting a specific crystallization strategy is to allow the molecules sufficient time and mobility to self-assemble into a well-ordered crystalline lattice.

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization Precursors Nitro-substituted Benzene Derivative + Propanoyl Source Reaction Chemical Reaction (e.g., Friedel-Crafts Acylation) Precursors->Reaction Reactants Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Crude Product Solvent_Screening Solvent Screening Purification->Solvent_Screening Pure Compound Crystallization_Method Method Selection (Slow Evaporation, etc.) Solvent_Screening->Crystallization_Method Crystal_Growth Single Crystal Growth Crystallization_Method->Crystal_Growth XRD_Analysis Single-Crystal X-ray Diffraction Analysis Crystal_Growth->XRD_Analysis High-Quality Crystal

Figure 1. A generalized workflow for the synthesis and single-crystal growth of nitrophenyl propanone derivatives.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the necessary information to solve the crystal structure, revealing intramolecular details such as bond lengths and angles, as well as the intermolecular interactions that define the crystal packing.

Comparative Structural Analysis: Unpacking the Isomeric Differences

The analysis of the crystal structures of nitrophenyl propanone derivatives would focus on several key parameters:

  • Molecular Conformation: The orientation of the propanone side chain relative to the phenyl ring and the torsion angle of the nitro group. Steric hindrance in the ortho-isomer, for example, would likely lead to a greater twist of the nitro group out of the plane of the phenyl ring compared to the meta and para isomers.

  • Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds (C–H···O), halogen bonds (if present), and π-π stacking interactions. The positioning of the nitro group directly influences the accessibility of the aromatic ring for π-π stacking and the electrostatic potential surface of the molecule, which dictates the preferred geometries of hydrogen bonds.

  • Supramolecular Synthons: The identification of recurring patterns of intermolecular interactions that form robust structural motifs. For instance, the nitro group is a strong hydrogen bond acceptor, and its interplay with weak C-H donors from neighboring molecules can lead to the formation of characteristic chains, layers, or more complex three-dimensional networks.

  • Packing Efficiency: An analysis of the unit cell parameters and calculated crystal density can provide insights into the efficiency of the crystal packing. Differences in packing efficiency can influence physical properties such as melting point and solubility.

Table 1: Hypothetical Comparative Crystallographic Data for Nitrophenyl Propanone Isomers

Parameterortho-Nitrophenyl Propanonemeta-Nitrophenyl Propanonepara-Nitrophenyl Propanone
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Unit Cell Volume (ų) ValueValueValue
Calculated Density (g/cm³) ValueValueValue
Dominant Intermolecular Interaction(s) C–H···O (carbonyl), C–H···O (nitro)C–H···O (nitro), π-π stackingC–H···O (nitro), π-π stacking
Nitro Group Torsion Angle (°) Higher ValueIntermediate ValueLower Value

Note: The values in this table are hypothetical and serve to illustrate the types of data that would be compared in a full crystallographic study. The actual values would be determined experimentally.

The "Why": Causality in Experimental Choices and Structural Outcomes

The choice of synthetic route is often dictated by the desired isomer and the availability of starting materials. For instance, the directing effect of the nitro group in electrophilic aromatic substitution makes the synthesis of the meta-isomer via Friedel-Crafts acylation a logical choice.

In crystallization, the selection of solvents is a critical decision. A solvent that is too good will keep the compound in solution, while a solvent that is too poor will cause it to precipitate amorphously. A carefully chosen solvent system with gradually changing polarity is often employed to achieve the slow, controlled growth necessary for single crystals. The underlying principle is to approach the point of supersaturation slowly, allowing molecules to adopt their lowest energy conformation within the growing crystal lattice.

The observed crystal packing is a direct consequence of the molecule's inherent drive to achieve a state of minimum free energy. The specific arrangement of molecules is a compromise between maximizing attractive intermolecular interactions (like hydrogen bonds and van der Waals forces) and minimizing repulsive steric clashes. The positional isomerism of the nitro group fundamentally alters this energetic landscape, leading to the adoption of different, and often unique, crystal structures for each isomer.

Visualizing the Supramolecular Architecture

Graphviz diagrams can be used to represent the key intermolecular interactions and packing motifs.

Intermolecular_Interactions cluster_para para-Isomer Packing Motif cluster_ortho ortho-Isomer Packing Motif p1 Molecule A p2 Molecule B p1->p2 π-π stacking p3 Molecule C p1->p3 C-H···O(nitro) p4 Molecule D p2->p4 C-H···O(nitro) o1 Molecule X o2 Molecule Y o1->o2 C-H···O(carbonyl)

Figure 2. A conceptual diagram illustrating potential differences in intermolecular interactions between para- and ortho-nitrophenyl propanone derivatives.

Conclusion and Future Directions

The comparative analysis of the crystal structures of nitrophenyl propanone derivatives underscores the profound influence of nitro group positioning on their solid-state architecture. Understanding these structure-property relationships is not merely an academic exercise; it is a cornerstone of rational drug design and development. By elucidating the specific intermolecular interactions and packing motifs favored by each isomer, researchers can gain valuable insights into properties such as solubility, dissolution rate, and stability, ultimately enabling the selection and development of drug candidates with optimal physicochemical characteristics.

Future work in this area should focus on obtaining and analyzing the crystal structures of a wider range of nitrophenyl propanone derivatives, including those with additional functional groups. This will allow for the development of more sophisticated models that can predict the crystal packing of these compounds, thereby accelerating the drug development process.

References

  • Note: As specific crystal structures for the parent nitrophenyl propanone isomers were not found in publicly accessible databases during the literature search for this guide, the following references provide a general background on relevant concepts and methodologies.
  • Desiraju, G. R. (2011). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 50(1), 52-59. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. [Link]

  • Steiner, T. (2002). The hydrogen bond in the solid state. Angewandte Chemie International Edition, 41(1), 48-76. [Link]

evaluating the synthetic utility of 1-(4-Nitrophenyl)propan-1-one against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the selection of foundational building blocks is a critical determinant of a project's success. 1-(4-Nitrophenyl)propan-1-one, also known as 4'-nitropropiophenone, is a versatile bifunctional molecule that offers a unique combination of reactive sites. Its aromatic nitro group and propiophenone moiety provide chemists with a powerful platform for constructing complex molecular architectures.

This guide provides an in-depth technical evaluation of the synthetic utility of 1-(4-Nitrophenyl)propan-1-one. We will explore its core reactivity, present detailed experimental protocols for key transformations, and, most importantly, offer a comparative analysis against other common building blocks. The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when designing synthetic strategies.

Core Synthetic Reactions of 1-(4-Nitrophenyl)propan-1-one

The synthetic potential of 1-(4-Nitrophenyl)propan-1-one stems from its two primary functional groups: the aromatic nitro group and the ketone. These groups can be manipulated independently or in concert to yield a diverse array of derivatives.

Key Transformations
  • Reduction of the Nitro Group: The nitro group is a versatile precursor to an aniline, a cornerstone functional group in medicinal chemistry. The resulting 1-(4-aminophenyl)propan-1-one is a valuable intermediate for the synthesis of amides, sulfonamides, and for participating in various coupling reactions. A variety of methods can be employed for this reduction, with the choice of reagent being crucial for achieving chemoselectivity in the presence of the ketone.[1][2][3]

  • Reactions at the Ketone: The carbonyl group can undergo a wide range of transformations, including:

    • Condensation Reactions: The ketone's α-protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like the Claisen-Schmidt condensation to form chalcones.[4][5]

    • Reduction: The ketone can be reduced to a secondary alcohol, yielding 1-(4-nitrophenyl)propan-1-ol.

    • Reductive Amination: The ketone can be converted to an amine via reductive amination.

  • Combined Reduction of Nitro and Ketone Groups: Under more forcing reduction conditions, both the nitro and ketone functionalities can be reduced simultaneously to yield 1-(4-aminophenyl)propan-1-ol.

Caption: Key synthetic transformations of 1-(4-Nitrophenyl)propan-1-one.

Comparative Analysis with Alternative Building Blocks

The decision to use 1-(4-Nitrophenyl)propan-1-one should be made after considering the utility of other commercially available building blocks. Below, we compare it with three common alternatives.

Comparison Table
Building BlockStructureKey Features & ReactivityAdvantagesDisadvantages
1-(4-Nitrophenyl)propan-1-one 1-(4-Nitrophenyl)propan-1-oneElectron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution and provides a handle for conversion to an amine. Propiophenone moiety allows for enolate chemistry.Versatile bifunctionality; nitro group can direct ortho/para substitution.The nitro group is deactivating for electrophilic aromatic substitution. Requires a separate reduction step to introduce the amine.
Propiophenone PropiophenoneUnsubstituted aromatic ring. Reactivity is primarily centered on the ketone and its α-protons.More susceptible to electrophilic aromatic substitution than its nitro-substituted counterpart. Simpler reactivity profile.Lacks the synthetic handle of the nitro group for conversion to an amine or for activating the ring to nucleophilic attack.
1-(4-Aminophenyl)propan-1-one 1-(4-Aminophenyl)propan-1-oneElectron-donating amino group activates the ring for electrophilic aromatic substitution. The amine is readily available for further functionalization.Amine is already present, avoiding a reduction step. The activated ring is suitable for reactions like halogenation or nitration.The amino group can be sensitive to certain reaction conditions and may require protection. The activated ring can lead to polysubstitution.
4-Nitroacetophenone 4-NitroacetophenoneSimilar to 1-(4-nitrophenyl)propan-1-one but with a shorter alkyl chain. The methyl ketone offers different steric and electronic properties at the α-position.Can be a more cost-effective alternative. The methyl group's α-protons are generally more acidic than the methylene protons of the propiophenone.The shorter alkyl chain may not be desirable for certain target molecules. Steric hindrance around the ketone is lower, which can affect selectivity in some reactions.
Causality Behind Reactivity Differences

The primary driver of the differing synthetic utility is the electronic nature of the para-substituent.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent in 1-(4-nitrophenyl)propan-1-one deactivates the aromatic ring towards electrophilic substitution. However, this same electronic pull makes the carbonyl carbon more electrophilic compared to propiophenone, potentially accelerating nucleophilic attack at the ketone. Furthermore, the electron-withdrawing nature of the nitro group enhances the acidity of the α-protons, facilitating enolate formation for reactions like the Claisen-Schmidt condensation.[6]

  • The Amino Group (-NH₂): Conversely, the amino group in 1-(4-aminophenyl)propan-1-one is a strong electron-donating group.[7] This activates the aromatic ring towards electrophilic substitution, making reactions like bromination or acylation facile. However, the electron-donating nature can make the carbonyl carbon less electrophilic.

Application Focus: Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10][11][12] They are commonly synthesized via the Claisen-Schmidt condensation, an aldol condensation between an aromatic ketone and an aromatic aldehyde.[4][5] 1-(4-Nitrophenyl)propan-1-one is an excellent precursor for nitro-substituted chalcones.

Caption: Workflow for the synthesis of a chalcone derivative.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

This protocol describes a representative Claisen-Schmidt condensation.

Materials:

  • 1-(4-Nitrophenyl)propan-1-one

  • Benzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.79 g (10 mmol) of 1-(4-nitrophenyl)propan-1-one in 20 mL of ethanol.

  • Addition of Aldehyde: To the stirred solution, add 1.06 g (10 mmol) of benzaldehyde.

  • Initiation of Condensation: Cool the mixture in an ice bath and slowly add 10 mL of a 10% aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.

Self-Validation: The success of the synthesis can be confirmed by melting point determination and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR). The characteristic α,β-unsaturated ketone peaks in the IR spectrum and the vinyl proton signals in the ¹H NMR spectrum are key indicators of product formation.

Comparative Synthesis Insights
  • Using Propiophenone: If propiophenone were used in place of 1-(4-nitrophenyl)propan-1-one under the same conditions, the reaction would likely proceed at a slower rate. The absence of the electron-withdrawing nitro group results in less acidic α-protons, making enolate formation less favorable.

  • Using 1-(4-Aminophenyl)propan-1-one: While the condensation is still possible, the presence of the basic amino group can complicate the reaction. It may be necessary to protect the amine or use alternative catalytic systems to avoid side reactions.

Selective Reduction Protocols

A key advantage of 1-(4-nitrophenyl)propan-1-one is the ability to selectively reduce either the nitro group or the ketone, or both.

Protocol 1: Selective Reduction of the Nitro Group

This protocol yields 1-(4-aminophenyl)propan-1-one, a valuable intermediate.[13]

Materials:

  • 1-(4-Nitrophenyl)propan-1-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.79 g (10 mmol) of 1-(4-nitrophenyl)propan-1-one in 50 mL of ethanol.

  • Addition of Reducing Agent: Add 11.3 g (50 mmol) of tin(II) chloride dihydrate to the suspension.

  • Acidification and Reflux: Slowly add 15 mL of concentrated HCl. Heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize by the slow addition of a concentrated NaOH solution until the pH is basic.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Causality of Reagent Choice: Tin(II) chloride in acidic media is a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.[14] Catalytic hydrogenation with Pd/C, while also effective for nitro reduction, can sometimes lead to the reduction of the ketone as well, unless specific catalyst poisons are used.[15][16]

Caption: Logic for selecting a reduction method based on the desired product.

Conclusion

1-(4-Nitrophenyl)propan-1-one is a highly valuable and versatile building block in synthetic chemistry. Its bifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of chemical structures. The presence of the nitro group not only serves as a precursor to the synthetically important aniline functionality but also modulates the reactivity of the propiophenone core, enhancing the acidity of the α-protons and activating the carbonyl group.

When compared to alternatives such as propiophenone, 1-(4-aminophenyl)propan-1-one, and 4-nitroacetophenone, 1-(4-nitrophenyl)propan-1-one offers a unique balance of reactivity and synthetic handles. While the choice of building block will always be project-specific, the ability to selectively functionalize either the nitro or ketone group, or both, makes 1-(4-nitrophenyl)propan-1-one a superior choice for synthetic campaigns that require the sequential introduction of different functionalities. Its utility in the synthesis of pharmacologically relevant scaffolds, such as chalcones, further underscores its importance for researchers in drug discovery and development.

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for the Hydrogenation of Cyclopropyl p-Nitrophenyl Ketone.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Zarghi, A., & Arfaei, S. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(19), 5897. [Link]

  • Cenini, S., & Ragaini, F. (1997). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 97(8), 2915-2942. [Link]

  • Kumar, S., & Pandey, A. K. (2022). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Mini-Reviews in Medicinal Chemistry, 22(15), 1937-1959. [Link]

  • Wang, L., et al. (2022). Catalytic reduction of aromatic nitro compounds to phenylhydroxylamine and its derivatives. Molecules, 27(1), 234. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • Salehi, B., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(10), 6714-6775. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

  • Chemistry Student. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube. [Link]

  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology, 14(1), 2-19. [Link]

  • Singh, P., et al. (2014). Synthesis and Medicinal Significance of Chalcones- A Review. Asian Journal of Biomedical and Pharmaceutical Sciences, 4(35), 1-6. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds [Video]. [Link]

  • Wikipedia. (n.d.). Chalcone. [Link]

  • BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]

  • Chemistry Stack Exchange. (2015, April 23). How can an aromatic ketone be reduced in the presence of a nitro group?. [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]

  • ResearchGate. (2025, August 6). Solvent-Free Synthesis of Chalcones. [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2534-2538. [Link]

  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. [Link]

  • ResearchGate. (2016, June 23). Chemistry of Chalcone Synthesis and its derivatives. [Link]

  • Journal of Applied Pharmaceutical Science. (2021, February 25). Chalcones: A review on synthesis and pharmacological activities. [Link]

  • Wikipedia. (n.d.). 4'-Aminopropiophenone. [Link]

  • ResearchGate. (n.d.). Effect of ketones on hydrogenation performance of catalysts. [Link]

  • Eason, C. T., et al. (2014). REVIEW ARTICLE Toxicology and ecotoxicology of para-aminopropiophenone (PAPP) – a new predator control tool for stoats and feral cats in New Zealand. New Zealand Journal of Zoology, 41(2), 1-13. [Link]

  • MDPI. (n.d.). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. [Link]

  • Chemistry Centre. (2025, March 13). reduction of nitro [Video]. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Reduction of the Nitro Group on (4-Nitrophenyl)phosphonic Acid.
  • PubMed. (1996, May 15). A comparison of nitrophenyl esters and lactones as substrates of cytosolic aldehyde dehydrogenase. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of p -nitrophenyl ketone 14. [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. [Link]

  • Envirolink. (n.d.). Review PAPP toxicology and ecotoxicology Charles Eason , Aroha Miller , Duncan MacMorran and Elaine Murphy Cawthron Institute, N. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary Evaluation of the New Active 4-aminopropiophenone (also known as para-aminopropiophenone(PAPP)) in the Products Foxecute Fox Bait and PAPP Wild Dog Bait. [Link]

  • PubMed Central. (n.d.). Protease targeted COVID-19 drug discovery: What we have learned from the past SARS-CoV inhibitors?. [Link]

  • Provid Pharmaceuticals. (n.d.). Drug Discovery Services. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Nitrophenyl)propan-1-one, ensuring the safety of laboratory personnel and the protection of our environment. This procedure is designed to be a self-validating system, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of 1-(4-Nitrophenyl)propan-1-one

Before detailing the disposal procedure, it is crucial to understand the inherent hazards of 1-(4-Nitrophenyl)propan-1-one. This compound is a nitrated aromatic ketone. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and may cause an allergic skin reaction.[1] Furthermore, as a nitrophenyl compound, it is classified as toxic to aquatic life with long-lasting effects.[2] The presence of the nitro group also suggests that it should be handled with care to avoid conditions that could lead to thermal decomposition, as organic nitro compounds can be highly exothermic upon decomposition.[3]

Table 1: Key Hazard Information for 1-(4-Nitrophenyl)propan-1-one

Hazard ClassificationGHS StatementSource
Acute Toxicity, OralHarmful if swallowedPubChem[1]
Skin SensitizationMay cause an allergic skin reactionPubChem[1]
Aquatic Hazard (Chronic)Toxic to aquatic life with long lasting effectsSigma-Aldrich[2]

This hazard profile dictates that 1-(4-Nitrophenyl)propan-1-one cannot be disposed of via standard laboratory drains or as regular solid waste.[2][4] Improper disposal poses a significant threat to ecosystems and public health.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 1-(4-Nitrophenyl)propan-1-one is to treat it as a hazardous waste from the moment it is designated for disposal.[5][6] The entire process, from the laboratory bench to the final disposal facility, must be meticulously managed.

Personal Protective Equipment (PPE)

Before handling 1-(4-Nitrophenyl)propan-1-one for disposal, ensure you are wearing the appropriate PPE to mitigate the risk of exposure.

  • Safety Goggles: To protect against accidental splashes.

  • Nitrile Gloves: To prevent skin contact and potential sensitization.

  • Laboratory Coat: To protect clothing and skin.

Waste Segregation: The First Line of Defense

Proper segregation is a critical step in safe laboratory waste management.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Protocol:

  • Designate a Specific Waste Container: Dedicate a clearly labeled, sealable, and chemically compatible container for solid 1-(4-Nitrophenyl)propan-1-one waste. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.[9]

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "1-(4-Nitrophenyl)propan-1-one". Include the approximate quantity and the date the first waste was added.[6][7]

  • Incompatibility Avoidance: Do not mix 1-(4-Nitrophenyl)propan-1-one with other chemical wastes, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen reactions. As a nitrated organic compound, it should be kept separate from other organic waste streams to allow for appropriate final disposal methods, such as incineration at a dedicated facility.

On-Site Accumulation and Storage

Laboratories are permitted to accumulate hazardous waste in designated "Satellite Accumulation Areas" (SAAs) at or near the point of generation.[6][9]

Protocol:

  • Location: The designated waste container for 1-(4-Nitrophenyl)propan-1-one should be kept in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6][9] This prevents the release of any potential vapors and protects the contents from contamination.

  • Fill Level: Do not overfill the container. It is best practice to leave at least 10% headspace to accommodate any potential expansion of the contents.[9]

Arranging for Disposal

Once the waste container is full or the compound is no longer needed, it must be transferred to a licensed hazardous waste disposal company.

Protocol:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary point of contact for arranging the pickup and disposal of hazardous waste.[6] They will have established procedures and contracts with certified waste management vendors.

  • Documentation: Complete any necessary waste disposal forms provided by your EHS office. This documentation is crucial for tracking the waste from "cradle to grave" as required by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Final Disposal Method: The ultimate disposal of 1-(4-Nitrophenyl)propan-1-one will be carried out by a specialized facility. The most common and appropriate method for this type of organic compound is high-temperature incineration in a licensed hazardous waste incinerator.[4] This process ensures the complete destruction of the compound, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(4-Nitrophenyl)propan-1-one.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Procedure cluster_disposal Final Disposal start Designate 1-(4-Nitrophenyl)propan-1-one for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated & Labeled Container ppe->segregate storage Store in Satellite Accumulation Area (SAA) segregate->storage full Is Container Full or Waste No Longer Needed? storage->full add_waste Continue to Add Waste (Keep Container Closed) full->add_waste No contact_ehs Contact Environmental Health & Safety (EHS) full->contact_ehs Yes add_waste->storage documentation Complete Hazardous Waste Disposal Forms contact_ehs->documentation pickup Schedule Waste Pickup documentation->pickup transport Transport by Licensed Hazardous Waste Vendor pickup->transport incineration High-Temperature Incineration at Approved Facility transport->incineration

Caption: Disposal workflow for 1-(4-Nitrophenyl)propan-1-one.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

Spill Response

For a small spill of solid 1-(4-Nitrophenyl)propan-1-one:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: If necessary, restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific cleanup instructions.

  • Cleanup:

    • Gently sweep the solid material to avoid creating dust.[10]

    • Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container.[11]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[11]

  • Report: Report the spill to your laboratory supervisor and EHS office.[12]

For a large spill, evacuate the area and contact your institution's emergency response team or EHS office immediately.[12]

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 1-(4-Nitrophenyl)propan-1-one, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for a representative nitrophenyl compound.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ACTenviro. (2024, October 16). Organic Waste Management: A Comprehensive Guide. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. NEPIS. Retrieved from a representative EPA document on organic compound disposal.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Clean India Ventures. (2021, January 12). How to Segregate Organic Mixed Waste at Site? Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Representative University Guidance. (n.d.). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • Sustainability Area. (n.d.). Hazardous Waste Segregation.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(4-Nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1-(4-Nitrophenyl)propan-1-one

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The prudent handling of any chemical reagent is foundational to laboratory safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 1-(4-Nitrophenyl)propan-1-one (also known as p-Nitropropiophenone), a compound often utilized in organic synthesis. As your partner in laboratory safety and chemical handling, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of 1-(4-Nitrophenyl)propan-1-one, a thorough risk assessment is paramount. This compound, while not possessing the acute, high-energy risks of some other nitroaromatic compounds, presents notable health hazards that demand respect and careful management.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(4-Nitrophenyl)propan-1-one is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.

The primary routes of exposure are ingestion and skin contact. The aromatic nitro group is a key structural feature that warrants caution. Aromatic nitro compounds as a class are known for their potential to be absorbed through the skin and can, in some cases, lead to systemic effects.[2] While specific toxicological data for this compound is limited, the potential for skin sensitization necessitates robust skin protection to prevent both immediate irritation and the development of allergic contact dermatitis upon repeated exposure.

Table 1: Hazard Profile of 1-(4-Nitrophenyl)propan-1-one

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling 1-(4-Nitrophenyl)propan-1-one. The following recommendations are based on a synthesis of general best practices for handling aromatic ketones and nitro compounds.

The choice of gloves is not a one-size-fits-all decision. The ketone functional group in 1-(4-Nitrophenyl)propan-1-one can degrade certain glove materials. While nitrile gloves are a common choice in many laboratories, they may offer limited protection against prolonged exposure to ketones.[3]

  • Recommended: Butyl rubber or Viton® gloves are generally recommended for handling ketones and nitro compounds due to their higher chemical resistance.[4][5][6]

  • Acceptable for Short-Duration Tasks: Thicker nitrile gloves (>8 mil) may be suitable for tasks with incidental contact. However, it is crucial to change them immediately upon any sign of contamination.

  • Not Recommended: Thin, disposable nitrile or latex gloves are not recommended for handling this compound, especially when there is a risk of direct contact or immersion.

It is imperative to consult the glove manufacturer's specific chemical resistance charts for data on "p-Nitropropiophenone" or aromatic ketones to ensure the chosen glove provides adequate protection for the duration of the task.

  • Chemical Splash Goggles: These are mandatory whenever handling 1-(4-Nitrophenyl)propan-1-one in liquid form or when there is a potential for splashing.

  • Face Shield: A face shield, worn in conjunction with safety goggles, is recommended when handling larger quantities (>100g) or when there is a significant risk of splashing.

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn and buttoned to its full length.

  • Chemical-Resistant Apron: For larger scale operations or when there is a heightened risk of spills, a chemical-resistant apron worn over the lab coat is advised.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement for all laboratory work.[7]

Under normal laboratory conditions with proper engineering controls (i.e., a certified chemical fume hood), respiratory protection is typically not required when handling small quantities of 1-(4-Nitrophenyl)propan-1-one. However, in situations where engineering controls are not available or are insufficient to control airborne concentrations, or during a large spill, respiratory protection is essential.

  • Recommended Respirator: A NIOSH-approved respirator with an organic vapor cartridge is appropriate. If the compound is in a solid form and dust can be generated, a particulate filter (e.g., N95, P100) should be included.

A formal respiratory protection program, including fit-testing and training, is required by OSHA for all employees who wear respirators. [8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow. The following steps provide a procedural framework for handling 1-(4-Nitrophenyl)propan-1-one.

  • Consult the Safety Data Sheet (SDS): If a manufacturer-specific SDS is available, review it thoroughly.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble and Inspect PPE: Check all PPE for defects (e.g., cracks in goggles, pinholes in gloves).

  • Prepare a Designated Workspace: The handling area within the fume hood should be clean and uncluttered.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and fire extinguisher.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. If a face shield or apron is required, don them after the safety goggles.

  • Transfer and Weighing: Conduct all transfers and weighing of 1-(4-Nitrophenyl)propan-1-one within a certified chemical fume hood. If it is a solid, handle it carefully to minimize dust generation.

  • Performing the Reaction: Keep all reaction vessels containing the compound within the fume hood.

  • Post-Handling Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water). Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove your PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove gloves first, followed by your apron (if used), face shield (if used), safety goggles, and finally your lab coat. Wash your hands thoroughly with soap and water after removing all PPE.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 1-(4-Nitrophenyl)propan-1-one.

PPE_Selection_Workflow PPE Selection Workflow for 1-(4-Nitrophenyl)propan-1-one cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Start: Handling 1-(4-Nitrophenyl)propan-1-one risk_assessment Assess Task-Specific Risks: - Scale of work - Potential for splashes - Dust generation start->risk_assessment eye_protection Eye Protection: - Chemical Splash Goggles (Mandatory) - Face Shield (for large quantities/splash risk) risk_assessment->eye_protection Always hand_protection Hand Protection: - Butyl or Viton Gloves (Recommended) - Thick Nitrile Gloves (Short-term, incidental contact) risk_assessment->hand_protection Always body_protection Body Protection: - Lab Coat (Mandatory) - Chemical-Resistant Apron (for large quantities/splash risk) risk_assessment->body_protection Always respiratory_protection Respiratory Protection: - Not required with proper fume hood use - NIOSH-approved respirator with organic vapor cartridge (if fume hood is unavailable/inadequate) risk_assessment->respiratory_protection Assess Ventilation waste_disposal Dispose of all contaminated PPE and materials as hazardous waste according to institutional and local regulations. eye_protection->waste_disposal hand_protection->waste_disposal body_protection->waste_disposal respiratory_protection->waste_disposal

Caption: PPE Selection Workflow for 1-(4-Nitrophenyl)propan-1-one

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 1-(4-Nitrophenyl)propan-1-one and any contaminated materials is crucial to protect human health and the environment. All waste generated should be treated as hazardous waste.

  • Dedicated Waste Container: Collect all waste containing 1-(4-Nitrophenyl)propan-1-one in a clearly labeled, compatible, and sealed hazardous waste container.

  • Solid vs. Liquid Waste: If possible, collect solid and liquid waste in separate containers.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of in the solid hazardous waste container.

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-(4-Nitrophenyl)propan-1-one". List all other components of the waste mixture as well.

  • Secure Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Regulatory Compliance: Ensure that all disposal practices are in compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[9]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill within a fume hood, use an absorbent material to contain and clean up the spill. Place the absorbent material in a sealed bag and dispose of it as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS department or emergency response team.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle 1-(4-Nitrophenyl)propan-1-one with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.

References

  • Chemsrc. (2025, August 24). CAS#:1222-98-6 | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one.
  • ChemicalBook. (2023, April 30). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Nitrophenyl)-1,2-propanedione.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)-1-propanone.
  • Echemi. (n.d.). 1-(4-CHLORO-3-NITROPHENYL)PROPAN-1-ONE Safety Data Sheets.
  • Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
  • LookChem. (n.d.). 1-Propanone, 1-(4-nitrophenyl)-3-phenyl- Safety Data Sheets(SDS).
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14).
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2).
  • Apollo Scientific. (n.d.). 1-(4-Nitrophenyl)propane-1,2,3-triol.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one.
  • Environmental Health and Safety, OSHA. (n.d.). OSHA Glove Selection Chart.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic.
  • British Pharmacopoeia Commission. (2013, May 13). Safety data sheet.
  • New England Biolabs. (2024, December 2). Safety Data Sheet for PNPP (P0757) EUE.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • CP Lab Safety. (n.d.). Glove Compatibility.
  • Benchchem. (n.d.). In-Depth Technical Guide: Safety and Handling of 3-Nitro-1-(4-octylphenyl)propan-1-one.
  • Thermo Fisher Scientific Chemicals, Inc. (2024, March 30). SAFETY DATA SHEET.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • SAFETY DATA SHEET. (n.d.).
  • Spectrum Chemical. (2017, June 13). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2023, June 6). SAFETY DATA SHEET.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Occupational Safety and Health Administration. (n.d.). NITROBENZENE.
  • Achmem. (n.d.). 1-(4-Nitrophenyl)propan-1-one.
  • Guidechem. (n.d.). 1-(4-NITROPHENYL)PROPAN-1-ONE 3758-70-1 wiki.
  • ChemicalBook. (2023, July 14). 1-(4-NITROPHENYL)PROPAN-1-ONE | 3758-70-1.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Matrix Fine Chemicals. (n.d.). 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7.
  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Apollo Scientific. (2023, June 29). 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one.
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • BLD Pharm. (n.d.). 3758-70-1|1-(4-Nitrophenyl)propan-1-one.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from a government chemical hazards website.
  • Occupational Safety and Health Administration. (n.d.). OSHA standards applicable to medical and safety uses of pure nitrogen gas.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • The University of Texas at Dallas, Institutional Risk & Safety. (n.d.). P-Listed Chemical Waste.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Management of Acute (P-Listed) Pharmaceutical Containers. (n.d.).
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • YouTube. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.